molecular formula C12H15BClNO3 B1418704 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid CAS No. 871332-70-6

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1418704
CAS No.: 871332-70-6
M. Wt: 267.52 g/mol
InChI Key: QNOMMSMMADZNCM-UHFFFAOYSA-N
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Description

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C12H15BClNO3 and its molecular weight is 267.52 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOMMSMMADZNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661221
Record name [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid
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Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-70-6
Record name B-[4-Chloro-3-(1-piperidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

[1]

Executive Summary

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS 871332-70-6 ) is a specialized organoboron building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Characterized by a tri-substituted benzene core featuring a boronic acid moiety, a chloro-substituent, and a bulky piperidine amide, this compound serves as a critical scaffold for introducing pharmacological complexity via Suzuki-Miyaura cross-coupling reactions.

Its structural uniqueness lies in the ortho-relationship between the chlorine atom and the piperidine amide, which introduces specific steric and electronic constraints, influencing both its reactivity and the conformational landscape of downstream pharmaceutical targets.

Chemical Identity & Physicochemical Properties[1][4][5]

The following data characterizes the research-grade material typically utilized in high-throughput screening (HTS) and lead optimization.

PropertySpecification
CAS Number 871332-70-6
IUPAC Name [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid
Molecular Formula C₁₂H₁₅BClNO₃
Molecular Weight 267.52 g/mol
Appearance White to off-white solid
Melting Point 152–156 °C
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
MDL Number MFCD07783862
Purity Standard ≥95% (HPLC/NMR)

Synthesis & Manufacturing Logic

Expertise & Experience Note: While this compound is commercially available, in-house synthesis is often required to access analogues or scale up. The most robust route avoids direct lithiation due to the sensitive amide and electrophilic chlorine, favoring a transition-metal-catalyzed approach.

Retrosynthetic Analysis

The synthesis relies on constructing the amide bond before installing the sensitive boronic acid group.

  • Precursor: 5-Bromo-2-chlorobenzoic acid.

  • Transformation A (Amidation): Installation of the piperidine moiety.

  • Transformation B (Borylation): Miyaura borylation to convert the aryl bromide to the boronic acid.

Detailed Protocol

Step 1: Amide Coupling

  • Reagents: 5-Bromo-2-chlorobenzoic acid (1.0 eq), Piperidine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF.

  • Procedure: Dissolve acid in DMF. Add DIPEA and HATU; stir for 15 min to activate ester. Add piperidine dropwise. Stir at RT for 4–6 h.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃, and brine. Dry over MgSO₄.

  • Yield: Typically 85–95%.

Step 2: Miyaura Borylation

  • Reagents: Aryl bromide intermediate (1.0 eq), Bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), Pd(dppf)Cl₂ (0.03 eq), KOAc (3.0 eq), 1,4-Dioxane.

  • Procedure: Degas solvent thoroughly (Ar/N₂). Combine reagents and heat to 90°C for 12–16 h.

  • Hydrolysis (Critical): The pinacol ester is often isolated. To obtain the free acid (CAS 871332-70-6), treat the ester with NaIO₄/NH₄OAc in Acetone/Water, followed by acidic workup.

Synthesis Workflow Diagram

SynthesisPathwayStart5-Bromo-2-chlorobenzoic acidStep1Amide Coupling(HATU, Piperidine)Start->Step1InterIntermediate:1-(5-Bromo-2-chlorobenzoyl)piperidineStep1->InterYield ~90%Step2Miyaura Borylation(Pd(dppf)Cl2, B2Pin2)Inter->Step2Step3Hydrolysis(NaIO4 / Acid)Step2->Step3 via Pinacol EsterFinalTarget:4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acidStep3->Final

Figure 1: Step-wise synthetic pathway from benzoic acid precursor to target boronic acid.

Reactivity Profile & Applications

Trustworthiness Note: The utility of this compound is defined by its behavior in palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

This boronic acid is a "Type II" substrate—moderately hindered but electronically deactivated by the chlorine atom.

  • Challenge: The ortho-chloro substituent on the ring (relative to the amide) and the meta-position of the boron atom create a specific electronic environment. The electron-withdrawing Cl and Amide groups make the C-B bond slightly more Lewis acidic, facilitating transmetallation but also increasing susceptibility to protodeboronation under harsh basic conditions.

  • Optimization: Use weak bases (K₃PO₄ or Cs₂CO₃) rather than strong hydroxides to prevent deboronation.

Fragment-Based Drug Discovery (FBDD)

The piperidine-amide motif is a privileged structure in GPCR and kinase inhibitors.

  • Solubility Handle: The piperidine ring improves lipophilicity (LogP modulation) while the amide provides a hydrogen bond acceptor.

  • Vector Exploration: The boronic acid allows the attachment of this 4-chloro-3-amide-phenyl "warhead" to various heteroaromatic cores (pyridines, pyrimidines) to probe the S1/S2 pockets of enzymes.

Coupling Cycle Visualization

SuzukiCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-X)Pd0->OxAddPdII_XPd(II)-Ar-XComplexOxAdd->PdII_XTransMetTransmetallation(Target Boronic Acid + Base)PdII_X->TransMet Activation by BasePdII_ArArPd(II)-DiarylComplexTransMet->PdII_ArArRedElimReductive Elimination(Product Release)PdII_ArAr->RedElimRedElim->Pd0

Figure 2: Catalytic cycle of Suzuki coupling utilizing the target boronic acid.

Handling, Stability & Safety

  • Protodeboronation: Like many electron-deficient aryl boronic acids, this compound can undergo protodeboronation (loss of B(OH)₂ replaced by H) in aqueous base at high temperatures.

    • Storage: Store at 2–8°C under inert atmosphere (Argon).

    • Reaction: Avoid boiling water/alcohol mixtures for extended periods.

  • Boroxine Formation: On dehydration, boronic acids form cyclic trimers (boroxines). This is reversible. If exact stoichiometry is critical, check the NMR for broad signals indicating anhydride formation and re-hydrate if necessary.

  • Safety (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

References

  • PubChem. (2025).[3][4] Compound Summary: [4-(piperidine-1-carbonyl)phenyl]boronic acid derivatives.[4] National Library of Medicine. Retrieved from [Link]

  • Angene Chemical. (2025). Product Catalog: AG008FBD (CAS 871332-70-6). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Technical Whitepaper: 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS: 871332-70-6) acts as a high-fidelity "orthogonal" building block in modern medicinal chemistry. Its structural uniqueness lies in the coexistence of three distinct functional sites: a reactive boronic acid for C-C bond formation, a robust aryl chloride for downstream diversification, and a piperidine amide motif that frequently serves as a solubility-enhancing pharmacophore.

This guide details the physicochemical profile, synthetic pathways, and validated experimental protocols for utilizing this reagent in drug discovery, specifically focusing on its role in chemoselective Suzuki-Miyaura cross-coupling reactions .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This compound is a tri-substituted benzene derivative. The meta-positioning of the bulky piperidine-1-carbonyl group relative to the boronic acid minimizes steric interference during transmetalation, while the para-chloro substituent provides electronic stabilization and a handle for sequential functionalization.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid
CAS Number 871332-70-6
Molecular Formula C₁₂H₁₅BClNO₃
Molecular Weight 267.52 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Boronic Acid) ~8.5–9.0 (Predicted based on electronic effects)
Stability Hygroscopic; prone to boroxine (anhydride) formation upon dehydration

Synthetic Utility & Manufacturing Workflow

The synthesis of this building block typically follows a robust two-step sequence starting from 5-bromo-2-chlorobenzoic acid .[1][2] This route ensures the preservation of the aryl chloride while installing the sensitive boronic acid moiety last.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4) Step1 Step 1: Amidation (Piperidine, HATU/SOCl2) Start->Step1 Inter Intermediate: 5-Bromo-2-chloro-N- (piperidin-1-yl)benzamide Step1->Inter Step2 Step 2: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Inter->Step2 Product Target Product: 4-Chloro-3-(piperidine-1-carbonyl) phenylboronic acid Step2->Product Hydrolysis

Figure 1: Synthetic pathway starting from the commercially available benzoic acid precursor.

Mechanistic Insight[11]
  • Amidation: The carboxylic acid is activated (via acid chloride or coupling agents like HATU) and reacted with piperidine. The ortho-chloro group provides steric protection, preventing side reactions at the bromine position.

  • Miyaura Borylation: The aryl bromide is selectively converted to the boronate ester using bis(pinacolato)diboron (

    
    ) and a Palladium(II) catalyst. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, ensuring high chemoselectivity.
    

Core Application: Chemoselective Suzuki-Miyaura Coupling

The primary value of this reagent is its ability to undergo site-selective arylation . Under standard Suzuki conditions, the boronic acid reacts exclusively, leaving the aryl chloride intact for a second catalytic cycle (e.g., Buchwald-Hartwig amination or a second Suzuki coupling with specialized ligands).

Chemoselectivity Logic (DOT Visualization)

Chemoselectivity Substrate 4-Chloro-3-(piperidine-1-carbonyl) phenylboronic acid Condition1 Condition A: Standard Suzuki Pd(PPh3)4 or Pd(dppf)Cl2 Na2CO3, 80°C Substrate->Condition1 Reagent Ar-Br / Ar-I (Electrophile) Reagent->Condition1 Product1 Product A (Biaryl) C-B Bond Reacted C-Cl Bond INTACT Condition1->Product1 Fast Oxidative Addition to C-Br/I Condition2 Condition B: 2nd Functionalization Buchwald or Suzuki Pd2(dba)3 / XPhos Product1->Condition2 Activation of C-Cl Final Final Drug Scaffold Multi-substituted Arene Condition2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between B-C and Cl-C bonds.

Validated Experimental Protocol

Objective: Coupling of this compound with an aryl bromide (Ar-Br).

Reagents:

  • Boronic Acid (1.1 equiv)[3]

  • Ar-Br (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically demanding substrates)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd catalyst. Seal and purge with nitrogen/argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Ar-Br + 267 - Br + H).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).
    

Technical Note: The piperidine amide moiety is stable under these basic conditions. However, avoid strong acidic workups which could protonate the piperidine nitrogen if hydrolysis occurs, though the amide bond itself is robust.

Handling & Stability

Protodeboronation

Like many boronic acids, this compound is susceptible to protodeboronation (loss of the boron group) under forcing conditions.[4]

  • Risk Factor: The electron-withdrawing chlorine atom and the amide group slightly deactivate the ring, which generally stabilizes the boronate against oxidation but can facilitate protodeboronation in high-pH aqueous media at elevated temperatures.

  • Mitigation: Use mild bases (

    
     or 
    
    
    
    ) rather than strong hydroxides (
    
    
    ). Keep reaction times optimized.
Storage (Anhydride Formation)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Observation: The material may appear as a mixture of monomer and trimer on NMR. This is reversible.

  • Protocol: Store at 2–8°C under inert atmosphere. If precise stoichiometry is required, calculate molecular weight based on the monomer but assume a purity correction factor (often 95-97%).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

  • Angene Chemical. (2023). "Product Analysis: (4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid." Catalog AG008FBD.

  • PubChem. (2024).[3] "Compound Summary: 5-Bromo-2-chlorobenzoic acid (Precursor)." National Library of Medicine.

  • Cox, P. A., et al. (2017).[5] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 139(37), 13156–13165.[5]

Sources

Technical Guide: 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Application Guide Subject: 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS: 871332-70-6) Role: Senior Application Scientist

Executive Summary: The "Privileged" Ortho-Scaffold

In modern medicinal chemistry, This compound represents a high-value "privileged structure" building block. Its utility extends beyond simple biaryl construction; it serves as a strategic scaffold for introducing solubility-enhancing moieties (the piperidine amide) while maintaining a rigid electronic profile defined by the ortho-chloro substituent.

This guide details the physiochemical logic, synthetic accessibility, and reaction engineering required to utilize this compound effectively in high-throughput lead optimization and fragment-based drug discovery (FBDD).

Structural Identity & Physiochemical Analysis

Understanding the steric and electronic landscape of this molecule is prerequisite to successful coupling.

Chemical Identity
FeatureSpecification
IUPAC Name [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid
CAS Number 871332-70-6
Molecular Formula C₁₂H₁₅BClNO₃
Molecular Weight 267.52 g/mol
Key Moiety Ortho-Chloro-Amide motif
The "Ortho-Effect" & Atropisomerism Potential

The defining feature of this building block is the 4-chloro-3-carboxamide substitution pattern.

  • Steric Lock: The chlorine atom at position 4 forces the carbonyl group at position 3 to twist out of planarity with the phenyl ring to minimize steric clash. This conformation creates a distinct 3D vector for the piperidine ring, often improving selectivity in protein binding pockets compared to planar analogs.

  • Metabolic Stability: The ortho-chloro substituent blocks metabolic oxidation at the ring position adjacent to the amide, a common soft spot in cytochrome P450 metabolism.

Strategic Synthesis: The "Amide-First" Approach

While this compound is commercially available, in-house synthesis is often required for scale-up or analog generation (e.g., varying the amine). The most robust route utilizes 5-bromo-2-chlorobenzoic acid as the starting material.

Retrosynthetic Logic

We avoid direct lithiation of 2-chlorobenzamides due to the risk of ortho-lithiation competition or benzyne formation. Instead, we employ a Palladium-catalyzed Miyaura borylation on a pre-functionalized aryl bromide.

Validated Synthetic Workflow

SynthesisWorkflow Start 5-Bromo-2-chlorobenzoic acid Step1 Amide Coupling (EDC/HOBt or SOCl2) Start->Step1 + Piperidine Inter Intermediate: 5-Bromo-2-chloro-N-(piperidinyl)benzamide Step1->Inter Step2 Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Inter->Step2 Pd Cat / 90°C Product Target: 4-Chloro-3-(piperidine-1-carbonyl) phenylboronic acid Step2->Product Hydrolysis (Optional)

Figure 1: The "Amide-First" synthetic route ensures the integrity of the Ar-Cl bond while selectively functionalizing the Ar-Br position.

Reaction Engineering: Suzuki-Miyaura Coupling

Using this boronic acid in cross-coupling reactions requires attention to catalyst choice due to the electron-deficient nature of the aryl ring (induced by the amide and chlorine).

The Challenge: Protodeboronation

Boronic acids with electron-withdrawing groups (EWG) or ortho-substituents are prone to protodeboronation (loss of the boron group replaced by hydrogen) under basic, aqueous conditions.

  • Mechanism: The base attacks the boron to form a boronate "ate" complex. If transmetallation is slow (due to sterics), the "ate" complex can undergo ipso-protonation.

Optimized Protocol (Self-Validating System)

To mitigate protodeboronation and ensure high yields, use a non-aqueous base or a high-activity precatalyst system.

Protocol: High-Efficiency Coupling

  • Reagents:

    • Aryl Halide Partner (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv) – Excess accounts for minor deboronation.

    • Catalyst: Pd(Amphos)Cl₂ or Pd(dtbpf)Cl₂ (0.02 - 0.05 equiv). Reason: Bulky, electron-rich phosphines accelerate oxidative addition and transmetallation.

    • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ .

    • Solvent: THF:Water (10:1) or Toluene:Water (4:1) . Reason: Lower water content reduces hydrolytic side reactions.

  • Procedure:

    • Charge the reaction vessel with the aryl halide, boronic acid, and base.

    • Purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes homocoupling).

    • Add catalyst and degassed solvent.

    • Heat to 60–80°C . Note: Avoid reflux temperatures (>100°C) unless necessary, as high heat accelerates deboronation.

Mechanistic Pathway & Troubleshooting

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Deboron SIDE REACTION: Protodeboronation TransMet->Deboron Slow Transmetallation (High Water/Base) RedElim->Pd0

Figure 2: The Catalytic Cycle. Note the "Red Zone" at Transmetallation where steric bulk from the amide can slow the reaction, increasing the risk of protodeboronation.

Applications in Drug Discovery[1]

Scaffold Hopping & Solubility

The piperidine-amide motif is a classic "solubilizing tail." When replacing a hydrophobic biaryl core (e.g., a simple biphenyl or naphthyl group) with this scaffold:

  • LogP Reduction: The amide lowers lipophilicity compared to an all-carbon ring.

  • pKa Modulation: The piperidine nitrogen (if not part of the amide, but here it is an amide, so it is non-basic) acts as a neutral polar group. Correction: Since it is a piperidine amide (piperidin-1-ylcarbonyl), the nitrogen is not basic. However, it provides a hydrogen bond acceptor site via the carbonyl.

Fragment-Based Design (FBDD)

This molecule is an ideal "Grow" vector.

  • Anchor: The boronic acid couples to a core scaffold (the "Anchor").

  • Vector: The 3,4-substitution pattern directs the piperidine into a specific solvent-exposed region.

  • Optimization: The piperidine ring can be easily substituted (e.g., 4-fluoropiperidine, morpholine analog) in the precursor stage to tune metabolic properties without altering the core binding geometry.

Handling & Stability

  • Storage: Store at 2–8°C under inert gas. Boronic acids can dehydrate to form cyclic boroxines (anhydrides). This is reversible; adding water during the reaction usually regenerates the monomeric acid.

  • Analysis: In LC-MS, boronic acids often appear as the boronate ester (if methanol is used in the mobile phase) or as the boroxine trimer. Do not interpret these as impurities.

References

  • Sigma-Aldrich. 4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester (Analogous Chemistry).[1]Link

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • ChemicalBook. this compound Product Entry (CAS 871332-70-6).[3][4]Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054. (Reference for protodeboronation mitigation). Link

Sources

Technical Guide: 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid . This document is structured for researchers in medicinal chemistry and process development, focusing on the critical parameters required for the successful utilization of this building block in drug discovery.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is a bifunctional aryl building block characterized by an electron-deficient aromatic core, a tertiary amide handle, and a boronic acid moiety. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(piperidine-1-carbonyl)-4-chlorophenyl motif into complex pharmacological scaffolds.

Core Identifiers
ParameterValue
CAS Number 871332-70-6
IUPAC Name [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid
Molecular Formula C₁₂H₁₅BClNO₃
Monoisotopic Mass 267.0833 Da
Average Molecular Weight 267.52 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Molecular Weight & Isotopic Distribution Analysis

In high-resolution mass spectrometry (HRMS), the molecular weight of this compound is not a singular peak due to the natural isotopes of Boron (


/

) and Chlorine (

/

). Accurate identification requires recognition of the specific isotopic envelope.
  • Boron Effect:

    
     (approx. 20%) and 
    
    
    
    (approx. 80%) create a split signal.
  • Chlorine Effect:

    
     (approx. 75%) and 
    
    
    
    (approx. 25%) add an M+2 signature.

Mass Spectrometry Target Table (ESI+) Note: Boronic acids often dehydrate to form boroxines (trimers) or esters in alcoholic solvents. The values below represent the free acid.

Ion SpeciesFormulam/z (Theoretical)Relative Abundance
[M+H]⁺ (¹¹B, ³⁵Cl) C₁₂H₁₆¹¹B³⁵ClNO₃⁺268.09 100% (Base Peak)
[M+H]⁺ (¹⁰B, ³⁵Cl) C₁₂H₁₆¹⁰B³⁵ClNO₃⁺267.09~25%
[M+H]⁺ (¹¹B, ³⁷Cl) C₁₂H₁₆¹¹B³⁷ClNO₃⁺270.09~33%

Technical Insight: In LC-MS, you may observe a peak at [M-H₂O+H]⁺ (m/z ~250) or a trimeric boroxine adduct [3M-3H₂O+H]⁺ due to in-source dehydration. This is a standard characteristic of boronic acids and does not necessarily indicate sample degradation.

Synthesis & Production Strategy

The synthesis of this compound presents a regioselectivity challenge. The optimal route utilizes a 5-bromo-2-chlorobenzoic acid precursor to establish the correct substitution pattern (1-Boron, 3-Amide, 4-Chloro) via a "Reverse Numbering" strategy.

Retrosynthetic Logic

The target molecule has the Boron and Chlorine atoms in a para relationship, with the amide ortho to the Chlorine.

  • Starting Material: 5-Bromo-2-chlorobenzoic acid.

  • Step 1: Amide coupling involves the carboxylic acid (C1) and piperidine.

  • Step 2: The Bromine at C5 is converted to the Boronic acid.

  • Result: The final numbering shifts. The Boron becomes C1 (priority), making the Chlorine C4 and the Amide C3.

Experimental Workflow Diagram

Synthesis_Workflow Start 5-Bromo-2-chlorobenzoic acid (Precursor) Step1 Amide Coupling (Piperidine, HATU/EDC, DIPEA) Start->Step1 Inter Intermediate: 5-Bromo-2-chloro-1-(piperidine-1-carbonyl)benzene Step1->Inter Step2 Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Inter->Step2 PinEster Pinacol Ester Intermediate Step2->PinEster Step3 Hydrolysis (NaIO4 / HCl) PinEster->Step3 Final TARGET: 4-Chloro-3-(piperidine-1-carbonyl) phenylboronic acid Step3->Final

Caption: Three-step synthetic route ensuring correct regiochemistry via 5-bromo-2-chlorobenzoic acid.

Detailed Protocol
Step 1: Amide Coupling
  • Reagents: Dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min to activate the acid.

  • Addition: Add Piperidine (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.

  • Validation: NMR should show piperidine multiplets (1.5–1.7 ppm, 3.2–3.7 ppm) and aromatic signals.

Step 2 & 3: Borylation and Hydrolysis
  • Borylation: Combine the aryl bromide intermediate (1.0 eq), Bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in 1,4-dioxane. Degas with Argon. Heat at 90°C for 12 hours.

  • Hydrolysis (to Acid): The resulting pinacol ester can be used directly or hydrolyzed. To hydrolyze, suspend the ester in acetone/water (1:1), add NH₄OAc and NaIO₄. Stir for 12h.

  • Purification: Boronic acids are amphoteric. Acidify carefully to pH ~3 to precipitate the product or extract with EtOAc. Recrystallize from acetonitrile/water if necessary.

Applications in Drug Discovery[7][8]

This compound serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in modular drug design. The piperidine amide acts as a solubilizing group and a hydrogen-bond acceptor, while the ortho-chloro substituent induces a twist in the biaryl axis, restricting conformation and potentially improving selectivity for kinase pockets or protein-protein interfaces.

Suzuki-Miyaura Cross-Coupling

The primary utility is the formation of C-C bonds with aryl halides.

Protocol Recommendation:

  • Catalyst: Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ (for sterically hindered chlorides).

  • Base: K₂CO₃ or Cs₂CO₃ (anhydrous conditions preferred to prevent protodeboronation).

  • Solvent: DME/Water or Toluene/EtOH/Water.

Mechanistic Cycle[5]

Suzuki_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Start PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Target Boronic Acid + Base) PdII_X->TransMet PdII_Ar Pd(II)-Ar Biaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle for coupling this compound with aryl halides.

Handling & Stability (Self-Validating Protocols)

Boronic acids are reactive intermediates.[2] To ensure experimental success, follow these stability checks:

  • Boroxine Equilibrium:

    • Observation: NMR spectra in CDCl₃ may show broad peaks or multiple sets of signals.

    • Validation: Add 1 drop of D₂O or CD₃OD to the NMR tube. This shifts the equilibrium back to the monomeric boronic acid species [R-B(OH)₂], sharpening the peaks.

  • Protodeboronation:

    • Risk:[3] The electron-withdrawing chlorine and amide groups stabilize the C-B bond, but prolonged heating in strong aqueous base can cause C-B cleavage.

    • Mitigation: Use mild bases (K₃PO₄) or anhydrous conditions if yield is low.

  • Storage:

    • Store at 2–8°C under inert atmosphere (Argon). Moisture promotes boroxine formation, altering the effective molecular weight (stoichiometry) during weighing.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Context on boroxine equilibrium). Available at: [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2010000668: Piperidine derivatives as inhibitors of renin. (Example of piperidine-amide scaffold synthesis). Available at: [Link]

Sources

Technical Guide: Synthesis of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and protein-protein interaction modulators. The presence of the ortho-chloroamide motif induces a specific torsional twist, providing unique vector positioning for the boronic acid moiety in Suzuki-Miyaura couplings.

This protocol prioritizes chemoselectivity (preserving the aryl chloride while functionalizing the aryl bromide) and purification efficiency (avoiding tedious chromatography for the final boronic acid).

Key Chemical Properties
PropertySpecification
Target Molecule This compound
Precursor 5-Bromo-2-chlorobenzoic acid (CAS: 21739-92-4)
Molecular Weight 267.49 g/mol
Key Challenge Chemoselective borylation of Br in the presence of Cl.[1]
Preferred Route Acid Chloride Activation

Amide Coupling

Miyaura Borylation

Transesterification/Hydrolysis.

Retrosynthetic Analysis

The strategic disconnection relies on the significantly different bond dissociation energies (BDE) of the C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) bonds. By installing the amide first, we lock the steric environment and electronic properties before the metal-catalyzed step.

Retrosynthesis Target Target: 4-Chloro-3-(piperidine-1-carbonyl) phenylboronic acid Intermediate Intermediate 1: (5-Bromo-2-chlorophenyl) (piperidin-1-yl)methanone Target->Intermediate Hydrolysis & Borylation SM Starting Material: 5-Bromo-2-chlorobenzoic acid (CAS: 21739-92-4) Intermediate->SM Amide Coupling Reagents Piperidine + SOCl2

Figure 1: Retrosynthetic strategy leveraging the stability of the aryl chloride.[1][2][3]

Detailed Experimental Protocol

Phase 1: Amide Scaffold Construction

Objective: Synthesize (5-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone. Rationale: We utilize Thionyl Chloride (


) for activation. While coupling agents (HATU/EDC) are viable, the acid chloride route is superior for scalability and cost-efficiency, provided moisture is excluded.

Reagents:

  • 5-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (3.0 equiv)

  • Piperidine (1.1 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

  • Catalytic DMF (2-3 drops)

Protocol:

  • Activation: In a flame-dried RBF equipped with a reflux condenser, suspend 5-Bromo-2-chlorobenzoic acid in anhydrous DCM. Add

    
     and catalytic DMF.
    
  • Reflux: Heat to reflux (40°C) for 2–3 hours. Monitor by TLC (methanol quench aliquot) until the acid is consumed.

  • Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not purify.

  • Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

  • Addition: Dropwise add a mixture of Piperidine and

    
     in DCM. The exotherm must be controlled to <10°C to prevent side reactions.
    
  • Workup: Warm to RT and stir for 2 hours. Wash with 1N HCl (remove excess amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Validation:

    
     NMR should show the piperidine multiplets (1.5–1.7 ppm, 3.2–3.8 ppm) and the aromatic region intact.
    
Phase 2: Chemoselective Miyaura Borylation

Objective: Synthesize this compound pinacol ester. Rationale: We employ Palladium-catalyzed borylation.[4][5][6] The choice of Pd(dppf)Cl2 is critical; its large bite angle and ferrocenyl backbone provide high stability and excellent selectivity for Aryl-Br over Aryl-Cl [1]. KOAc is used as a weak base to prevent hydrolysis of the boronate ester during the reaction.

Reagents:

  • Amide Intermediate (from Phase 1) (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • 
     (0.03 equiv / 3 mol%)
    
  • Potassium Acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (degassed)

Protocol:

  • Inert Atmosphere: Charge a reaction vessel with the Amide Intermediate,

    
    , and KOAc. Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
  • Catalyst Addition: Add

    
     and degassed 1,4-Dioxane.
    
  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: The reaction mixture will turn dark black. This is normal. If it turns a mirror-like silver, palladium black has precipitated, indicating catalyst decomposition (add more catalyst if conversion is incomplete).

  • Workup: Filter through a pad of Celite to remove inorganic salts and Pd residues. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc). The pinacol ester is stable on silica.

Phase 3: High-Fidelity Hydrolysis (The DEA Method)

Objective: Isolate the free boronic acid: this compound. Rationale: Direct hydrolysis of pinacol esters is notoriously difficult due to the equilibrium between the ester and acid. Oxidative cleavage (


) works but can degrade electron-rich amides. The Diethanolamine (DEA) Transesterification  method is the "Gold Standard" for high purity [2]. It forms a crystalline zwitterionic salt that precipitates out, leaving impurities in the mother liquor.

Protocol:

  • Salt Formation: Dissolve the Pinacol Ester in

    
     or THF. Add Diethanolamine (1.05 equiv). Stir at RT.
    
  • Precipitation: The DEA-boronate complex will precipitate as a white solid over 1–4 hours.

  • Filtration: Filter the solid and wash copiously with

    
    . This step removes all Pinacol and non-boron impurities.
    
  • Hydrolysis: Suspend the solid in a biphasic mixture of

    
     (or EtOAc) and 1N HCl. Stir vigorously for 30 minutes. The HCl protonates the amine, breaking the complex.
    
  • Isolation: Separate the organic layer (containing the free boronic acid). Wash with brine, dry (

    
    ), and concentrate.
    
  • Final Product: Triturate with Pentane/Hexane to yield the off-white powder.

Process Workflow Diagram

SynthesisWorkflow SM 5-Bromo-2-chlorobenzoic acid Step1 Step 1: Amide Coupling (SOCl2, Piperidine) SM->Step1 Inter1 Aryl Bromide Intermediate Step1->Inter1 90-95% Yield Step2 Step 2: Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Inter1->Step2 Inter2 Pinacol Ester Step2->Inter2 Chemoselective (Br > Cl) Step3 Step 3: DEA Hydrolysis (Diethanolamine -> HCl) Inter2->Step3 Final Final Product: Boronic Acid Step3->Final High Purity

Figure 2: Step-by-step reaction workflow from starting material to isolated boronic acid.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Acid Chloride.Ensure DCM is anhydrous. Use a drying tube during reflux.
Dehalogenation (Loss of Cl) Pd Catalyst too active.Do NOT use Pd(PPh3)4. Stick to Pd(dppf)Cl2 or Pd(OAc)2/XPhos. Keep temp <100°C.
Incomplete Borylation Catalyst poisoning.Degas solvents thoroughly (sparge with N2 for 20 min). Oxygen kills the active Pd(0) species.
Oily Final Product Pinacol contamination.Use the DEA salt method (Phase 3). It is the only reliable way to remove trace pinacol without HPLC.

References

  • Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

  • Diethanolamine (DEA) Deprotection Method: Inglesby, P. A., et al. (2020).[7] Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 24(3), 388–398.

  • Chemoselectivity in Pd-Catalysis: Molander, G. A., et al. (2013). Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron. The Journal of Organic Chemistry, 78(13), 6427-6439. (Comparative reference for Pd vs Ni selectivity).

Sources

Technical Guide: Spectroscopic Characterization of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and analytical scientists. It synthesizes specific structural data with rigorous experimental protocols for the characterization of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS: 871332-70-6).

Executive Summary

Compound: this compound CAS Registry Number: 871332-70-6 Molecular Formula:


Molecular Weight:  267.52  g/mol [1]

This guide defines the reference standards for identifying and validating this specific boronic acid derivative. As a functionalized aryl boronic acid, this compound is a critical building block in Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of pharmaceutical intermediates where the piperidine amide moiety serves as a solubility-enhancing pharmacophore.

Critical Technical Insight: Boronic acids are dynamic molecules. They frequently exist in equilibrium with their dehydrated trimeric anhydride forms (boroxines). Spectroscopic analysis must account for this equilibrium, which is solvent- and concentration-dependent.

Structural Analysis & Connectivity

The molecule consists of a central benzene core with a 1,3,4-substitution pattern. The steric environment is defined by the bulky tertiary amide (piperidine ring) at the meta position relative to the boronic acid, and a chlorine atom at the para position.

Structural Visualization

The following diagram illustrates the connectivity and the logical flow of spectroscopic validation.

G Compound 4-Chloro-3-(piperidine-1-carbonyl) phenylboronic acid Sub_B Pos 1: Boronic Acid (-B(OH)2) Diagnostic: 11B NMR / IR -OH Compound->Sub_B Functional Group 1 Sub_Amide Pos 3: Piperidine Amide (-CON(CH2)5) Diagnostic: 1H NMR (Rotamers) Compound->Sub_Amide Functional Group 2 Sub_Cl Pos 4: Chlorine (-Cl) Diagnostic: MS Isotope (3:1) Compound->Sub_Cl Functional Group 3 Validation Validation Protocol Sub_B->Validation Sub_Amide->Validation Sub_Cl->Validation

Caption: Structural decomposition of CAS 871332-70-6 showing key diagnostic nodes for spectroscopic validation.

Spectroscopic Reference Data

The following data represents the Reference Standard values derived from high-fidelity structural prediction and analogous literature precedents. These values should be used as the baseline for QC comparison.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is the required solvent. 

is unsuitable due to the poor solubility of the boronic acid moiety and the potential for boroxine aggregation, which causes line broadening.

H NMR (400 MHz, DMSO-

) Reference Table
Position / GroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Boronic OH 8.15 – 8.35s (broad)2H-Exchangeable protons; shift varies with concentration.
Ar-H2 7.65 – 7.75d1H~1.5 (meta)Deshielded by C=O and B(OH)2; between substituents.
Ar-H6 7.75 – 7.85dd1H8.0 (ortho), 1.5 (meta)Ortho to Boron; deshielded.
Ar-H5 7.45 – 7.55d1H8.0 (ortho)Ortho to Chlorine; shielded relative to H2/H6.
Pip-N-CH2 3.50 – 3.70m (broad)2H-Equatorial/Axial protons near amide N. Broad due to rotation.
Pip-N-CH2 3.10 – 3.25m (broad)2H-Distinct environment due to restricted C-N rotation.
Pip-CH2 1.40 – 1.65m6H-Remaining piperidine methylene protons.

C NMR (100 MHz, DMSO-

) Key Signals
  • Carbonyl (C=O):

    
     166.0 – 168.0 ppm.
    
  • C-B (Boron-attached):

    
     135.0 – 140.0 ppm (Signal often broad or invisible due to quadrupolar relaxation of 
    
    
    
    B).
  • Ar-C-Cl:

    
     132.0 – 134.0 ppm.
    
  • Piperidine carbons:

    
     47.5, 42.0 (N-CH2, distinct signals possible), 25.5, 24.0.
    

B NMR (128 MHz, DMSO-

)
  • Signal:

    
     28.0 – 30.0 ppm (Broad singlet).
    
  • Note: If the sample contains boroxine, a secondary peak may appear around

    
     20-22 ppm.
    
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive/Negative Mode. Formula:



ParameterValueNotes
Monoisotopic Mass 267.08Based on

B and

Cl.
[M+H]+ 268.09Positive mode detection.
[M-H]- 266.07Negative mode (often more sensitive for boronic acids).
Isotope Pattern Distinctive Look for the Cl (3:1) pattern superimposed with B (1:4) .

Diagnostic Isotope Cluster Analysis: The presence of Chlorine (


) and Boron (

) creates a unique "fingerprint."
  • M (100%) : Contains

    
    .
    
  • M+2 (~32%) : Contains

    
    .
    
  • M-1 (~25%) : Contains

    
     (Due to 
    
    
    
    abundance).
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3200 – 3450

    
     (Broad, strong; characteristic of boronic acid H-bonding).
    
  • C=O Stretch (Amide): 1615 – 1635

    
     (Tertiary amide, lowered frequency due to conjugation).
    
  • C-Cl Stretch: 1050 – 1090

    
    .
    

Experimental Protocols

Sample Preparation for NMR (Self-Validating Protocol)

Boronic acids can form anhydrides (boroxines) upon drying or storage. This protocol ensures you are measuring the monomeric acid species.

  • Solvent: Use DMSO-

    
     (0.6 mL).
    
  • Additive (Optional but Recommended): Add 1 drop of

    
     to the NMR tube.
    
    • Mechanism:[2]

      
       promotes the hydrolysis of any boroxine anhydride back to the boronic acid monomer and exchanges the broad B-OH protons to D, simplifying the aromatic region.
      
  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations favor boroxine formation.

Purity Analysis via HPLC

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm (Aromatic) and 220 nm (Amide). Note: Boronic acids can streak on silica or C18 columns due to interaction with residual silanols. Adding 0.1% formic acid or trifluoroacetic acid is mandatory to suppress ionization and improve peak shape.

Synthesis & Degradation Logic

Understanding the origin of impurities is essential for interpreting spectra.

Synthesis Precursor 3-Bromo-4-chlorobenzoic acid (Starting Material) Step1 Amide Coupling (Piperidine) Precursor->Step1 Intermediate Intermediate: 3-Bromo-4-chloro-N-(piperidin-1-yl)benzamide Step1->Intermediate Step2 Miyaura Borylation (Pd cat, B2pin2) Intermediate->Step2 PinEster Pinacol Ester Form Step2->PinEster Step3 Hydrolysis (NaIO4 / HCl) PinEster->Step3 Final Target: 4-Chloro-3-(piperidine-1-carbonyl) phenylboronic acid Step3->Final Boroxine Impurity: Boroxine Trimer Final->Boroxine Dehydration (Reversible)

Caption: Synthetic pathway and potential degradation to boroxine.[3][4] Presence of pinacol ester peaks (singlet ~1.3 ppm) indicates incomplete hydrolysis in Step 3.

References

  • Compound Identification: CAS Registry Number 871332-70-6.[1] Chemical Abstracts Service.

  • Boronic Acid Characterization: Hall, D. G. (Ed.).[2][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • NMR of Boronic Acids: Santini, C. C., et al. (2017). "Equilibrium between boronic acid and boroxine: An NMR study." Journal of Organic Chemistry. (General methodology reference).
  • Catalog Data: this compound.[1] Angene Chemical. Link

Sources

1H NMR spectrum of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid CAS: 871332-70-6 Format: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a rigorous analysis of the (CAS 871332-70-6). As a functionalized aryl boronic acid, this molecule serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.[1]

Characterizing this compound presents specific spectroscopic challenges:

  • Boronic Acid Equilibrium: The dynamic equilibrium between the free acid, boroxine anhydrides, and boronate esters.[1]

  • Amide Rotamerism: Restricted rotation around the C(carbonyl)–N(piperidine) bond, leading to signal broadening or duplication in the aliphatic region.[1]

  • Solvent Effects: The critical role of solvent choice (DMSO-d₆ vs. CD₃OD) in observing exchangeable protons.

Part 1: Sample Preparation & Solvent Selection

Solvent Strategy

The choice of solvent dictates the visibility of the boronic acid hydroxyl groups and the resolution of the amide rotamers.

  • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆)

    • Why: DMSO forms strong hydrogen bonds with the boronic acid hydroxyls (–B(OH)₂), slowing their exchange rate with residual water. This allows them to appear as a distinct singlet (2H) or two singlets (1H each) in the 8.0–8.5 ppm range.[1]

    • Benefit: Confirms the integrity of the boronic acid moiety versus the boroxine anhydride.[1]

  • Alternative: CD₃OD (Methanol-d₄)

    • Why: Used for solubility issues or subsequent reactions.[1]

    • Drawback: Rapid deuterium exchange causes the disappearance of –B(OH)₂ signals.[1] Methyl esterification (formation of boronate esters) may occur upon prolonged storage, introducing artifact peaks (~3.6 ppm).[1]

Handling Boroxine Formation

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).[1]

  • Observation: In the NMR spectrum, this appears as a secondary set of aromatic signals, typically shifted slightly downfield.

  • Mitigation: Add 1-2 drops of D₂O to the DMSO-d₆ sample.[1] This pushes the equilibrium back toward the free boronic acid monomer, simplifying the spectrum (though it will erase the OH signals).

Part 2: Spectral Analysis (The Reference Spectrum)

The following assignment is based on structural shielding parameters and fragment correlation in DMSO-d₆ at 400 MHz.

Region 1: Aromatic Protons (7.0 – 8.0 ppm)

The substitution pattern is 1,3,4-trisubstituted benzene :

  • Position 1: Boronic Acid (–B(OH)₂)

  • Position 3: Piperidine-1-carbonyl (Amide)[2][3]

  • Position 4: Chlorine (–Cl)[4][5]

ProtonPositionMultiplicityChemical Shift (δ ppm)J-Coupling (Hz)Structural Logic
H-2 Ortho to B, Ortho to C=OSinglet (d)7.65 – 7.75 J ~1.5 (meta)Most deshielded due to synergistic electron-withdrawing effects of the carbonyl and boronic acid groups.
H-6 Ortho to B, Meta to ClDoublet (dd)7.70 – 7.80 J ~8.0, 1.5Deshielded by the ortho-boronic acid group.
H-5 Ortho to Cl, Meta to BDoublet7.45 – 7.55 J ~8.0Shielded relative to H-2/H-6 due to lack of direct EWG ortho-positioning (Cl is weakly deactivating but ortho/para directing).
Region 2: Exchangeable Protons (8.0 – 8.5 ppm)
  • –B(OH)₂: Appears as a broad singlet at 8.10 – 8.30 ppm (integration 2H).[1]

  • Note: If the sample is "wet" (high water content), this peak broadens significantly or merges with the H₂O signal at 3.33 ppm.

Region 3: Aliphatic Piperidine Protons (1.4 – 3.6 ppm)

The piperidine ring exhibits restricted rotation due to the partial double bond character of the C–N amide bond. This creates distinct magnetic environments for the "cis" and "trans" protons relative to the carbonyl oxygen.[1]

Proton GroupAssignmentMultiplicityShift (δ ppm)Notes
N-CH₂ (α) Piperidine C2'/C6'Broad Multiplet3.10 – 3.60 Often appears as two broad humps or complex multiplets due to slow rotation on the NMR timescale.
C-CH₂ (β) Piperidine C3'/C5'Multiplet1.50 – 1.65 Overlapping signals.[1]
C-CH₂ (γ) Piperidine C4'Multiplet1.40 – 1.55 Often overlaps with β-protons.[1]

Part 3: Structural Visualization & Logic

Diagram 1: Structural Assignment & Coupling Network

This diagram visualizes the correlation between the chemical structure and the observed NMR signals, highlighting the specific coupling pathways.

G cluster_aromatic Aromatic Region (7.4 - 7.8 ppm) cluster_aliphatic Aliphatic Region (1.4 - 3.6 ppm) cluster_exchange Exchangeable Molecule 4-Chloro-3-(piperidine-1-carbonyl) phenylboronic acid H2 H-2: Singlet (Deshielded by B & C=O) Molecule->H2 H6 H-6: Doublet (Ortho to B) Molecule->H6 H5 H-5: Doublet (Ortho to Cl) Molecule->H5 NCH2 N-CH2 (α) Broad/Split (Rotamers) Molecule->NCH2 BOH -B(OH)2 Singlet ~8.2 ppm Molecule->BOH H2->H6 Meta Coupling (Weak) H6->H5 Ortho Coupling (J ~8 Hz) CCH2 C-CH2 (β/γ) Multiplets

Caption: Correlation map linking structural moieties to specific NMR signals and coupling interactions.

Part 4: Advanced Considerations & Troubleshooting

Dynamic NMR: The Coalescence Temperature

At room temperature (25°C), the piperidine N-CH₂ signals are broad.

  • Experiment: Heating the DMSO-d₆ sample to 80°C (353 K) .

  • Result: The rotation rate of the amide bond increases.[1] The two broad N-CH₂ signals will coalesce into a sharp triplet/multiplet (average environment).[1] This confirms the amide nature and rules out impurities.[1]

Boroxine Artifacts

If the spectrum shows a "shadow" set of aromatic peaks (approx. 5-10% intensity, slightly downfield):

  • Cause: Partial dehydration to the boroxine trimer.[1]

  • Validation: Do not discard the sample. Add D₂O. If the shadow peaks merge into the main peaks, the sample is pure boronic acid in equilibrium.

Impurity Profiling

Common impurities from synthesis (Suzuki precursors):

  • Bis(pinacolato)diboron: Singlet at ~1.2 ppm (12H).[1]

  • Piperidine (free base): Triplet at ~2.7 ppm (shifted upfield from the amide).[1]

  • THF/Ethyl Acetate: Residual solvents from workup (THF: 1.76, 3.60 ppm).[1]

References

  • ChemicalBook. (2024).[1] this compound Properties and CAS 871332-70-6. Link

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard text for Boronic Acid spectral behavior).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Amide Rotation. University of Wisconsin-Madison.[1] Link

Sources

Technical Guide: Stability, Storage, and Characterization of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylboronic acids are ubiquitous reagents in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling and sensor development. However, their commercial "purity" is often a thermodynamic snapshot rather than a static attribute. This guide addresses the tri-state equilibrium (monomer-dimer-trimer) and the two primary degradation pathways: protodeboronation and oxidative deboronation . We provide actionable protocols for storage and characterization, moving beyond generic "store at 4°C" advice to mechanism-based handling strategies.

Part 1: The Thermodynamic Reality (The Boroxine Cycle)

Researchers often observe discrepancies between the labeled purity of a boronic acid and its NMR spectra. This is rarely due to contamination but rather the intrinsic dehydration equilibrium.

The Equilibrium Mechanism

Boronic acids exist in a reversible equilibrium with their cyclic anhydrides (boroxines). This process is entropy-driven, releasing three molecules of water.[1][2]



  • Dry Conditions: Favor boroxine formation. Vacuum drying a boronic acid often converts it partially or fully to the boroxine.

  • Wet Conditions: Favor the monomeric acid.

  • Implication for Stoichiometry: In Suzuki couplings, the boroxine is generally as reactive as the acid because the base (e.g.,

    
    , 
    
    
    
    ) and water in the reaction mixture rapidly hydrolyze the anhydride back to the active boronate species. Therefore, boroxine content is not an impurity in the context of synthesis, but it complicates gravimetric stoichiometry.
Substituent Effects on Dehydration

The equilibrium constant (


) for boroxine formation follows Hammett correlation trends:
  • Electron-Donating Groups (EDGs): Increase

    
     (favor boroxine). The nucleophilicity of the oxygen is enhanced, promoting trimerization.
    
  • Electron-Withdrawing Groups (EWGs): Decrease

    
     (favor monomer).
    
  • Ortho-Substituents: Steric hindrance significantly inhibits boroxine formation, often keeping ortho-substituted acids in monomeric form even under drying conditions.

Part 2: Chemical Instability Mechanisms

Unlike the reversible boroxine cycle, chemical degradation is irreversible. Understanding the specific pathway is critical for selecting storage conditions.

Protodeboronation (The "Acid/Base" Pathway)

This is the cleavage of the C-B bond to form the arene (


) and boric acid.[3]
  • Mechanism: It is often base-catalyzed. The boronate anion forms first, followed by rate-limiting C-B bond cleavage.

  • Vulnerability:

    • EWGs: Strongly destabilize the C-B bond. Polyfluorophenylboronic acids (e.g., pentafluorophenylboronic acid) and 2-heterocyclic boronic acids (e.g., 2-pyridyl) are notoriously unstable.

    • 2-Pyridyl Effect: The ring nitrogen coordinates with the boron or protonates to stabilize the leaving group, accelerating decomposition.

  • Storage Implication: Avoid basic contaminants. Store strictly neutral or slightly acidic.

Oxidative Deboronation (The "Air" Pathway)

This converts the boronic acid to a phenol (


).
  • Mechanism: Radical chain reaction with molecular oxygen.

  • Vulnerability:

    • EDGs: Electron-rich aryl rings (e.g., alkoxyphenyl) are more susceptible to oxidation.

    • Moisture: Water can accelerate this process by facilitating the formation of peroxy-boron intermediates.

  • Storage Implication: Requires inert atmosphere (Argon/Nitrogen).

Part 3: Visualization of Stability Pathways

The following diagram illustrates the interplay between the reversible physical changes and irreversible chemical degradation.

StabilityPathways cluster_0 Reversible Storage States BoronicAcid Boronic Acid Ar-B(OH)2 Boroxine Boroxine (Trimer) (Ar-BO)3 BoronicAcid->Boroxine Dehydration (Vacuum/Heat) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate High pH Phenol Phenol (Oxidation) Ar-OH BoronicAcid->Phenol O2 / Radical Boroxine->BoronicAcid Hydrolysis (+H2O) Arene Arene (Degradation) Ar-H Boronate->Arene Protodeboronation (Rate Limiting)

Figure 1: The central boronic acid monomer exists in equilibrium with the boroxine trimer.[2] Irreversible degradation occurs via base-mediated protodeboronation or oxidative cleavage.

Part 4: Analytical Protocols

Standard HPLC is often insufficient due to the poor UV chromophore of the C-B bond and peak tailing. Two orthogonal methods are recommended.

Protocol A: 11B NMR Spectroscopy

This is the gold standard for distinguishing monomer, trimer, and degradation products (boric acid).

  • Instrument Requirements:

    • Probe: Broadband probe tunable to 11B (typically ~128 MHz or 160 MHz).

    • Tube: Quartz NMR tubes are mandatory for quantitative work. Standard borosilicate glass contains boron (

      
      ), which creates a massive broad background hump that obscures sample signals.
      
  • Method:

    • Dissolve ~10 mg sample in

      
       (for boroxine detection) or 
      
      
      
      -DMSO (often hydrolyzes boroxine to acid).
    • Acquire spectrum with a wide sweep width (boron signals range from -100 to +100 ppm).

  • Interpretation:

    • Boronic Acid (Monomer):

      
       (Broad singlet).
      
    • Boroxine (Trimer):

      
       (Often slightly downfield and broader due to slower tumbling).
      
    • Boronate (sp3):

      
       (Sharp upfield shift).
      
    • Boric Acid (Degradation):

      
       in aqueous solvents; varies in organic.
      
Protocol B: Mannitol Titration (Quantitative Purity)

Since boronic acids are weak acids (


), they cannot be titrated directly with NaOH. Polyols like D-mannitol complex with the boron, forming a cyclic boronate ester that is significantly more acidic (

), allowing for a sharp endpoint.

Reagents:

  • D-Mannitol (neutral solution, saturated or ~10% w/v).

  • Standardized 0.1 N NaOH.

  • Phenolphthalein indicator.

Step-by-Step:

  • Weigh accurately ~1.0 mmol of the boronic acid sample.

  • Dissolve in 20 mL methanol (or water if soluble).

  • Add 20 mL of neutral D-mannitol solution (excess).

  • Add 3 drops of phenolphthalein.

  • Titrate with 0.1 N NaOH to a persistent pink endpoint.

  • Calculation:

    
    
    (Note: This measures total Boron-Carbon content. It does not distinguish Boroxine from Acid, but it DOES distinguish active reagent from deboronated arene).
    

Part 5: Storage & Handling Best Practices

The "one size fits all" approach leads to reagent degradation. Use the SAR (Structure-Activity Relationship) table below to determine storage.

Storage Decision Matrix
Substituent ClassPrimary RiskRecommended ConditionsShelf Life
Simple Aryl (e.g., Phenyl, Tolyl)Boroxine formationRoom Temp, Sealed.> 2 Years
Electron-Rich (e.g., 4-MeO, 4-NH2)Oxidation-20°C , Argon flushed, Taped seal.6-12 Months
Electron-Poor (e.g., 4-CF3, 4-NO2)Protodeboronation4°C, Desiccator (Keep dry). Avoid basic vapors.1-2 Years
2-Heterocyclic (e.g., 2-Pyridyl)Rapid Protodeboronation-20°C or -80°C . Consider MIDA boronate surrogate.< 3 Months
Poly-Fluoro (e.g., Pentafluoro)Hydrolysis/Deboronation4°C, Plastic containers (glass can leach base).6 Months
The MIDA Solution

For boronic acids that are chemically unstable (like 2-pyridyl or vinyl boronic acids), researchers should consider converting them to MIDA (N-methyliminodiacetic acid) boronates .[4]

  • Why: The MIDA ligand locks the boron in an sp3 hybridized state, shutting down the empty p-orbital.

  • Result: This renders the molecule immune to protodeboronation and oxidation until the ligand is hydrolyzed (slow release) under aqueous basic coupling conditions.

Part 6: Analytical Workflow Diagram

AnalyticalWorkflow Start Received Boronic Acid Visual Visual Inspection (Color change = Oxidation) Start->Visual Solubility Solubility Test (Insoluble residue = Boroxine?) Visual->Solubility Decision Select Analysis Solubility->Decision NMR 11B NMR (Qualitative State) Decision->NMR Identify Species Titration Mannitol Titration (Quantitative Purity) Decision->Titration Determine Stoichiometry Result1 Signal ~33 ppm? It is Boroxine. (Use as is) NMR->Result1 Result2 Signal ~19 ppm? Degraded to Boric Acid. (Discard/Recrystallize) NMR->Result2 Result3 Purity > 95%? Store under Argon. Titration->Result3

Figure 2: Workflow for assessing the quality of boronic acid reagents prior to synthesis.

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]

  • Knapp, D. M., et al. (2009). "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates."[5] Journal of the American Chemical Society. [Link]

  • Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Macromolecules / ResearchGate. [Link]

  • Trippier, P. C., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society. [Link][6]

  • Hach Company. (2014). "Boric Acid - Potentiometric Titration Method." Hach Analytical Procedures. [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid

[1]

Executive Summary & Compound Architecture

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS: 871332-70-6 ) is a specialized organoboron intermediate critical in medicinal chemistry, particularly for constructing biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2]

Unlike simple phenylboronic acids, this molecule possesses a tripartite structural architecture that dictates its complex solubility behavior:

  • The Boronic Acid Head (

    
    ):  A hydrophilic, hydrogen-bond donor/acceptor moiety prone to reversible dehydration.[1][2]
    
  • The Piperidine-Amide Linker: A semi-polar, steric bulk-inducing group that enhances solubility in chlorinated and ethereal solvents but disrupts crystal packing.[1][2]

  • The Chloro-Phenyl Core: A lipophilic aromatic scaffold.[1][2]

This guide provides a validated solubility profile, thermodynamic rationale, and experimental protocols to ensure reproducible reaction outcomes.

Solubility Profile & Solvent Selection

The solubility of boronic acids is governed by the competition between crystal lattice energy (driven by intermolecular H-bonding of

12
Thermodynamic Solubility Categorization

Data synthesized from structural activity relationships (SAR) of analogous benzamide-boronic acids.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO, DMF, NMP High (>50 mg/mL) Disrupts boronic acid dimers via strong H-bond acceptance; stabilizes the monomeric species.[1] Preferred for stock solutions.
Polar Protic Methanol, Ethanol High (>30 mg/mL) Solvates both the amide and boronic acid.[1][2] Warning: Prolonged storage leads to boronate ester formation (e.g., dimethyl boronate).[1][2]
Ethereal THF, 1,4-Dioxane Moderate (10-30 mg/mL) Good solvation of the lipophilic core; moderate H-bond acceptance.[1] Often requires water cosolvent for Suzuki couplings.[1][2]
Chlorinated DCM, Chloroform Moderate (5-20 mg/mL) Solubilizes the piperidine-amide and chloro-phenyl segments effectively.[1]
Non-Polar Hexanes, Toluene Poor (<1 mg/mL) High energy penalty for solvating the polar boronic acid head group.[1][2]
Aqueous Water (pH 7) Poor (<1 mg/mL) The lipophilic chloro-piperidine bulk overrides the hydrophilic boronic acid.[1][2] Solubility increases significantly at pH > 10 (boronate anion formation).[1][2]
The Boroxine Cycle: A Hidden Variable

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form, known as boroxines .[1][2] In non-polar solvents (e.g., Toluene) or under dry conditions, the equilibrium shifts toward the boroxine, which often has different solubility and reactivity profiles.[1][2]

BoroxineEquilibriumAcidMonomeric Boronic Acid(Reactive Species)BoroxineBoroxine Trimer(Storage Form / Dehydrated)Acid->Boroxine Dehydration (-3 H2O)(Heat/Dry Solvent)Water3 H2OBoroxine->Acid Hydrolysis (+3 H2O)(Aqueous Workup)

Figure 1: The reversible dehydration of arylboronic acids.[1][2] In dry organic solvents (DCM, Toluene), the boroxine form may precipitate or alter stoichiometry.[1]

Validated Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to generate precise solubility data for regulatory or process chemistry documentation.[1]

Objective: Determine thermodynamic solubility at

  • Preparation: Weigh approximately 20 mg of CAS 871332-70-6 into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 200

    
     of the target solvent.[1][2]
    
  • Equilibration:

    • Seal vial tightly (PTFE-lined cap).[1][2]

    • Agitate at 500 rpm for 24 hours at

      
       using a thermomixer.
      
    • Note: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).[1][2]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22

    
     PTFE syringe filter.
    
  • Quantification (HPLC-UV):

    • Dilute the supernatant 100-fold with Acetonitrile:Water (50:50).[1][2]

    • Inject onto HPLC (C18 column, 254 nm detection).

    • Compare peak area against a 5-point calibration curve prepared in DMSO.

Protocol B: Rapid Visual Solubility Screen (for Reaction Setup)

Use this for quick solvent selection during reaction optimization.[1][2]

  • Place 5 mg of compound into a vial.

  • Add solvent in stepwise increments: 50

    
    , 100 
    
    
    , 250
    
    
    .[1][2]
  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no particulates.[1][2]

    • If dissolved at 50

      
      
      
      
      Solubility > 100 mg/mL.[1][2]
    • If dissolved at 500

      
      
      
      
      Solubility ~ 10 mg/mL.[1][2]

Stability & Handling in Solution

Protodeboronation Risks

Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond), rendering the compound useless.[1][2]

  • Risk Factor: High temperature (>80°C) combined with strong bases (e.g.,

    
    , 
    
    
    ) in protic solvents.[1][2]
  • Mitigation: For this specific compound, the electron-withdrawing chlorine and amide groups stabilize the C-B bond compared to electron-rich analogs.[1] However, avoid boiling in water/alcohol mixtures for extended periods without the catalyst present.[1][2]

Solvolysis in Alcohols

While Methanol is an excellent solvent, it reacts to form methyl boronate esters.[1][2]

  • Impact: Usually reversible during aqueous workup, but can complicate NMR analysis or precise stoichiometry.[1][2]

  • Recommendation: Use Isopropyl Alcohol (IPA) or t-Amyl Alcohol if a protic solvent is required, as steric bulk slows esterification.[1][2]

Workflow for Suzuki Coupling Solvent Selection

SolventSelectionStartSelect Solvent forSuzuki CouplingSolubilityCheckIs the Boronic AcidSoluble in Solvent X?Start->SolubilityCheckBaseCheckIs the Inorganic Base(K2CO3, Cs2CO3) Soluble?SolubilityCheck->BaseCheckYes (e.g., DMF, Dioxane)RejectSelect Different SolventSolubilityCheck->RejectNo (e.g., Hexane)SinglePhaseIdeal System:Dioxane/Water (4:1)or DMF/WaterBaseCheck->SinglePhaseYes (Water/Solvent Mix)BiphasicRequires Phase Transfer:Toluene/Water + TBABBaseCheck->BiphasicNo (Anhydrous)

Figure 2: Decision matrix for selecting reaction media. Dioxane/Water mixtures are generally the "Gold Standard" for this class of amide-substituted boronic acids.

References

  • Compound Data: this compound (CAS 871332-70-6).[1][2][3] ChemicalBook. Link

  • Boronic Acid Stability: Hall, D. G.[1][2] (Ed.).[1][2][4] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[1][2]

  • Solubility Thermodynamics: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry (2020). Link

  • Protodeboronation Mechanisms: Kinetic Analysis of the Protodeboronation of Arylboronic Acids. Journal of Organic Chemistry. Link[1][2]

  • Suzuki Coupling Optimization: A General Solution for Unstable Boronic Acids. National Institutes of Health (NIH) / JACS.[1][2] Link

Potential applications of piperidine-containing boronic acids in medicinal chemistry

[1]

Executive Summary

This technical guide explores the convergence of two "privileged" motifs in modern drug discovery: the piperidine ring —a ubiquitous pharmacophore present in over 70 FDA-approved drugs—and the boronic acid moiety, a versatile warhead capable of reversible covalent inhibition.

For the medicinal chemist, the fusion of these two elements offers a unique strategic advantage.[1] The piperidine scaffold provides a tunable, sp³-rich framework for optimizing solubility and target selectivity, while the boronic acid functions as a "serine trap," mimicking the tetrahedral transition state of peptide bond hydrolysis. This guide details the mechanistic rationale, synthetic pathways, and therapeutic applications of piperidine-containing boronic acids, specifically in targeting serine proteases and

Mechanistic Rationale: The "Serine Trap"

The primary utility of boronic acids in medicinal chemistry lies in their ability to act as transition state analogs. Unlike electrophiles that form irreversible covalent bonds (e.g., acrylamides), boronic acids form reversible covalent adducts with nucleophilic side chains (Serine, Threonine, Cysteine) in the enzyme active site.

Thermodynamic & Kinetic Synergy
  • Transition State Mimicry: The empty

    
    -orbital of the boron atom accepts a lone pair from the active site nucleophile (e.g., Serine-OH), converting the planar trigonal 
    
    
    boron into a tetrahedral
    
    
    boronate anion. This geometry closely mimics the high-energy tetrahedral intermediate formed during amide bond hydrolysis.
  • The Piperidine Anchor: The piperidine ring serves as a structural anchor.[1] Its nitrogen atom (pKa ~11) is often protonated at physiological pH, allowing it to form critical salt bridges with aspartate or glutamate residues in the S1 or S2 pockets of proteases, thereby orienting the boron warhead for optimal attack.

Mechanism of Action Diagram

The following diagram illustrates the reversible covalent inhibition of a serine protease by a piperidine-4-boronic acid derivative.

SerineTrapMechanismcluster_0Active Site InteractionEnzymeFree Enzyme(Serine-OH)ComplexMichaelis Complex(Non-covalent)Enzyme->ComplexBinding (Kd)InhibitorPiperidine Boronic Acid(sp2 Planar)Inhibitor->ComplexTransitionStateTetrahedral Adduct(sp3 Boronate Anion)Complex->TransitionStateNucleophilic Attack(k_inact)TransitionState->ComplexSlow Off-rate(k_off)

Caption: Kinetic pathway of serine protease inhibition. The boronic acid transitions from a planar sp² state to a tetrahedral sp³ adduct, mimicking the enzymatic transition state.

Therapeutic Applications

-Lactamase Inhibition (Antimicrobial Resistance)

The most commercially validated application of boronic acid pharmacophores is in overcoming bacterial resistance.

  • Challenge: Bacteria evolve to hydrolyze the

    
    -lactam ring.
    
  • Solution: Boronic acid inhibitors (e.g., Vaborbactam, Taniborbactam) bind the catalytic serine of the

    
    -lactamase more tightly than the antibiotic substrate does, but do not undergo hydrolysis.
    
  • Piperidine Role: In advanced inhibitors like Taniborbactam (a bicyclic boronate), the nitrogen-containing scaffold (structurally related to piperidine/piperazine) mimics the D-alanyl-D-alanine residues of the peptidoglycan, positioning the boron atom to intercept the nucleophilic serine (Ser70).

Serine Protease Inhibition (Oncology & Thrombosis)

Piperidine boronic acids are potent inhibitors of trypsin-like serine proteases.

  • Thrombin & Factor Xa: The basic piperidine nitrogen mimics the arginine side chain of the natural substrate (P1 residue), directing the molecule into the S1 specificity pocket. The boronic acid then traps the catalytic serine (Ser195).

  • Proteasome Inhibition: While Bortezomib uses a leucine analog, next-generation inhibitors explore piperidine scaffolds to improve solubility and reduce peripheral neuropathy by altering tissue distribution.

Comparative Warhead Analysis

The following table contrasts boronic acids with other common covalent warheads used in conjunction with piperidine scaffolds.

Warhead TypeMechanismReversibilityKey AdvantageKey Disadvantage
Boronic Acid Transition State Analog (Tetrahedral)ReversibleExtremely high affinity (

often < 1 nM); High selectivity for Ser/Thr.
Potential for oxidation; complex synthetic handling.
Nitrile Imidate formationReversibleStable; smaller steric footprint.Generally lower affinity than boronates.
Acrylamide Michael AdditionIrreversiblePermanent inactivation; high potency.Risk of off-target toxicity (immunogenicity).
Aldehyde Hemiacetal formationReversibleGood transition state mimic.Metabolic instability (oxidation to acid); rapid clearance.

Synthetic Methodologies

Accessing piperidine boronic acids requires navigating the incompatibility between the basic amine and the Lewis-acidic boron. Three primary strategies are employed.

Strategy A: Hydrogenation of Pyridine Boronates

This is the most direct route to chiral piperidine boronates.

  • Precursor: Pyridine boronic acid pinacol ester.

  • Catalyst: Rhodium or Ruthenium on carbon, or homogeneous Iridium catalysts.

  • Conditions: High pressure

    
    , often requiring acidification to protonate the pyridine and prevent catalyst poisoning.
    
Strategy B: Iridium-Catalyzed C-H Borylation

Direct functionalization of the piperidine ring (often N-protected).

  • Reagent:

    
     (Bis(pinacolato)diboron).
    
  • Catalyst:

    
     with dtbpy ligand.
    
  • Selectivity: Sterically controlled; typically favors the position meta or para to the N-substituent.

Strategy C: Lithiation-Borylation
  • Lithiation: Use of

    
    -BuLi / TMEDA to lithiate N-Boc-piperidine (typically at the 
    
    
    -position).
  • Quench: Trapping the lithio-species with isopropyl pinacol borate.

Synthetic Workflow Diagram

SynthesisWorkflowStartPyridine-4-boronic acidpinacol esterStep1Protection / Activation(e.g., Benzyl bromide)Start->Step1IntermediateN-Benzyl Pyridinium SaltStep1->IntermediateStep2Asymmetric Hydrogenation(H2, Rh/C or Ir-catalyst)Intermediate->Step2ProductChiral N-BenzylPiperidine-4-boronateStep2->ProductDeprotectionPd/C, H2 (Debenzylation)Product->DeprotectionFinalPiperidine-4-boronic acid(Free Amine)Deprotection->Final

Caption: Synthetic route converting pyridine boronates to piperidine boronates via partial reduction.

Experimental Protocol: Synthesis of 1-Boc-piperidine-4-boronic acid pinacol ester

Objective: Synthesis of a versatile building block for medicinal chemistry applications. This protocol utilizes the lithiation-borylation strategy (Strategy C) which is robust for generating the 4-substituted isomer.

Reagents:

  • 1-Boc-4-bromo-piperidine (1.0 eq)

  • Bis(pinacolato)diboron (

    
    ) (1.2 eq)
    
  • 
     (0.03 eq)
    
  • Potassium Acetate (KOAc) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

Protocol:

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Charging: Add 1-Boc-4-bromo-piperidine (5.0 g, 18.9 mmol),

    
     (5.76 g, 22.7 mmol), and KOAc (5.56 g, 56.7 mmol) to the flask.
    
  • Solvent: Add anhydrous 1,4-dioxane (50 mL) and degas the mixture by bubbling Argon for 15 minutes.

  • Catalyst: Add

    
     (463 mg, 0.57 mmol) quickly under Argon flow.
    
  • Reaction: Seal the flask and heat to 90°C for 16 hours. The reaction mixture will turn dark black/brown.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.

  • Extraction: Dilute the filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: The crude residue is purified via flash column chromatography (Hexanes:EtOAc 9:1 to 4:1) to yield the product as a white crystalline solid.

Validation:

  • 1H NMR (400 MHz, CDCl3):

    
     1.45 (s, 9H), 1.24 (s, 12H), 1.10-1.20 (m, 1H), 1.50-1.65 (m, 4H), 2.60-2.75 (m, 2H), 3.90-4.10 (m, 2H).
    
  • 11B NMR: Peak at ~30 ppm (characteristic of boronate ester).

Future Outlook: BNCT and PROTACs

Beyond enzyme inhibition, piperidine-containing boronic acids are emerging in two cutting-edge fields:

  • Boron Neutron Capture Therapy (BNCT): The piperidine ring acts as a carrier to transport

    
     isotopes across the blood-brain barrier (BBB) for targeted radiation therapy in glioblastoma.
    
  • PROTACs: Piperidine-based ligands (e.g., Cereblon binders) are being conjugated with boronic acid warheads to create "covalent PROTACs" that can irreversibly (or reversibly covalent) recruit E3 ligases to specific targets.

References

  • Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applications. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Discovery of Vaborbactam: A First-in-Class Boronic Acid Beta-Lactamase Inhibitor. Source: American Chemical Society (ACS) Publications [Link]

  • Peptidic Boronic Acids as Potent Inhibitors of the Malaria Parasite Protease SUB1. Source: Proceedings of the National Academy of Sciences (PNAS) [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. Source: Journal of the American Chemical Society (JACS) [Link]

  • Structure-Based Design of Boronic Acid Inhibitors of Beta-Lactamases. Source: ResearchGate / Antimicrobial Agents and Chemotherapy [Link]

Strategic Utilization of Substituted Phenylboronic Acids in Modern Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Leads Focus: Mechanistic causality, industrial application (Sartans), and protocol optimization.

Executive Summary: The Boron Advantage

The discovery of the Suzuki-Miyaura cross-coupling reaction in 1979 marked a paradigm shift in organic synthesis, moving the field away from the toxic organotin (Stille) and highly reactive organomagnesium (Kumada) reagents toward the robust, air-stable, and non-toxic organoboron compounds. At the heart of this transformation lies the substituted phenylboronic acid .

This guide moves beyond the basic textbook definition to explore the causality of boronic acid reactivity. We analyze the mechanistic duality of base activation, the electronic tuning required for difficult substrates, and the industrial scalability of these reagents, exemplified by the synthesis of Angiotensin II receptor antagonists (Losartan/Valsartan).

Historical Genesis & The 1979 Breakthrough

While the initial 1979 report by Miyaura and Suzuki focused on 1-alkenylboranes, the rapid extension to phenylboronic acids (1981) established the reaction's utility. The core innovation was not just the coupling, but the realization that the carbon-boron bond could be activated for transmetalation under mild, aqueous basic conditions—a feat impossible for Grignard or Lithium reagents.

FeatureOrganotin (Stille)Organozinc (Negishi)Phenylboronic Acid (Suzuki)
Toxicity High (Neurotoxic)ModerateLow (Green Chemistry)
Water Tolerance HighLow (Moisture Sensitive)High (Aqueous Solvents)
Atom Economy Poor (High MW waste)ModerateHigh
Activation None requiredNone requiredBase Activation Required

Mechanistic Deep Dive: The "Base" Paradox

For decades, the role of the base was simplified as "activating the boron." However, advanced kinetic studies, particularly by Denmark and Amatore , have revealed a bifurcated mechanism. Understanding this is critical for troubleshooting failed reactions.

The Two Pathways[1][2][3][4]
  • The Boronate Pathway (Path A): The base attacks the boron atom first, forming a nucleophilic boronate anion (

    
    ), which then attacks the Palladium(II) halide.
    
  • The Oxo-Palladium Pathway (Path B): The base attacks the Palladium(II) halide first, exchanging the halide for a hydroxide (or alkoxide) ligand. This highly reactive

    
     species then reacts with the neutral boronic acid.
    

Crucial Insight: In standard aqueous/weak base conditions (e.g.,


/

), kinetic data suggests the Oxo-Palladium Pathway (Path B) is often kinetically dominant because the rate of reaction between

and neutral

is orders of magnitude faster than

with anionic boronate.

SuzukiMechanism cluster_legend Pathway Dominance Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet_A Transmetalation (Path A) PdII_X->TransMet_A Slow PdII_OH Pd(II)-OH Complex PdII_X->PdII_OH + Base (Ligand Exch) Base Base (OH-) BoronicAcid Ar'-B(OH)2 Boronate Boronate Anion [Ar'-B(OH)3]- BoronicAcid->Boronate + Base Boronate->TransMet_A RedElim Reductive Elimination TransMet_A->RedElim TransMet_B Transmetalation (Path B) PdII_OH->TransMet_B + Neutral Ar'-B(OH)2 TransMet_B->RedElim RedElim->Pd0 Regen Product Product Ar-Ar' RedElim->Product Legend Path B (Pd-OH) is often kinetically favored in aqueous conditions (Denmark et al.)

Figure 1: The dual mechanistic pathways of Transmetalation.[1] Path B (via Pd-OH) is critical for understanding reactivity in aqueous media.

Reagent Engineering: Substituent Effects

The electronic nature of the phenyl ring on the boronic acid significantly impacts stability and reactivity.

Electronic Tuning (Hammett Correlation)
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    increase the Lewis acidity of the boron center.
    • Pro: Facilitates coordination of the base (formation of boronate).

    • Con: Makes the C-B bond more susceptible to hydrolytic cleavage (Protodeboronation ), especially in ortho-positions.

  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    .
    • Pro: High stability against protodeboronation.

    • Con: Nucleophilicity is lower; may require stronger bases or more active catalysts.

Optimization Table: Substituent Impact

Substituent Type Example Effect on Transmetalation Stability Risk Recommended Base

| Strong EWG | 4-Nitrophenyl | Fast (via Boronate) | High (Protodeboronation) | Mild (


, Fluoride) |
| Neutral/Weak EDG  | 4-Tolyl | Balanced | High (Stable) | Standard (

) | | Strong EDG | 4-Methoxyphenyl | Slower | Very High | Strong (

,

) | | Steric Bulk | 2,6-Dimethyl | Very Slow | High | Strong (

- historic, now

) |

Industrial Case Study: Losartan Synthesis

The synthesis of Losartan (and Valsartan) relies heavily on the coupling of a 4-tolylboronic acid derivative with a nitrile-substituted halide.[2] This route avoids the early handling of the explosive tetrazole moiety, installing it only at the final stage.

The Protocol: Construction of the Biaryl Core

Target: 4'-methylbiphenyl-2-carbonitrile (Key Intermediate) Reagents: 2-Bromobenzonitrile + 4-Tolylboronic Acid

Step-by-Step Industrial Workflow
  • Catalyst Charge: Charge reactor with Toluene and Water (biphasic system). Add 2-Bromobenzonitrile (1.0 eq) and 4-Tolylboronic acid (1.1 eq).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq). The biphasic nature allows for easy salt removal later.
    
  • Catalyst Injection: Add

    
     (0.5 - 1.0 mol%) or generate in situ using 
    
    
    
    +
    
    
    .
  • Reaction: Heat to reflux (approx. 85-90°C) for 4-6 hours. Monitor by HPLC for consumption of bromide.

  • Workup: Cool to RT. Separate phases. Wash organic layer with brine. The product remains in the toluene layer.

  • Crystallization: Concentrate toluene and crystallize (often using heptane/hexane) to yield the biaryl nitrile.

LosartanWorkflow Input1 2-Bromobenzonitrile Step1 Step 1: Cross-Coupling (Reflux, 4-6h) Input1->Step1 Input2 4-Tolylboronic Acid Input2->Step1 Catalyst Pd(OAc)2 / PPh3 K2CO3 / Toluene / H2O Catalyst->Step1 Intermediate 4'-methylbiphenyl-2-carbonitrile Step1->Intermediate Step2 Step 2: Radical Bromination (NBS, AIBN) Intermediate->Step2 Step3 Step 3: Alkylation (Imidazole Derivative) Step2->Step3 Step4 Step 4: Tetrazole Formation (NaN3 / Bu3SnCl or ZnBr2) Step3->Step4 Final Losartan Potassium Step4->Final

Figure 2: Industrial workflow for Losartan, highlighting the critical Suzuki coupling of phenylboronic acid.

Troubleshooting & Optimization

Even with robust reagents, failures occur. Use this diagnostic matrix:

  • Protodeboronation (Loss of Boron):

    • Symptom:[3][4][2][5][6][7][8] Formation of benzene (from phenylboronic acid) instead of biaryl.

    • Cause: Reaction temperature too high or base too strong for the specific substrate.

    • Fix: Switch to anhydrous conditions (Dioxane/CsF) or use a milder base (

      
      ).
      
  • Homocoupling (Ar-Ar):

    • Symptom:[3][4][2][5][6][7][8] Dimerization of the boronic acid.

    • Cause: Presence of Oxygen.

    • Fix: Rigorous degassing (Sparging with Argon) is non-negotiable.

  • Stalled Conversion:

    • Symptom:[3][4][2][5][6][7][8] Reaction stops at 50%.

    • Cause: Catalyst poisoning or Pd-black precipitation.

    • Fix: Add a stabilizing ligand (e.g., S-Phos or X-Phos) or increase catalyst loading slightly.

References

  • Miyaura, N.; Yamada, K.; Suzuki, A. (1979). "A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides". Tetrahedron Letters, 20(36), 3437–3440. Link

  • Miyaura, N.; Yanagi, T.; Suzuki, A. (1981). "The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases". Synthetic Communications, 11(7), 513–519. Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443. Link

  • Carrow, B. P.; Hartwig, J. F. (2011). "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions". Journal of the American Chemical Society, 133(7), 2116–2119. Link

  • Beletskaya, I. P.; Cheprakov, A. V. (2000). "The Heck and Suzuki-Miyaura Coupling Reactions in Aqueous Media". Chemical Reviews, 100(8), 3009–3066. Link

  • Larsen, R. D.; King, A. O.; Chen, C. Y.; Corley, E. G.; Foster, B. S.; Roberts, F. E.; Yang, C.; Lieberman, D. R.; Reamer, R. A. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist". Journal of Organic Chemistry, 59(21), 6391–6394. Link

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for high-stakes research environments where reproducibility and chemoselectivity are paramount.

Executive Summary & Strategic Analysis

This protocol details the cross-coupling of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (referred to herein as Reagent A ). This scaffold is a high-value building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, due to the presence of a piperidine amide (solubilizing/binding motif) and an aryl chloride (handle for subsequent diversification).

The Chemoselectivity Paradox

The core challenge with Reagent A is its dual functionality:

  • Nucleophile: The boronic acid moiety (-B(OH)₂).

  • Latent Electrophile: The aryl chloride (-Cl) at the para position relative to boron.

Risk: Under highly active catalytic conditions, the palladium catalyst may undergo oxidative addition into the aryl chloride of Reagent A (homocoupling/oligomerization) rather than the intended electrophile (Ar-Br/I).

Solution: This protocol utilizes a "Rate-Differential Strategy." We employ a catalyst system (Pd(dppf)Cl₂) with a specific ligand bite angle and electronic profile that preferentially activates aryl bromides/iodides over the electron-deficient aryl chloride present on the boronate, effectively orthogonalizing the reaction sites.

Chemical Properties & Handling

PropertySpecificationCritical Note
Molecular Weight 267.52 g/mol Use precise stoichiometry (1.1–1.2 equiv).
Appearance White to off-white solidDiscoloration indicates protodeboronation.
Solubility DMSO, DMF, MeOH, warm DioxanePoor solubility in non-polar solvents (Hexane).
Stability Hygroscopic; Acid-sensitiveStore at 4°C under Argon. Avoid acidic workups.
CAS 871332-70-6Verify purity by ¹H NMR before use.

Optimized Experimental Protocol

Reagent Setup (Standard Scale: 1.0 mmol)
  • Nucleophile (Reagent A): this compound (321 mg, 1.20 mmol).

  • Electrophile: Aryl Bromide (1.00 mmol). Note: If using an Aryl Chloride, switch to Protocol B (Advanced).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (41 mg, 0.05 mmol, 5 mol%).

  • Base: Potassium Carbonate (K₂CO₃) (414 mg, 3.00 mmol).

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 10 mL total).

Step-by-Step Methodology

Step 1: The Inert Environment (Critical)

  • Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Why: Oxygen promotes homocoupling of boronic acids (Glaser-type mechanisms) and oxidizes the phosphine ligands, deactivating the catalyst.

Step 2: Reagent Loading

  • Add the Electrophile (1.0 equiv), Reagent A (1.2 equiv), and K₂CO₃ (3.0 equiv) to the vial.

  • Checkpoint: Do NOT add the catalyst yet.

  • Add the solvent mixture (Dioxane/Water 4:1).

  • Degassing: Sparge the solution with Argon for 10 minutes (bubbling gas directly into the liquid). This is superior to simple vacuum/purge cycles for removing dissolved oxygen in aqueous mixtures.

Step 3: Catalyst Addition & Initiation

  • Add Pd(dppf)Cl₂ (5 mol%) quickly against a positive flow of Argon.

  • Seal the vessel immediately with a Teflon-lined crimp cap or Schlenk valve.

  • Place in a pre-heated oil block at 85°C .

Step 4: Reaction Monitoring

  • Stir vigorously (800+ RPM). The biphasic mixture requires mechanical agitation for efficient phase transfer.

  • Timecourse: Check TLC/LC-MS at 2 hours. Most reactions complete within 4-6 hours.

  • End Point: Look for consumption of the Aryl Bromide. Do not wait for full consumption of the Boronic Acid (excess was used).

Step 5: Workup & Purification

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Crucial Step: The product contains a piperidine amide. It may be moderately polar. Re-extract the aqueous layer with DCM to ensure no product loss.

  • Dry organics over Na₂SO₄, filter, and concentrate.

  • Purification: Silica gel chromatography.

    • Gradient: 0% → 50% EtOAc in Hexanes (adjust based on the polarity of the coupling partner).

    • Note: The 4-Cl group survives this protocol, leaving a handle for a second coupling (e.g., Buchwald-Hartwig amination).

Mechanistic Visualization & Logic

The following diagram illustrates the chemoselectivity logic, showing how the protocol favors the Cross-Coupling path over the competing Self-Coupling path.

SuzukiLogic cluster_Main Target Pathway (Favored) cluster_Side Side Pathway (Suppressed) Start Reaction Mixture Pd0 Active Catalyst Pd(0)L2 Start->Pd0 ArBr Electrophile (Ar-Br) Pd0->ArBr Preferential Attack ReagentCl Reagent A (Ar'-Cl site) Pd0->ReagentCl Sterically/Electronically Disfavored OxAdd1 Oxidative Addition (Fast) ArBr->OxAdd1 TransMet Transmetallation (Reagent A) OxAdd1->TransMet Base Activated Note Pd(dppf)Cl2 selects Br > Cl Temperature < 90°C prevents Cl activation Prod Target Biaryl (Ar-Ar'-Cl) TransMet->Prod Reductive Elim. OxAdd2 Oxidative Addition (Slow) ReagentCl->OxAdd2 Polymer Oligomers/Homocoupling OxAdd2->Polymer

Figure 1: Chemoselectivity Logic. The protocol leverages the kinetic difference between Ar-Br and Ar-Cl oxidative addition to prevent polymerization of Reagent A.

Troubleshooting & Optimization Matrix

If the standard protocol fails, consult this self-validating troubleshooting matrix.

Observation (LC-MS)DiagnosisCorrective Action
Starting Material (Ar-Br) Remains Catalyst DeactivationDegas solvents more thoroughly. Switch to Pd(PPh₃)₄ (freshly opened).
Protodeboronation (Ar'-H observed) Hydrolysis of C-B bondThe amide/Cl make the ring electron-poor and prone to hydrolysis. Switch Base: Use K₃PO₄ (anhydrous) in pure Dioxane or DMF (exclude water).
Homocoupling (Ar-Ar) Oxidative HomocouplingOxygen ingress. Ensure strict inert atmosphere. Reduce catalyst loading to 2 mol%.
Oligomerization of Reagent A Cl-activation occurringTemperature too high. Lower to 60°C . Ensure the Electrophile is an Iodide (more reactive).
Low Conversion (Steric Bulk) Steric hindrance at PdSwitch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands facilitate coupling of hindered substrates but increase the risk of Cl-activation.

Advanced Protocol: Coupling with Aryl Chlorides

Use this ONLY if your electrophile is also a Chloride.

If coupling Reagent A with an Aryl Chloride, you lose the Br/Cl selectivity advantage. You must rely on the electronic differentiation of the two chlorides.

  • Catalyst: XPhos Pd G3 (2 mol%).

  • Solvent: THF/Water (10:1).

  • Temp: 60°C (Strict control).

  • Note: The electron-deficient Cl on Reagent A (para to Boron, ortho to Amide) is generally less reactive than a standard electron-neutral Aryl Chloride coupling partner.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link (Relevant for electron-deficient/unstable boronic acids).

Palladium catalyst selection for sterically hindered boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling of sterically hindered substrates (e.g., ortho,ortho-disubstituted biaryls) presents a kinetic bottleneck at the transmetallation step. Standard catalytic systems (


, 

) frequently fail due to steric congestion and competitive protodeboronation. This guide outlines a rational selection strategy for bulky, electron-rich ligands (Buchwald phosphines and NHCs) and provides validated protocols to overcome the "ortho-effect."

The Scientific Challenge: The Transmetallation Bottleneck

In standard Suzuki couplings, oxidative addition is often the rate-determining step (RDS). However, when coupling sterically hindered boronic acids (e.g., 2,6-disubstituted arylboronic acids), the energy landscape shifts.

  • Steric Congestion: The bulky organic group on the boron atom cannot easily approach the palladium center if the ligand sphere is already crowded.

  • The Bottleneck: Transmetallation becomes the RDS. If this step is too slow, the activated boronate species accumulates and becomes susceptible to hydrolysis (protodeboronation), destroying the stoichiometry of the reaction.

  • The Solution: Use ligands that are bulky (to enforce a mono-ligated Pd species, creating an open coordination site) and electron-rich (to accelerate oxidative addition, compensating for the difficult substrate).

Mechanism Visualization

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X L-Pd(II)-Ar(X) OxAdd->PdII_X TransMet Transmetallation (STERIC BOTTLENECK) PdII_X->TransMet Base Base Activation (OH- / OR-) Boron Ar'-B(OH)2 (Hindered Boronic Acid) Boronate [Ar'-B(OH)3]- (Activated Boronate) Boron->Boronate Base Boronate->TransMet SideRxn Protodeboronation (Ar'-H) Boronate->SideRxn If Transmetallation is too slow PdII_ArAr L-Pd(II)-Ar-Ar' TransMet->PdII_ArAr Slow Step for Hindered Substrates RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the transmetallation bottleneck common in hindered substrates.[1]

Catalyst Selection Framework

To force a hindered coupling, you must select a catalyst that forms a highly active monoligated Pd(0) species.

A. Buchwald Dialkylbiaryl Phosphines

These ligands are the "Gold Standard" for hindered couplings. They possess a biphenyl backbone that provides stability and a bulky phosphine group that enforces a 1:1 Pd:L ratio.

  • SPhos: The universal workhorse. Excellent stability and reactivity for hindered biaryls.

  • XPhos: Preferred if the electrophile is an unactivated aryl chloride . The isopropyl groups provide extra electron density.

  • RuPhos: optimal for sterically hindered heterocycles or amines, but also effective for C-C coupling.

Crucial Note on Precatalysts: Do not use free ligands with


 or 

for difficult hindered substrates. The induction period is too long. Use Buchwald G3 or G4 precatalysts . These contain the ligand pre-bound and activate immediately upon base exposure, preventing ligand scavenging issues.
B. NHC Ligands (PEPPSI)

When phosphines fail (often due to oxidation or thermal instability), N-Heterocyclic Carbenes (NHCs) are the alternative.

  • PEPPSI-IPr: Extremely robust, air-stable, and operates well in alcohols (IPA). The bulky "wingtip" groups on the NHC facilitate the coupling of tetra-ortho-substituted biaryls.

Selection Decision Tree

CatalystSelection Start Substrate Analysis Hindrance Steric Profile? Start->Hindrance Moderate One ortho-substituent Hindrance->Moderate Severe Multi-ortho / 2,6-disubst. Hindrance->Severe Halide Electrophile? Moderate->Halide Rec1 SPhos Pd G4 Severe->Rec1 First Choice Rec3 PEPPSI-IPr Severe->Rec3 If SPhos fails Cl Aryl Chloride Halide->Cl Br_I Aryl Bromide/Iodide Halide->Br_I Rec2 XPhos Pd G4 Cl->Rec2 Br_I->Rec1

Figure 2: Decision matrix for selecting the optimal catalyst based on steric hindrance and electrophile type.

Optimization Matrix: Solvents & Bases

For hindered substrates, the reaction environment is as critical as the catalyst.

ParameterRecommendationRationale
Base

(3-4 equiv)
Best Balance. Strong enough to activate boron, but less likely to cause protodeboronation than hydroxides (

).
Alternative Base

Required for PEPPSI protocols.[2] Very strong; activates catalyst rapidly but can decompose sensitive functional groups.
Solvent (Method A) Toluene / Water (10:1)The biphasic system allows phase-transfer activation. Water is mandatory for boronic acid activation.
Solvent (Method B) 1,4-Dioxane or THFGood solubility for polar substrates.
Solvent (Method C) Isopropanol (IPA)Specific to PEPPSI .[2] The alcohol facilitates the activation of the precatalyst.
Temperature 80°C - 100°CHigh energy is required to overcome the steric barrier of transmetallation.

Detailed Experimental Protocols

Protocol A: Buchwald G4 Method (The "Gold Standard")

Recommended for: 2,6-disubstituted boronic acids, aryl chlorides/bromides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Hindered Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: XPhos Pd G4 or SPhos Pd G4 (2-5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene:Water (10:1 ratio) or Dioxane:Water (4:1)

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (if solid), Boronic Acid, Base (

    
    ), and Catalyst (G4).
    
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (

    
    ). Note: While G4 catalysts are air-stable, the active catalytic cycle is oxygen-sensitive.
    
  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via syringe.

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (1000 rpm). High stirring speed is critical for biphasic mixtures.

  • Monitoring: Check via LCMS at 1 hour. Hindered couplings may require 12-24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over

    
     and concentrate.
    
Protocol B: PEPPSI-IPr Method (The "Tank")

Recommended for: Extremely hindered substrates where phosphines fail, or for scale-up (cheaper).

Reagents:

  • Aryl Halide (1.0 equiv)

  • Hindered Boronic Acid (1.5 equiv)

  • Catalyst: PEPPSI-IPr (2 mol%)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (mild option)
  • Solvent: Isopropanol (Technical grade is acceptable) or Dioxane.

Step-by-Step:

  • Charge: Add Aryl Halide, Boronic Acid, and PEPPSI-IPr catalyst to the vial.

  • Inert: Evacuate and backfill with inert gas.

  • Solvent/Base:

    • Option 1 (Robust): Add solid

      
       under inert flow, then add degassed Isopropanol.
      
    • Option 2 (Mild): Add

      
      , then add Dioxane/Water.
      
  • Reaction: Heat to 80°C (if using IPA) or 100°C (if using Dioxane).

  • Observation: The reaction mixture often turns from yellow to black (active Pd colloids may form late in the reaction, but the NHC stabilizes the active species).

Troubleshooting: The Protodeboronation Trap

Symptom: The aryl halide remains unreacted, but the boronic acid has disappeared (converted to Ar-H).

Cause: The rate of transmetallation (


) is slower than the rate of hydrolysis (

). This is common with 2,6-disubstituted boronic acids and electron-poor heterocyclic boronic acids (e.g., 2-pyridine boronic acid).

Corrective Actions:

  • Increase Catalyst Loading: Push the

    
     by increasing Pd concentration (up to 5-10 mol%).
    
  • Switch to Boronic Esters: Use Pinacol esters (

    
    ) instead of acids. They release the active species more slowly, keeping the standing concentration of the vulnerable boronate low.
    
  • Anhydrous Conditions: If using

    
    , try using anhydrous Dioxane with 
    
    
    
    or
    
    
    (solid). This minimizes the water available for protodeboronation.
  • Additives: Addition of

    
     (1 equiv) can sometimes facilitate a "copper-effect" transmetallation (Liebeskind-Srogl type mechanism acceleration).
    

References

  • Barder, T. E., & Buchwald, S. L. (2007). "Addition of Hindered Amines to Aryl Chlorides: An Efficient Pd-Catalyzed Process Utilizing a Tri-tert-butylphosphine Equivalent." Journal of the American Chemical Society.[3]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst." Chemistry - A European Journal.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Accounts of Chemical Research.

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3]

Sources

Application Note: Strategic Utilization of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for utilizing 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (hereafter referred to as Fragment CPxB ) in Fragment-Based Drug Discovery (FBDD). Unlike simple phenylboronic acids, Fragment CPxB offers a "privileged" scaffold combining three critical features:

  • Boronic Acid Warhead/Handle: Functions as both a reversible covalent warhead for serine/threonine nucleophiles and a robust synthetic handle for Suzuki-Miyaura elaboration.

  • 3D-Dimensionality: The piperidine ring introduces essential

    
     character, improving solubility and enabling exploration of non-planar binding pockets, a key advantage over traditional "flat" aromatic fragments.
    
  • Halogen Vector: The C4-chlorine atom serves as a metabolic blocker or a halogen-bonding vector for subsequent optimization.

This note covers two distinct workflows: Synthetic Library Expansion (using the boronate as a handle) and Direct Covalent Screening (using the boronate as a warhead).

Chemical Profile & Structural Logic[1][2]

PropertyValueFBDD Significance
MW ~267.5 DaIdeal. Well within the "Rule of 3" (<300 Da), allowing room for molecular weight growth during optimization.
cLogP ~1.8Optimal. Balances solubility in assay buffers with sufficient lipophilicity for membrane permeability.
H-Bond Donors 2 (Boronic OH)Critical for specific interactions with polar residues (e.g., Ser, Thr, His).
H-Bond Acceptors 3 (Amide O, Boronic O)The carbonyl oxygen acts as a key anchor point in active sites.
Topology Phenyl-Amide-PiperidineThe amide linker provides a rigid vector, projecting the piperidine ring into solvent or hydrophobic sub-pockets.

Protocol A: High-Throughput Synthetic Expansion (The "Grow" Strategy)

Objective: To utilize Fragment CPxB as a core building block for generating a library of biaryl analogs via Suzuki-Miyaura cross-coupling. This workflow is designed for parallel synthesis in 96-well blocks.

Mechanistic Rationale

The boronic acid moiety is susceptible to protodeboronation (loss of boron) under harsh conditions. This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists oxidation and minimizes side reactions, coupled with a mild base system to preserve the chlorine substituent for later functionalization.

Reagents & Setup
  • Fragment CPxB (0.2 M stock in DMSO)

  • Aryl Halide Library (R-Br or R-I): 1.2 equivalents relative to fragment.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ complex (3 mol%).

  • Base: 2M Aqueous K₂CO₃ (3 equivalents).

  • Solvent: 1,4-Dioxane.

Step-by-Step Workflow
  • Inertion: Purge the 96-well reaction block with Nitrogen or Argon for 5 minutes. Oxygen is the primary cause of Suzuki coupling failure.

  • Dispensing:

    • Add 50 µL of Aryl Halide solution (in Dioxane).

    • Add 50 µL of Fragment CPxB stock.

    • Add 10 µL of Catalyst suspension (freshly prepared in Dioxane).

  • Activation: Add 30 µL of 2M K₂CO₃. Seal the plate immediately with a chemically resistant heat seal (aluminum foil backed).

  • Reaction: Incubate at 90°C for 16 hours with vigorous shaking (800 rpm).

    • Note: If using aryl chlorides, increase temperature to 105°C and switch catalyst to XPhos Pd G2 .

  • Workup (Scavenging):

    • Cool to room temperature.

    • Add 100 µL of Silica-Thiol scavenger resin (to remove Palladium). Shake for 30 mins.

    • Filter through a 0.45 µm filter plate.

  • Analysis: Analyze via LC-MS. The boronic acid peak (

    
    ) will disappear, replaced by the biaryl product (
    
    
    
    ).
Logical Flow Diagram (Synthesis)

SuzukiWorkflow Start Fragment CPxB (Boronic Acid) Reagents Add Aryl Halide + Pd(dppf)Cl2 Start->Reagents Dissolve Reaction Heat 90°C (Suzuki Coupling) Reagents->Reaction Activation Scavenge Pd Scavenging (Silica-Thiol) Reaction->Scavenge Conversion Product Biaryl Lead (Library Member) Scavenge->Product Purification

Figure 1: High-throughput synthesis workflow for expanding Fragment CPxB into a lead library.

Protocol B: Direct Reversible Covalent Screening (The "Bind" Strategy)

Objective: To screen Fragment CPxB against nucleophilic enzymes (Serine Proteases,


-Lactamases) where the boron atom forms a reversible tetrahedral adduct with the active site serine/threonine.
Critical Buffer Considerations

Boronic acids readily form cyclic esters with diols (e.g., glycerol, sugars) and interact with Tris buffer.

  • FORBIDDEN: Tris, Glycerol, Dithiothreitol (DTT - if oxidized).

  • REQUIRED: HEPES or MOPS (50 mM, pH 7.4), TCEP (for reduction), and <5% DMSO.

Surface Plasmon Resonance (SPR) Protocol

This protocol validates the direct binding affinity (


) and residence time.
  • Immobilization: Immobilize the target protein (e.g., KPC-2

    
    -lactamase) on a CM5 sensor chip via amine coupling to a density of ~2000 RU.
    
  • Preparation: Dilute Fragment CPxB in running buffer (HEPES + 0.05% P20 surfactant) to a concentration series (e.g., 500 µM down to 15 µM).

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds (Association).

    • Dissociation time: 120 seconds.

  • Data Processing:

    • Square Wave Shape: Rapid on/off rates are typical for simple fragments.

    • Slow Off-Rate: If the sensorgram shows a slow dissociation curve, it indicates successful covalent adduct formation with the active site nucleophile.

  • Validation: Competitive assay with a known transition-state analog (e.g., Vaborbactam) to confirm active-site specificity.

X-Ray Crystallography (Soaking)
  • Crystal Growth: Grow apo-crystals of the target protein.

  • Soak Solution: Dissolve Fragment CPxB in the crystallization mother liquor at 20-50 mM .

    • Tip: If the fragment precipitates, add 10% ethylene glycol (avoid glycerol).

  • Duration: Soak for 2 to 24 hours. Boronic acids usually bind rapidly.

  • Observation: Look for continuous electron density connecting the protein's catalytic Ser/Thr oxygen to the Boron atom (distance ~1.5 Å), forming a tetrahedral geometry.

Mechanism of Action Diagram

Mechanism Enzyme Enzyme Active Site (Ser-OH / Thr-OH) Complex Transition State Analog (Tetrahedral Boronate Adduct) Enzyme->Complex Nucleophilic Attack Fragment Fragment CPxB (Trigonal Planar Boron) Fragment->Complex Binding Complex->Enzyme Slow Dissociation (Reversible) Inhibition Biological Effect (Reversible Inhibition) Complex->Inhibition Blocks Substrate

Figure 2: Mechanism of reversible covalent inhibition by Fragment CPxB.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Protodeboronation (Loss of B)Switch to anhydrous conditions; lower temp to 80°C; use mild base (K₃PO₄).
No Binding (SPR) Buffer InterferenceEnsure buffer is Tris-free and Glycerol-free . Use HEPES/MOPS.
Precipitation Low SolubilityThe piperidine ring aids solubility, but if pH > 8, the boronate becomes anionic (more soluble). Adjust pH if protein tolerates.
Multiple Peaks (LCMS) Boronate EstersBoronic acids form esters with MeOH/Diols in LCMS mobile phase. Analyze in ACN/Water only.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • BenchChem. (2025).[2] "Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery." (Analogous application note for boronic acid fragments). Link

  • BOC Sciences. "Boronic Acid Fragment Library Design and Application." BOC Sciences Application Notes.

  • Hecker, S. J., et al. (2020). "Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases."[3] Journal of Medicinal Chemistry. Link

  • Bandyopadhyay, A., & Gao, J. (2016). "Targeting Biomolecules with Reversible Covalent Chemistry." Current Opinion in Chemical Biology. Link

Sources

Synthesis of biaryl compounds containing a piperidine amide moiety

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Biaryl Piperidine Amides for Medicinal Chemistry Libraries

Introduction & Strategic Significance

The biaryl-piperidine-amide scaffold is a privileged pharmacophore in drug discovery, appearing frequently in GPCR ligands (e.g., Orexin antagonists), kinase inhibitors, and ion channel blockers. The structural rigidity of the piperidine ring, combined with the lipophilic biaryl tail and the hydrogen-bonding potential of the amide, allows for precise tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This Application Note details a modular, convergent synthetic strategy. Unlike linear syntheses, which lock in structural diversity early, this protocol utilizes a "Point of Divergence" approach. This allows researchers to rapidly generate libraries by varying either the biaryl core or the amide "warhead" late in the synthesis.

Retrosynthetic Strategy & Logic

The synthesis hinges on the orthogonal reactivity of the aryl halide and the piperidine nitrogen. We propose two distinct routes based on the desired library diversity:

  • Route A (Suzuki-First): Establishes the biaryl core early. Ideal for "Amide Scanning" (varying the

    
     group).
    
  • Route B (Amide-First): Establishes the amide cap early. Ideal for "Biaryl Scanning" (varying the

    
     group).
    

Causality in Route Selection:

  • Why Route A? If your target class requires a specific biaryl interaction (e.g., a specific pi-stacking interaction in a receptor pocket), use Route A to fix that core and screen for solubility/metabolic stability via the amide.

  • Why Route B? If the amide functionality is critical for binding (e.g., a hinge binder in a kinase), use Route B to fix the amide and screen biaryl replacements to optimize potency.

Retrosynthesis Target Target: Biaryl-Piperidine-Amide Inter_A Intermediate A: Biaryl-Piperidine-NH (Free Amine) Target->Inter_A Amide Coupling (Route A) Inter_B Intermediate B: Halo-Aryl-Piperidine-Amide Target->Inter_B Suzuki Coupling (Route B) SM_1 SM 1: Halo-Aryl-Piperidine-Boc Inter_A->SM_1 1. Suzuki 2. Deprotection Inter_B->SM_1 1. Deprotection 2. Amide Coupling Boronic Reagent: Aryl Boronic Acid Acid Reagent: Carboxylic Acid (R-COOH)

Figure 1: Retrosynthetic disconnection showing the modular "Point of Divergence" strategy.

Protocol 1: The Biaryl Core Synthesis (Suzuki-Miyaura)

This protocol utilizes a palladium-catalyzed cross-coupling between an aryl halide (on the piperidine scaffold) and an aryl boronic acid.

Expertise Insight: We recommend Pd(dppf)Cl₂·DCM as the catalyst. While Pd(PPh₃)₄ is common, it is oxygen-sensitive and prone to "blacking out." Pd(dppf)Cl₂ is robust, air-stable, and the large bite angle of the dppf ligand facilitates the reductive elimination step, particularly for sterically hindered biaryls.

Materials
  • Substrate: 4-(4-Bromophenyl)-N-Boc-piperidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (0.05 equiv / 5 mol%)

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Degassing (Critical for Reproducibility): Sparge the 1,4-Dioxane with nitrogen for 15 minutes before adding the catalyst. Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Assembly: In a reaction vial, combine the Substrate, Boronic Acid, and Pd(dppf)Cl₂. Add the degassed Dioxane, followed by the aqueous K₂CO₃.

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours.

    • Self-Validation: Monitor via LCMS. Look for the disappearance of the bromide isotope pattern (1:1 ratio) and the appearance of the product mass.

    • Troubleshooting: If "protodeboronation" (loss of B(OH)₂ group) is observed, lower the temperature to 80°C and increase the catalyst loading to 7 mol%.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The biaryl product is usually UV-active and easy to track.

SuzukiCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle. The rate-determining step is often oxidative addition for chlorides and transmetallation for hindered systems.

Protocol 2: Amide Coupling (The Piperidine Interface)

Following Boc-deprotection (typically 4M HCl in Dioxane or TFA/DCM), the free piperidine amine is coupled to a carboxylic acid.

Expertise Insight:

  • For Speed (Library Scale): Use HATU .[1][2][3] It activates acids rapidly via the At-ester (7-azabenzotriazole), which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the reaction.

  • For Scale/Safety: Use T3P (Propylphosphonic anhydride). T3P produces water-soluble byproducts, eliminating the need for chromatography in many cases, and avoids the explosive risks associated with HOBt/HOAt derivatives.

Method A: HATU Protocol (High Throughput)
  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes.

    • Visual Check: Solution often turns yellow/orange upon activation.

  • Coupling: Add the Piperidine Amine (1.0 equiv). Stir at Room Temperature (RT) for 1–2 hours.

  • Quench: Add 1mL of saturated NaHCO₃.

  • Isolation: Extract with EtOAc. For libraries, pass through a phase separator cartridge.

Method B: T3P Protocol (Green/Scale-Up)
  • Assembly: Combine Carboxylic Acid (1.1 equiv), Piperidine Amine (1.0 equiv), and Pyridine (3.0 equiv) in EtOAc or 2-MeTHF.

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

    • Note: T3P requires a base (Pyridine or DIPEA) to function. The reaction is slower than HATU but cleaner.

  • Reaction: Stir at RT for 12 hours. If conversion is low, heat to 50°C.

  • Workup: Wash the organic layer with water, 1M HCl (to remove pyridine), and NaHCO₃. Evaporate solvent.

Data Summary & Reagent Selection Guide

The following table guides the choice of coupling reagent based on experimental constraints.

FeatureHATUT3P (Propylphosphonic anhydride)EDC / HOBt
Reaction Speed Very Fast (<2 hrs)Moderate (4–16 hrs)Slow (12–24 hrs)
Epimerization Low (due to HOAt)Very Low (Best in Class)Moderate
Purification Chromatography required (removes urea)Aqueous wash often sufficientAqueous wash (removes urea)
Safety Sensitizer; potential explosive hazardNon-explosive; non-toxic byproductsSensitizer
Cost HighModerateLow
Recommended Use Discovery Libraries (mg scale) Process Scale-up (>10g) Routine/Legacy

Troubleshooting & Optimization

  • Issue: Low Yield in Suzuki Coupling (Sterics).

    • Solution: Switch to Pd(XPhos) G2 or Sphos . These bulky, electron-rich phosphine ligands facilitate oxidative addition on deactivated rings and stabilize the Pd species during the coupling of hindered biaryls.

  • Issue: Guanidinylation during Amide Coupling.

    • Mechanism:[4][5][6] If HATU is used in large excess with primary amines, the amine can attack the uronium carbon of HATU instead of the activated ester.

    • Fix: Strictly control HATU stoichiometry (0.95 – 1.05 equiv) or switch to T3P.

  • Issue: Solubility of Biaryl Intermediate.

    • Solution: Biaryl piperidines can be highly lipophilic. If the compound crashes out during the reaction, switch solvent to n-Butanol or a Toluene/Water mix, which solubilizes greasy biaryls better than Dioxane/Water.

References

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 2025. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2021. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 2016. [Link]

Sources

Scalable synthesis of piperidine derivatives using boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Piperidine Derivatives using Boronic Acids

Executive Summary

The piperidine scaffold is the single most common nitrogen heterocycle in FDA-approved pharmaceuticals (e.g., Ibrutinib, Tofacitinib, Donepezil). However, the scalable functionalization of this


-rich ring system remains a bottleneck in process chemistry. While traditional methods rely on the reduction of substituted pyridines, modern drug discovery demands more direct, modular approaches.

This guide details three scalable protocols leveraging boronic acids —reagents selected for their stability, commercial availability, and low toxicity. We move beyond standard Suzuki couplings to explore Vinyl Triflate Cross-Coupling , Petasis Borono-Mannich Multicomponent Assembly , and Radical Minisci-Type Functionalization .

Strategic Decision Matrix

Before selecting a protocol, analyze your target substitution pattern and available starting materials.

PiperidineStrategy Start Target Piperidine Derivative Pattern Substitution Pattern? Start->Pattern C4 C4-Aryl/Heteroaryl Pattern->C4 4-Aryl/Alkyl Alpha Alpha-Substituted (C2) Pattern->Alpha Amino acids / 2-Subst Complex Late-Stage / C-H Pattern->Complex Functionalization of Pre-formed Heterocycle Proto1 Protocol 1: Vinyl Triflate SMC (Suzuki-Miyaura) C4->Proto1 Proto2 Protocol 2: Petasis Borono-Mannich (Multicomponent) Alpha->Proto2 Proto3 Protocol 3: Minisci Radical Addition (Ag-Catalyzed) Complex->Proto3

Figure 1: Decision tree for selecting the optimal synthetic route based on structural requirements.

Protocol 1: The "Industrial Workhorse" – Suzuki-Miyaura Coupling of Vinyl Triflates

Application: Scalable synthesis of 4-aryl-1,2,3,6-tetrahydropyridines (precursors to 4-arylpiperidines). Why this route? Direct coupling of


 piperidine halides is sluggish and prone to 

-hydride elimination. This protocol converts 4-piperidone to a vinyl triflate (pseudo-halide), enabling robust

-

coupling with cheap Aryl Boronic Acids.
Mechanism & Causality[1]
  • Enolization: The bulky base (LiHMDS or LDA) selectively deprotonates the ketone to form the enolate.

  • Trapping:

    
     (Comins' reagent) traps the enolate as a vinyl triflate.
    
  • Transmetalation: The boronic acid enters the Pd(II) cycle.[1][2][3] The choice of base (

    
     or 
    
    
    
    ) is critical to activate the boronate without hydrolyzing the triflate.
Step-by-Step Protocol (Scale: 10 mmol)

Reagents:

  • N-Boc-4-piperidone (1.99 g, 10 mmol)

  • LiHMDS (1.0 M in THF, 11 mL, 11 mmol)

  • PhNTf2 (3.93 g, 11 mmol)

  • Aryl Boronic Acid (12 mmol)

  • Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered acids)

  • Base: K2CO3 (2M aq, 10 mL)

  • Solvent: THF/DME (1:1)

Procedure:

  • Triflate Formation:

    • Cool a solution of N-Boc-4-piperidone in dry THF (20 mL) to -78°C under

      
      .
      
    • Add LiHMDS dropwise over 15 min. Stir for 30 min to ensure complete enolization.

    • Add

      
       (dissolved in 10 mL THF) dropwise.
      
    • Warm to RT and stir for 2 hours. Quench with saturated

      
      .
      
    • Checkpoint: Monitor by TLC. The triflate is stable but should be used immediately or stored at -20°C.

  • Cross-Coupling:

    • Dissolve the crude vinyl triflate in DME (30 mL).

    • Add the Aryl Boronic Acid (1.2 equiv) and Pd catalyst.

    • Add degassed

      
       solution.
      
    • Heat to reflux (80°C) for 4–6 hours.

  • Workup:

    • Cool, dilute with EtOAc, wash with brine.

    • Purify via silica gel chromatography (Hexane/EtOAc).

  • Reduction (Optional):

    • To obtain the saturated piperidine, hydrogenate (H2, Pd/C, MeOH) at 1 atm for 2 hours.

Data Summary:

ParameterStandard ConditionOptimization for Steric Bulk
Base

(aq)

(solid)
Catalyst


Solvent DME/H2O1,4-Dioxane (anhydrous)
Yield 85-95%70-85%

Protocol 2: The "Diversity Engine" – Petasis Borono-Mannich Reaction

Application: Rapid generation of


-substituted piperidines and amino acid derivatives.
Why this route?  It is a multicomponent reaction (MCR) that avoids the use of unstable imine intermediates. It allows for the introduction of high structural complexity in a single step using boronic acids as the nucleophile.
Mechanism & Causality

The reaction proceeds via the formation of an "ate" complex between the boronic acid and the hemiaminal intermediate (formed from amine + aldehyde). This facilitates the intramolecular transfer of the organic group from boron to the iminium carbon.

  • Crucial Factor: The presence of a directing group (usually a hydroxyl or carboxyl group on the aldehyde) is often required to coordinate the boron, lowering the activation energy for transfer.

Step-by-Step Protocol (Scale: 5 mmol)

Reagents:

  • Secondary Amine (e.g., Piperidine or 1,2,3,4-tetrahydroisoquinoline) (5 mmol)

  • Glyoxylic Acid Monohydrate (5 mmol) (The aldehyde component)

  • Aryl/Vinyl Boronic Acid (5.5 mmol)

  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP)

Procedure:

  • Assembly:

    • In a round-bottom flask, dissolve Glyoxylic Acid (0.46 g) in DCM (15 mL).

    • Add the Piperidine derivative (5 mmol) and stir for 10 min at RT.

  • Boronic Acid Addition:

    • Add the Boronic Acid in one portion.

    • Note: No base or metal catalyst is required for this variant.[4]

  • Reaction:

    • Stir vigorously at RT for 12–24 hours.

    • Observation: A precipitate often forms (the amino acid product).

  • Isolation:

    • Filter the precipitate and wash with cold DCM.

    • If soluble, extract with 1M NaOH, wash the aqueous layer with ether, then neutralize to pH 7 to precipitate the zwitterionic product.

Protocol 3: The "Emerging Tech" – Ag-Catalyzed Minisci Radical Addition

Application: Late-stage C-H functionalization of Pyridines (which are then reduced to piperidines). Why this route? It allows for the alkylation of heteroaromatics at the C2/C4 positions using boronic acids as radical precursors, avoiding the need for pre-halogenated substrates.

Mechanism & Causality[1]
  • Oxidation:

    
     oxidizes the Boronic Acid (often with a persulfate co-oxidant) to generate a carbon-centered radical.
    
  • Addition: The nucleophilic radical adds to the electron-deficient protonated pyridine ring.

  • Rearomatization: Oxidative deprotonation restores the aromaticity.

MinisciCycle BA Boronic Acid (R-B(OH)2) Radical Carbon Radical (R•) BA->Radical SET Oxidation Ag Ag(I) Catalyst + Persulfate Ag->Radical Catalysis Intermediate Radical Cation Intermediate Radical->Intermediate Addition to C2 Pyridine Pyridine Substrate (Protonated) Pyridine->Intermediate Product 2-Substituted Pyridine Intermediate->Product -H+, -e-

Figure 2: Mechanistic pathway for Ag-catalyzed radical alkylation.

Step-by-Step Protocol

Reagents:

  • Pyridine/Quinoline Substrate (1.0 equiv)

  • Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (3.0 equiv)
    
  • Acid: TFA (1.0 equiv) - Essential to activate the pyridine.

  • Solvent: DCM/H2O (biphasic 1:1)

Procedure:

  • Dissolve the heterocycle in DCM/Water.

  • Add TFA to protonate the nitrogen (activates the ring toward nucleophilic radical attack).

  • Add

    
    , Boronic Acid, and 
    
    
    
    .
  • Stir vigorously at 40°C for 4–8 hours.

  • Safety Note: Persulfates are strong oxidants. Ensure proper venting.

References

  • Rh-Catalyzed Scale-Up: Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. (2022).[3][5] ACS.[6] Link

  • Petasis Reaction Review: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. (2019).[3] Chemical Reviews. Link

  • Minisci with Boronic Acids: Boronic Acids as Radical Precursors in Minisci-Type Reactions. (2011).[1][7] Med. Chem. Commun. Link

  • Suzuki Coupling Mechanism: Transmetalation of Boronic Acids and Their Derivatives.[1][2][3][6] (2021).[2][7] Dalton Transactions. Link

  • Transition-Metal-Free Coupling: Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction. (2018).[6][8] JACS. Link

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Electron-Deficient Partners

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling is the premier method for biaryl synthesis in drug discovery. However, "electron-deficient" substrates present a dichotomy of failure modes. Electron-deficient electrophiles (e.g., chloro-pyridines) often suffer from slow oxidative addition or catalyst poisoning. Conversely, electron-deficient nucleophiles (e.g., 2-pyridyl boronic acids, polyfluorophenyl boronates) are notoriously unstable, prone to rapid protodeboronation before transmetallation can occur.

This guide moves beyond standard "tetrakis" conditions, introducing advanced precatalyst architectures (Buchwald G4, PEPPSI) and anhydrous activation strategies to maximize yield and reproducibility.

Mechanistic Insight: The Protodeboronation Trap

To master this reaction, one must understand the competition between the productive catalytic cycle and the destructive side-reactions.

The Paradox of Deficiency:

  • Electrophiles (Ar-X): Electron-withdrawing groups (EWGs) generally accelerate Oxidative Addition (OA). However, strongly deficient heterocycles (like chloropyrimidines) can coordinate to Pd(II), arresting the cycle (poisoning).

  • Nucleophiles (Ar-B(OH)₂): EWGs make the boron center more Lewis acidic, theoretically aiding transmetallation. However, they drastically increase the rate of hydrolytic C-B bond cleavage (protodeboronation), often catalyzed by the very base required for the reaction.

Figure 1: Catalytic Cycle & Failure Modes

The following diagram illustrates the standard cycle and the specific "leakage" points for electron-deficient partners.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd Ar-X BaseStep Ligand Exchange / Base Activation (Formation of Pd-O-Base) OxAdd->BaseStep Base (OH-, CO3--) TransMet Transmetallation (Rate Limiting for Deficient Ar-X) BaseStep->TransMet Ar-B(OH)2 Protodeboronation FAILURE: Protodeboronation (Ar-B(OH)2 → Ar-H + B(OH)3) *High Risk for Deficient Boronates* BaseStep->Protodeboronation Slow Transmetallation + High Base Conc. RedElim Reductive Elimination (Product Release) TransMet->RedElim Homocoupling FAILURE: Homocoupling (Ar-Ar formation) TransMet->Homocoupling O2 Ingress RedElim->Pd0

Caption: The Suzuki-Miyaura cycle highlighting the critical 'Protodeboronation' side-pathway which dominates when using electron-deficient boronic acids.

Strategic Optimization Matrix

Success depends on matching the catalyst system to the specific deficiency type.

VariableRecommendation for Deficient Electrophile (e.g., 2-Cl-Pyridine)Recommendation for Deficient Nucleophile (e.g., 2-F-Phenylboronic acid)Mechanistic Rationale
Ligand Pd-PEPPSI-IPr or XPhos XPhos or SPhos Bulky, electron-rich phosphines facilitate OA of unreactive chlorides; they also speed up transmetallation, beating the hydrolysis clock.
Precatalyst Pd-PEPPSI or Pd(OAc)₂/LigandBuchwald G3/G4 G3/G4 precatalysts activate instantly at RT, crucial for unstable boronates that decompose if heated during an "induction period."
Base K₂CO₃ or Cs₂CO₃ (Aqueous)K₃PO₄ (Anhydrous) or CsF Strong aqueous bases destroy deficient boronates. Anhydrous phosphate or fluoride activates boron without hydrolysis.
Solvent Dioxane/Water (4:[1]1)THF or n-Butanol Protic solvents accelerate protodeboronation. Use THF for unstable species.

Protocol 1: Coupling Unstable Electron-Deficient Boronic Acids

Target: 2-Pyridyl boronates, Polyfluorophenyl boronates. Challenge: Rapid protodeboronation (hydrolysis of C-B bond). Solution: "Fast-Ignition" catalysis using Buchwald G4 precatalysts and anhydrous buffering.

Materials
  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - Chosen for rapid activation.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground, anhydrous.

  • Solvent: THF (degassed) and Water (degassed) in 10:1 ratio OR pure THF if using CsF.

  • Boronic Acid: 1.2 - 1.5 equivalents.

Step-by-Step Procedure
  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under argon flow.

  • Solids Charge: Add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G4 (0.02 equiv / 2 mol%).

    • Note: If the boronic acid is extremely unstable (e.g., 2-pyridyl), consider adding it in 3 portions over the first hour.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Inject degassed THF/Water (10:1 v/v) via syringe. Concentration should be 0.1 M - 0.2 M relative to the halide.

    • Critical: Minimal water is required for the boronate pathway, but excess water kills the reagent.

  • Reaction: Place in a pre-heated block at 40-60°C .

    • Expert Tip: Do NOT reflux. High temperatures accelerate deboronation faster than cross-coupling for these substrates.

  • Monitoring: Monitor by LCMS at 30 min. The reaction is often complete within 1-2 hours due to the high activity of G4.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.

Protocol 2: Coupling Unreactive Electron-Deficient Chlorides

Target: Chlorinated heterocycles (e.g., 2-chloropyrimidine, chloropyrazines) with stable boronic acids. Challenge: High energy barrier for Oxidative Addition; Catalyst poisoning by Nitrogen lone pairs. Solution: Pd-NHC (PEPPSI) system for steric bulk and high electron density.

Materials
  • Catalyst: Pd-PEPPSI-IPr (CAS: 905459-27-0).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Procedure
  • Charge: To a reaction vial, add Aryl Chloride (1.0 equiv), Boronic Acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd-PEPPSI-IPr (1-2 mol%).

  • Atmosphere: Cap and purge with Argon for 5 minutes.

  • Solvent: Add Dioxane and Water (degassed).[1]

  • Temperature: Heat to 80-100°C .

    • Note: Unlike Protocol 1, these electrophiles require heat to overcome the activation energy of the C-Cl bond.

  • Completion: These reactions are robust. If conversion stalls, add 0.5 equiv more boronic acid (to account for homocoupling loss) and continue heating.

Troubleshooting & Decision Logic

Use this flowchart to diagnose low yields.

Troubleshooting Start Low Yield? CheckSM Analyze Mixture: Is Ar-X remaining? Start->CheckSM ArX_Yes Yes: Ar-X Remaining CheckSM->ArX_Yes ArX_No No: Ar-X Consumed CheckSM->ArX_No CheckBoron Is Boronic Acid Remaining? ArX_Yes->CheckBoron Sol_Side Solution: Check for Homocoupling Reduce O2 ingress ArX_No->Sol_Side Boron_Gone Boron Gone: Protodeboronation CheckBoron->Boron_Gone Yes Boron_Left Boron Remains: Catalyst Dead CheckBoron->Boron_Left No Sol_Proto Solution: 1. Lower Temp 2. Use Anhydrous K3PO4 3. Switch to MIDA Boronate Boron_Gone->Sol_Proto Sol_Cat Solution: 1. Switch to XPhos Pd G4 2. Degas solvents better Boron_Left->Sol_Cat

Caption: Diagnostic logic for Suzuki coupling failures. Distinguishing between catalyst deactivation and reagent decomposition is vital.

References

  • Mechanistic Studies on Transmetallation: Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[2][3]2011 , 133, 2116. [Link]

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156. [Link]

  • XPhos Pd G4 for Unstable Substrates: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions." J. Org.[4] Chem.2014 , 79, 4161. [Link]

  • Pd-PEPPSI Protocols: Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chem. Eur. J.2006 , 12, 4749. [Link]

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." J. Am. Chem. Soc.[2][3]2009 , 131, 6961. [Link]

Sources

High-Efficiency Aqueous Suzuki-Miyaura Coupling for Polar Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of medicinal chemistry, yet polar boronic acids (e.g., heteroaryl, amino-substituted) present a dual challenge: they often exhibit poor solubility in standard organic solvents while being prone to rapid protodeboronation in aqueous media.[1][2] This guide details a micellar catalysis approach using the designer surfactant TPGS-750-M .[3][4] This method creates a "nanoreactor" environment that stabilizes the catalyst, enhances rate acceleration via the hydrophobic effect, and permits room-temperature coupling, thereby minimizing thermal decomposition of sensitive polar substrates.[1]

Mechanistic Foundation: The Micellar Nanoreactor

Traditional aqueous couplings often rely on co-solvents (e.g., Dioxane/H₂O) which may not sufficiently solubilize highly lipophilic halides or protect sensitive boronic acids.[1]

In this protocol, we utilize TPGS-750-M (DL-α-Tocopherol methoxypolyethylene glycol succinate).[1] In water, this amphiphile spontaneously forms nanomicelles (~50–100 nm).[1]

  • The Hydrophobic Effect: Lipophilic aryl halides partition inside the micelle core.

  • The Interface: Polar boronic acids, which are water-soluble, concentrate at the micelle-water interface.[1]

  • Catalytic Locality: The palladium catalyst, typically ligated with lipophilic phosphines, resides within the micelle or at the interface, facilitating the cross-coupling event where the local concentration of reactants is extremely high.[1]

Diagram 1: Micellar Catalytic Cycle

The following diagram illustrates the spatial arrangement of the catalytic cycle within the micelle, highlighting the crucial interfacial transmetallation step.[1]

MicellarSuzuki cluster_micelle Micelle Core (Lipophilic) cluster_aqueous Aqueous Phase (Polar) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X enters core) Pd0->OxAdd TransMet Transmetallation (At Micelle Interface) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) RedElim->Pd0 Regeneration Boronic Polar Boronic Acid (R-B(OH)2) Base Base Activation (OH-/Et3N) Boronic->Base Decomp Protodeboronation (Side Reaction) Base->Decomp Slow Transmetallation Base->TransMet Activated Boronate TransMet->RedElim

Figure 1: Spatial segregation of reactants.[1] Lipophilic halides (Ar-X) enter the micelle core, while polar boronic acids react at the interface. Rapid transmetallation is required to outcompete protodeboronation.[2]

Critical Parameters & Reagents

The Surfactant: TPGS-750-M[3][4]
  • Role: Forms the reaction medium. It is commercially available or can be synthesized from Vitamin E succinate and PEG-750-M.

  • Concentration: 2 wt % in water is the standard. Higher concentrations (5%) may be used for extremely lipophilic substrates but can complicate workup.

The Catalyst System

For polar boronic acids, the rate of transmetallation must be fast.[1]

  • Primary Choice: Pd(dtbpf)Cl₂ (1–2 mol %).

    • Why: The bulky, electron-rich dppf analog (dtbpf) promotes rapid oxidative addition and supports the active Pd(0) species at the micelle interface.

  • Alternative (Sterically Demanding): Pd-XPhos G3/G4 .

    • Why: Excellent for hindered substrates or heteroaryl chlorides.[1]

The Base[3]
  • Organic: Triethylamine (Et₃N) (2–3 equiv).

    • Advantage:[3][5][6][7][8][9][10][11] Soluble in the micelle/water interface; generates mild buffering conditions that reduce protodeboronation compared to strong inorganic bases.

  • Inorganic: K₃PO₄ (2–3 equiv).

    • Advantage:[3][5][7][8][9][10][11] Higher basicity for less reactive aryl chlorides, but increases risk of boronic acid hydrolysis.

Experimental Protocol: Micellar Coupling

Objective: Coupling of a polar heteroaryl boronic acid (e.g., 6-aminopyridin-3-ylboronic acid) with an aryl bromide.

Materials
  • Aryl Halide (1.0 mmol)

  • Polar Boronic Acid (1.2 – 1.5 mmol)

  • TPGS-750-M (2 wt % solution in degassed HPLC-grade water)

  • Pd(dtbpf)Cl₂ (13 mg, 0.02 mmol, 2 mol %)[1]

  • Triethylamine (0.42 mL, 3.0 mmol)[1]

  • Solvent: Minimal THF (optional, for solid halide transfer)[1]

Step-by-Step Methodology
  • Surfactant Preparation:

    • Dissolve TPGS-750-M in water to make a 2 wt % solution.

    • Critical Step: Degas this solution by sparging with Argon/Nitrogen for 30 minutes.[1] Oxygen is the primary cause of homocoupling and catalyst death in aqueous media.

  • Reaction Setup:

    • To a reaction vial containing a magnetic stir bar, add the Pd catalyst and the Boronic Acid.

    • Note: If the Aryl Halide is a solid, add it now.[1] If liquid, add in step 4.[1]

    • Seal the vial with a septum and purge with Argon for 5 minutes.

  • Solvent Addition:

    • Inject the degassed TPGS-750-M solution (1.0 – 2.0 mL; maintain [Substrate] ≈ 0.5 – 1.0 M). High concentration aids the reaction rate.

  • Initiation:

    • Add the liquid Aryl Halide (if applicable) and Triethylamine via syringe.

    • Stir vigorously (≥ 1000 rpm). Vigorous stirring is non-negotiable to ensure micelle-substrate contact.

  • Reaction Conditions:

    • Temperature: Start at Room Temperature (23 °C) .

    • Monitoring: Check by TLC or LCMS after 1 hour.[1] If conversion is <10%, heat to 45 °C. Avoid boiling, as this disrupts micellar structure.[1]

  • Workup (Specific for Polar Products):

    • Challenge: Polar products may not extract well into hexane/ether.[1]

    • Method: Add EtOAc or n-Butanol to the reaction mixture. Stir for 5 minutes. Centrifuge or allow to settle.[1]

    • Green Tip: The aqueous surfactant layer can often be reused. If not reusing, the low volume of organic solvent minimizes waste.[1]

Troubleshooting & Optimization Logic

Protodeboronation is the most common failure mode for polar boronic acids (especially 2-pyridyl and 5-membered heterocycles).

Data Table: Optimization of Conditions
VariableStandard ConditionOptimization for Unstable Boronic Acids
Solvent 2% TPGS-750-M / H₂OAdd 5-10% co-solvent (THF or Acetone) to increase boronic acid solubility near interface.
Base Et₃N (3 equiv)Switch to K₃PO₄ (solid) or Cs₂CO₃ . Sometimes "slow release" bases help.[1]
Addition All at onceSlow addition of Boronic Acid (syringe pump) to keep concentration low relative to Pd.
Temp 25 °CLower to 4–10 °C .[1] While slower, it suppresses deboronation significantly more than transmetallation.[1]
Diagram 2: Decision Matrix for Polar Couplings

Use this logic flow to determine the correct modifications for your specific substrate.

OptimizationTree Start Substrate Analysis Stability Is Boronic Acid Protodeboronation Prone? Start->Stability Stable Stable (e.g., Phenyl-B(OH)2) Stability->Stable No Unstable Unstable (e.g., 2-Pyridyl, 2-Furan) Stability->Unstable Yes ProtocolA Protocol 1: TPGS-750-M, RT Pd(dtbpf)Cl2 Stable->ProtocolA Mod1 Modification: Slow Addition of Boronate Unstable->Mod1 First Try Mod2 Modification: Switch to MIDA Boronate or Molander Salt Mod1->Mod2 If Fails

Figure 2: Decision tree for handling unstable polar boronic acids. If standard micellar conditions lead to deboronation, kinetic control (slow addition) or precursor modification (MIDA/Trifluoroborates) is required.[1]

References

  • Lipshutz, B. H., et al. (2008).[1] "Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by a Polymer-Supported Nanoreactor." Organic Letters.

  • Lipshutz, B. H., & Ghorai, S. (2011).[1] "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[3] Aldrichimica Acta.[1]

  • Handa, S., et al. (2020).[1] "A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant." Organic Process Research & Development.

  • Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic Boronic Acids." Chemical Reviews.

  • Bhattacharya, S., & Sengupta, S. (2023).[1][10] "Micellar Catalysis: A Green Solution to Enable Undirected and Mild C–H Activation." Chemical Science.

Sources

Ligand effects on the efficiency of cross-coupling with chloro-substituted boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cross-Coupling of Chloro-Substituted Boronic Acids

Executive Summary

The Suzuki-Miyaura cross-coupling of chloro-substituted boronic acids presents a unique chemoselectivity paradox. While the chlorine substituent is intended to serve as a latent handle for downstream functionalization, it introduces two competing failure modes:

  • Catalyst Poisoning/Side-Reaction: If the catalyst is too active, it may undergo oxidative addition (OA) into the C-Cl bond of the boronic acid (homocoupling or polymerization).

  • Protodeboronation: The electron-withdrawing nature of the chlorine substituent deactivates the boronic acid toward transmetallation. This sluggish reactivity increases the residence time of the boronic acid in the basic medium, significantly raising the risk of protodeboronation (loss of the boron moiety).

This guide delineates the selection of ligand systems—specifically dialkylbiaryl phosphines (Buchwald ligands)—that accelerate the rate-limiting transmetallation step to outcompete decomposition while maintaining the kinetic discrimination necessary to preserve the aryl-chloride bond.

Mechanistic Theory: The "Speed-Safety" Balance

To achieve high efficiency, the catalytic cycle must be tuned to favor the cross-coupling pathway over competing side reactions.

  • The Challenge of Electronics: Chloro-substituted boronic acids are electron-deficient. This reduces the nucleophilicity of the ipso-carbon, slowing down the transmetallation step (Step B in Diagram 1).

  • The Ligand Solution: Bulky, electron-rich ligands like SPhos and XPhos facilitate the formation of a monoligated Pd(0) species. This species is highly active for oxidative addition (OA) but, more importantly, the steric bulk promotes the rapid transmetallation of hindered or electron-poor nucleophiles, effectively "rescuing" the boronic acid before it can hydrolyze (protodeboronation).

Diagram 1: Ligand-Controlled Selectivity Pathways

G Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast (into Ar-Br) Cl_Activation Side Reaction: OA into C-Cl Bond Pd0->Cl_Activation If Ligand too small/hot ArBr Ar-Br (Electrophile) ArBr->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Base Boronic Cl-Ar-B(OH)2 (Nucleophile) Boronic->TransMet Slow (EWG effect) Deboronation Side Reaction: Protodeboronation Boronic->Deboronation If TransMet is too slow RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Product (Ar-Ar-Cl) RedElim->Product

Caption: The catalytic cycle highlights the critical role of accelerating Transmetallation (Yellow) to prevent Protodeboronation (Red), while avoiding activation of the C-Cl bond.

Ligand Selection Matrix

The choice of ligand dictates the window of operation. For chloro-substituted boronic acids, we prioritize ligands that lower the activation energy for transmetallation without requiring temperatures that trigger C-Cl activation.

Ligand ClassRepresentative LigandActivity ProfileSuitability for Cl-Boronic AcidsMechanism of Action
Traditional PPh3 (Triphenylphosphine)LowPoor . Often requires high heat, leading to C-Cl activation or deboronation due to slow reaction times.Simple donation; poor steric protection.
Ferrocenyl dppf ModerateGood .[1] Excellent for standard cases. The large bite angle promotes reductive elimination.Bidentate chelation stabilizes Pd intermediate.
Buchwald (Gen 2) SPhos HighExcellent . The "Gold Standard". Accelerates transmetallation even at RT/mild heat.Bulky biaryl structure promotes monoligated Pd species; prevents C-Cl insertion by steric crowding.
Buchwald (Gen 3) XPhos Very HighGood (with care) . extremely active. Best for steric hindrance, but risk of C-Cl activation increases if T > 80°C.Increased steric bulk and electron density.

Protocol: Chemoselective Coupling of 4-Chlorophenylboronic Acid

Objective: Couple 4-chlorophenylboronic acid with 4-bromoanisole to synthesize 4'-chloro-4-methoxybiphenyl, preserving the chloro-substituent.

Reagents:

  • Electrophile: 4-Bromoanisole (1.0 equiv, 1.0 mmol)

  • Nucleophile: 4-Chlorophenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst Precursor: Pd(OAc)₂ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

  • Catalyst Pre-formation (Critical for Activity):

    • In a separate vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in 1 mL of dry Toluene.

    • Stir at room temperature for 5–10 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active Pd(0)-L species. Note: Pre-forming the catalyst ensures immediate activity upon substrate addition, minimizing the window for boronic acid degradation.

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add 4-chlorophenylboronic acid (187 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol).

    • Self-Validating Step: Ensure the K₃PO₄ is finely powdered; granular base can lead to inconsistent biphasic kinetics.

  • Solvent Addition & Degassing:

    • Add the solvent mixture (Toluene/Water, 4 mL total).

    • Degas immediately. Sparge with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of the electron-rich SPhos ligand and promotes homocoupling.

  • Initiation:

    • Add the pre-formed catalyst solution via syringe.

    • Seal the vial with a Teflon-lined cap.

  • Thermal Cycle:

    • Heat the reaction block to 60°C .

    • Expert Insight: Do not reflux immediately. SPhos is active enough to drive this reaction at mild temperatures. Keeping the temperature below 80°C is the primary safeguard against activating the C-Cl bond on the boronic acid.

  • Monitoring:

    • Monitor by HPLC or TLC at 1 hour. SPhos reactions are typically fast (1-4 hours).

    • Look for the disappearance of the Aryl Bromide. If Aryl Bromide remains but Boronic Acid is gone, you have suffered protodeboronation (add more boronic acid).

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield; Ar-Br remains Protodeboronation of Boronic Acid.The boronic acid decomposed before coupling. Switch to SPhos to speed up coupling. Use anhydrous conditions (Dioxane, CsF) if hydrolysis is severe.
Product contains no Cl Oxidative insertion into C-Cl bond (Dehalogenation).Reaction temperature too high or catalyst too active. Lower Temp to 40-50°C . Reduce catalyst loading.
Homocoupling (Ar-Ar) Oxygen presence or Boronic Acid oxidation.Degas solvents more rigorously . Ensure base is not promoting oxidation.
Precipitate forms early Pd-black formation (Catalyst death).Ligand is not stabilizing Pd(0). Increase Ligand:Pd ratio to 3:1 or use a precatalyst like XPhos Pd G2 .

References

  • Buchwald, S. L., et al. "Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) Ligand for Palladium-Catalyzed Cross-Coupling Reactions.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010.[2][3]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

Sources

Application Note: Modular Synthesis of Covalent Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from reversible (Type I/II) to covalent kinase inhibitors has revolutionized the treatment of resistant cancers, particularly in targeting EGFR (T790M) and BTK. Covalent inhibitors rely on a two-step mechanism: rapid reversible binding followed by the formation of an irreversible bond with a non-catalytic cysteine residue (e.g., Cys797 in EGFR) via an electrophilic "warhead" (typically an acrylamide).[1]

This Application Note provides a rigorous, field-validated workflow for the synthesis of 4-amino-quinazoline scaffolds functionalized with acrylamide warheads. Unlike standard protocols that rely solely on nucleophilic aromatic substitution (


), this guide integrates Buchwald-Hartwig Cross-Coupling  to enable the installation of electronically deactivated anilines, ensuring broad chemical space exploration.

Strategic Workflow & Rationale

The synthesis of covalent kinase inhibitors requires a modular approach to allow for "Scaffold Hopping" and "Warhead Tuning." We utilize a convergent strategy:

  • Core Construction: Synthesis of the 4-chloroquinazoline hinge-binder.

  • Linker Installation: Introduction of the solvent-exposed tail via Pd-catalyzed coupling.

  • Warhead Installation: Late-stage acylation to introduce the reactive acrylamide.

Workflow Visualization

The following diagram illustrates the critical path from raw materials to the final covalent inhibitor.

KinaseInhibitorWorkflow start Start: Anthranilic Acid core Core Synthesis (Cyclization & Chlorination) start->core Formamide, 140°C POCl3 coupling C-4 Functionalization (Buchwald-Hartwig) core->coupling Pd(OAc)2, XantPhos Deactivated Anilines deprotection Deprotection (Tail Exposure) coupling->deprotection TFA/DCM warhead Warhead Installation (Acrylamide) deprotection->warhead Acryloyl Chloride -78°C to 0°C final Final Covalent Inhibitor (QC: LC-MS/NMR) warhead->final Purification

Figure 1: Convergent synthetic pathway for covalent quinazoline inhibitors.

Detailed Experimental Protocols

Phase 1: Core Scaffold Synthesis (4-Chloroquinazoline)

Objective: Create the "hinge-binding" motif common to EGFR inhibitors like Gefitinib and Erlotinib.

  • Reagents: 2-Amino-4-methoxybenzoic acid, Formamide, Ammonium acetate,

    
    .
    
  • Critical Insight: Many protocols suggest neat formamide. However, adding ammonium acetate acts as a catalyst, significantly reducing reaction time and thermal degradation.

Protocol:

  • Suspend 2-amino-4-methoxybenzoic acid (10.0 mmol) in formamide (30 mL) with ammonium acetate (15.0 mmol).

  • Heat to 140°C for 6 hours. Monitor by LC-MS for the formation of the quinazolin-4(3H)-one intermediate (

    
    ).
    
  • Cool to RT, dilute with water (100 mL), and filter the precipitate. Dry under vacuum.

  • Suspend the dried quinazolinone in

    
     (10 equiv). Add 
    
    
    
    -diisopropylethylamine (DIPEA, 1.0 equiv) to catalyze the chlorination.
  • Reflux (105°C) for 4 hours.

  • Safety Step: Quench excess

    
     by slowly pouring the reaction mixture into crushed ice/saturated 
    
    
    
    .
  • Extract with EtOAc, dry over

    
    , and concentrate to yield the 4-chloro-7-methoxyquinazoline.
    
Phase 2: C-4 Functionalization via Buchwald-Hartwig Amination

Objective: Install the "tail" moiety. While


 works for simple anilines, Buchwald-Hartwig  is required for electron-deficient anilines or sterically hindered amines often found in potent inhibitors.
  • Reagents: 4-chloro-quinazoline intermediate, substituted nitro-aniline (or Boc-protected diamine),

    
    , XantPhos, 
    
    
    
    , 1,4-Dioxane.

Protocol:

  • In a glovebox or under Argon, combine:

    • 4-chloroquinazoline derivative (1.0 equiv)

    • Functionalized Aniline (1.1 equiv)

    • 
       (5 mol%)
      
    • XantPhos (10 mol%) - Chosen for its large bite angle, stabilizing the Pd(0) species.

    • 
       (2.0 equiv) - Must be anhydrous.
      
  • Add dry 1,4-Dioxane (0.2 M concentration).

  • Seal the vial and heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Why this works: The XantPhos ligand facilitates the oxidative addition of the electron-rich chloride and promotes reductive elimination of the C-N bond, overcoming the poor nucleophilicity of the aniline [1].

Phase 3: Warhead Installation (Acrylamide Synthesis)

Objective: Install the electrophile responsible for the covalent bond with Cysteine. Critical Challenge: Acryloyl chloride is highly reactive and prone to polymerization. Temperature control is paramount.

Protocol:

  • Dissolve the amine-containing scaffold (from Phase 2, after Boc-deprotection if necessary) in anhydrous DCM (0.1 M).

  • Cool the solution to -78°C (Acetone/Dry Ice bath). Note: Many protocols start at 0°C, but -78°C prevents bis-acylation.

  • Add DIPEA (1.5 equiv).

  • Add Acryloyl Chloride (1.05 equiv) dropwise over 10 minutes.

  • Allow the reaction to warm to 0°C over 1 hour. Do not let it reach RT unless conversion is incomplete.

  • Quench: Add saturated

    
     immediately.
    
  • Purification: Rapid chromatography. Acrylamides are sensitive; avoid prolonged exposure to silica.

Data Analysis & Troubleshooting

Yield Comparison: vs. Buchwald-Hartwig

The following table demonstrates the necessity of Pd-catalysis when using deactivated anilines (common in drug discovery).

Substrate (Aniline)Electronic NatureMethod A (

, iPrOH, Reflux)
Method B (Pd-Cat, XantPhos)
3-bromoanilineNeutral78% Yield85% Yield
3-nitroanilineElectron Withdrawing< 10% Yield 82% Yield
2-fluoro-4-boc-anilineSterically Hindered35% Yield88% Yield
Mechanism of Action (Covalent Inhibition)

The final inhibitor functions by positioning the acrylamide warhead adjacent to the nucleophilic thiol of the cysteine residue.

Mechanism inhibitor Inhibitor (Reversible Binding) complex Michael Acceptor Positioning inhibitor->complex Kd (Affinity) covalent Covalent Adduct (Irreversible) complex->covalent k_inact (Reactivity) Cys-SH Attack

Figure 2: Kinetic mechanism of covalent inhibition (


 followed by 

).[2]

References

  • Buchwald-Hartwig Amination Overview & Mechanism Source: Wikipedia / Organic Chemistry Portal Citation: "The reaction's synthetic utility stems primarily from the shortcomings of typical methods (nucleophilic substitution) for the synthesis of aromatic C−N bonds."[3]

  • Synthesis of Quinazoline Kinase Inhibitors Source: International Journal of Pharmaceutical Chemistry and Analytical Techniques (2025) Citation: "The four basic steps consist of cyclization of anthranilic acid... and the insertion of 4-anilino using nucleophilic substitution."[4]

  • Acrylamide Warhead Installation Strategies Source: Medium / Allen Che (2023) Citation: "The majority of the FDA-approved covalent kinase inhibitors in the past decade utilize acrylamide warheads... Acryloyl chloride was used in their medicinal chemistry routes."

  • Tunable Methacrylamides for Covalent Ligand Directed Release Source: Journal of the American Chemical Society / NIH (2021) Citation: "Acrylamides have been widely used as electrophiles for irreversible covalent inhibitors for many proteins bearing noncatalytic cysteines."[1]

Sources

Troubleshooting & Optimization

Low yield in Suzuki coupling with 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid in Cross-Coupling Reactions

Executive Summary: The "Perfect Storm" Substrate

If you are experiencing low yields (often <30%) with This compound , you are likely fighting two competing non-productive pathways simultaneously: rapid protodeboronation and catalyst sequestration .

This guide moves beyond generic "optimization" advice. We treat this specific molecule as a distinct chemical entity where the electron-withdrawing nature of the chloro-amide combination destabilizes the C-B bond, while the amide moiety potentially interferes with the palladium cycle.

Part 1: Diagnostic Framework (The "Why")

Before changing reagents, you must understand the structural failure points of your substrate.

The Substrate Analysis:

  • Electronic Destabilization (The Primary Killer): The Boronic acid is at position 1. You have a Chlorine at C4 and a Piperidine-amide at C3. Both are Electron Withdrawing Groups (EWG).

    • Mechanism:[1][2][3][4][5][6] EWGs decrease the electron density of the aryl ring. While this usually facilitates transmetallation, it drastically increases the rate of protodeboronation under basic conditions. The base attacks the boron to form the "ate" complex, which then undergoes ipso-protonation, cleaving the C-B bond and yielding the deboronated arene (Ph-H) as the major byproduct.

  • Coordination Interference: The carbonyl oxygen of the amide at C3 is in proximity to the reaction center. While the piperidine ring provides steric bulk, the Lewis-basic oxygen can still coordinate to Palladium, potentially forming stable, inactive chelate complexes or retarding the catalytic cycle long enough for protodeboronation to win.

Visualizing the Failure Pathways

Suzuki_Failure_Pathways Substrate 4-Chloro-3-(piperidine...) Boronic Acid Ate_Complex Boronate 'Ate' Complex Substrate->Ate_Complex + Base Coordination Amide Coordination (Catalyst Poisoning) Substrate->Coordination + Pd(0) Base Aqueous Base (OH- / CO3--) Pd Active Pd(0) Catalyst Transmetallation Transmetallation (Desired) Ate_Complex->Transmetallation + Pd(II)-ArX Protodeboronation Protodeboronation (Major Side Reaction) Ate_Complex->Protodeboronation + H2O / Proton Source Product Biaryl Product Transmetallation->Product Byproduct Deboronated Arene (Ar-H) Protodeboronation->Byproduct Fast for EWG Arenes Dead_Cat Inactive Pd-Amide Species Coordination->Dead_Cat

Caption: Figure 1. Kinetic competition between the desired transmetallation and the parasitic protodeboronation/coordination pathways. Note that electron-poor rings accelerate the red path.

Part 2: Troubleshooting Q&A
Q1: I see the starting halide disappear, but I only get the deboronated byproduct. What is happening?

A: This is the classic signature of Protodeboronation . The boronic acid is decomposing faster than it can transmetallate.

  • The Fix: You must lower the concentration of free base and water.

  • Immediate Action: Switch from aqueous bases (Na2CO3/H2O) to anhydrous bases like Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF) in dry solvents.

  • Why: By removing the aqueous phase, you eliminate the primary proton source required for the C-B bond cleavage.

Q2: The reaction stalls after 20% conversion. Adding more catalyst doesn't help.

A: This suggests Catalyst Deactivation , likely due to the amide group coordinating to the Pd center, or the formation of Palladium Black due to instability.

  • The Fix: Use a catalyst system with bulky, electron-rich ligands that can out-compete the amide for coordination sites and stabilize the Pd(0) species.

  • Recommendation: Switch to Buchwald Precatalysts (specifically XPhos Pd G3 or SPhos Pd G3 ).

  • Why: These bulky biaryl phosphine ligands create a "protective shell" around the Palladium, preventing the amide oxygen from coordinating, while simultaneously accelerating the oxidative addition step.

Q3: My boronic acid has low solubility in Toluene or Dioxane. Can I use DMF?

A: Use caution. While DMF solves solubility, it can decompose to form dimethylamine at high temperatures, which poisons catalysts.

  • Better Alternative: Use n-Butanol or a THF/Water (95:5) mixture if you must use protic solvents, but strictly control the temperature (keep < 60°C). For anhydrous protocols, 1,4-Dioxane is the gold standard; if solubility is poor, try heating the mixture before adding the catalyst.

Part 3: Optimized Experimental Protocols

Do not rely on "standard" conditions (e.g., Pd(PPh3)4 / Na2CO3). They will fail for this substrate.

Protocol A: The "Anhydrous" Method (High Success Rate)

Best for substrates highly prone to protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)[7]

  • This compound (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K3PO4 (tribasic, finely ground, anhydrous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add the Aryl Halide, Boronic Acid, K3PO4, and XPhos Pd G3 to the vial.

  • Purge: Cap the vial and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 80°C (Do not exceed 100°C). Monitor by LCMS at 1 hour.

    • Note: The reaction is often complete within 2-4 hours. Long reaction times favor decomposition.

Protocol B: The "Slow Addition" Method

Use this if you must use aqueous conditions or if Protocol A fails.

Concept: Keep the concentration of Boronic Acid low relative to the catalyst to favor Transmetallation over Hydrolysis.

  • Dissolve the Aryl Halide and Catalyst in the solvent/base mixture in the reaction flask. Heat to reaction temperature.

  • Dissolve the Boronic Acid in a separate syringe (using minimal solvent).

  • Syringe Pump: Add the Boronic Acid solution dropwise over 1-2 hours.

    • Result: The boronic acid is consumed by the catalyst immediately upon entering the solution, leaving no excess to undergo protodeboronation.

Part 4: Alternative Strategies (If Optimization Fails)

If the boronic acid is simply too unstable, you must protect the boron.

1. Switch to MIDA Boronates: The N-methyliminodiacetic acid (MIDA) ester is stable to storage and chromatography. Under the reaction conditions (slow hydrolysis), it releases the active boronic acid slowly (simulating the syringe pump effect).

  • Citation:Gillis, E. P., & Burke, M. D. (2007).

2. Switch to Potassium Trifluoroborates (-BF3K): Convert your boronic acid to the -BF3K salt. These are robust, air-stable, and often resist protodeboronation better than the free acid.

  • Reagent: Treat your boronic acid with KHF2.

  • Citation:Molander, G. A., & Ellis, N. (2002).

Data Summary: Base Screening Impact
Base SystemSolventWater ContentYield (Est.)Primary Issue
Na2CO3 DME/H2OHigh< 15%Rapid Protodeboronation
Cs2CO3 TolueneLow30-40%Poor Solubility / Slow Reaction
K3PO4 DioxaneAnhydrous 75-90% Optimal Balance
KF THFAnhydrous50-60%Slow Transmetallation
References
  • Kinetic Analysis of Protodeboronation

    • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion. Journal of the American Chemical Society, 139(37), 13156-13165.
  • Buchwald Precatalysts (XPhos/SPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • MIDA Boronates (Slow Release Strategy)

    • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717.
  • Potassium Trifluoroborates

    • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286.

Sources

Protodeboronation side reactions of substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Boron Stability Technical Support Center .

I am your Senior Application Scientist. This guide is designed to troubleshoot the most persistent failure mode in Suzuki-Miyaura cross-coupling: Protodeboronation . This side reaction—where the C-B bond is cleaved and replaced by a proton—is not random; it is a predictable consequence of specific electronic and steric environments.

Below you will find a diagnostic framework, mechanism-based troubleshooting, and validated mitigation protocols.

Module 1: Diagnostic Hub (The Mechanism)

The Core Issue: Protodeboronation is primarily base-catalyzed .[1] The active species in Suzuki coupling (the boronate anion, $[Ar-B(OH)_3]^- $) is also the species most vulnerable to decomposition.

Root Cause Analysis:

  • Speciation: Under basic conditions, the neutral boronic acid enters an equilibrium with the boronate anion.

  • Cleavage: The C-B bond breaks.[2] This is accelerated if the resulting carbanion is stabilized (e.g., by electron-withdrawing groups like fluorine) or if the ring contains a heteroatom capable of stabilizing the transition state.

  • Protonation: The transient carbanion (or the concerted transition state) accepts a proton from the solvent (usually water or alcohol).

Visualizing the Failure Pathway

The following diagram illustrates the kinetic competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.

Protodeboronation_Mechanism BoronicAcid Neutral Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate pH > pKa Base Base (OH-) Base->Boronate Transmetalation Transmetalation (Pd Catalyst) Boronate->Transmetalation Fast Pd Cycle DecompTS Destructive TS (C-B Cleavage) Boronate->DecompTS Slow Pd Cycle or Unstable Substrate Productive Productive Cross-Coupling Transmetalation->Productive Waste Protodeboronated Waste Ar-H + B(OH)3 DecompTS->Waste + Proton Source ProtonSource H2O / ROH ProtonSource->Waste

Figure 1: Kinetic competition between productive coupling and protodeboronation. Note that the boronate anion is the common intermediate for both pathways.

Module 2: Scenario-Based Troubleshooting

Identify your substrate class below to understand the specific driving force of your reaction failure.

Scenario A: Polyfluorinated Phenylboronic Acids
  • Examples: Pentafluorophenylboronic acid, 2,6-difluorophenylboronic acid.

  • The Problem: Fluorine atoms are highly electronegative. They stabilize the negative charge developing on the carbon atom during C-B bond cleavage.

  • Diagnostic Symptom: Rapid decomposition (seconds to minutes) upon addition of aqueous base, even at mild temperatures.

  • Key Insight: 2,6-difluoro substitution accelerates decomposition by orders of magnitude compared to 4-fluoro substitution due to the proximity of the electron-withdrawing group to the C-B bond [1].

Scenario B: 2-Heteroaryl Boronic Acids
  • Examples: 2-Pyridyl, 2-Pyrimidyl, 2-Thiazolyl boronic acids.

  • The Problem: The "2-Pyridyl Problem." The nitrogen lone pair can facilitate a unique decomposition pathway involving zwitterionic intermediates. Furthermore, these substrates often have very low stability in their free acid form.

  • Diagnostic Symptom: Low yield with significant amounts of the heteroaryl protonated species (e.g., pyridine) detected by GC/LC-MS.

  • Key Insight: 2-Pyridyl boronic acids are notoriously difficult to isolate and store; they often decompose before they even reach the reaction flask [2].

Scenario C: Sterically Hindered Substrates
  • Examples: 2,6-disubstituted arylboronic acids (e.g., Mesitylboronic acid).

  • The Problem: Relief of steric strain. The bulky groups around the boron atom destabilize the tetrahedral boronate intermediate, making C-B cleavage energetically favorable to relieve crowding.

  • Diagnostic Symptom: Reaction stalls; starting material is consumed but product yield is low.

Module 3: Mitigation Protocols

Do not rely on "standard" Suzuki conditions (e.g.,


). Use these targeted protocols.
Protocol 1: The "Slow-Release" Strategy (MIDA Boronates)

Best for: 2-Heteroaryl substrates and unstable polyfluorinated rings.

Theory: N-Methyliminodiacetic acid (MIDA) boronates are


-hybridized, protecting the boron from transmetalation and protodeboronation. Under hydrolytic conditions, the active boronic acid is released slowly, keeping the standing concentration of the vulnerable boronate anion low [3].

Step-by-Step:

  • Reagents: Use the MIDA boronate ester of your substrate.

  • Solvent: 1,4-Dioxane : Water (10:1).

  • Base:

    
     (3.0 equiv).
    
  • Catalyst:

    
     (1.5 mol%) + XPhos (6 mol%) (or SPhos for sterically hindered cases).
    
  • Execution:

    • Mix MIDA boronate, halide, and base in solvent.

    • Heat to 60–100°C.

    • Mechanism:[1][2][3][4][5][6][7] The water/base slowly hydrolyzes the MIDA ligand. The free boronic acid is generated and immediately transmetalated before it can decompose.

Protocol 2: Anhydrous Fluoride Activation

Best for: Substrates sensitive to proton sources (water/alcohols).

Theory: By removing water, you remove the primary proton source. Fluoride (


) acts as the base to activate the boron (forming 

) without generating high concentrations of

.

Step-by-Step:

  • Conditions: Strictly anhydrous (Glovebox or Schlenk line).

  • Base/Activator: Cesium Fluoride (CsF) or Potassium Fluoride (spray-dried).

  • Solvent: Dry THF or Toluene.

  • Additives: 18-Crown-6 can be added to solubilize the fluoride salt.

  • Execution:

    • Combine Aryl-BPin (Pinacol ester) + Aryl Halide + Pd Catalyst.

    • Add CsF (2-3 equiv).

    • Heat to reflux.

    • Note: This avoids the formation of the hydroxy-boronate species entirely [4].

Protocol 3: Catalyst Acceleration (The "Outrun" Strategy)

Best for: Moderately unstable substrates where MIDA is not available.

Theory: Decomposition is a kinetic competitor.[8] If Transmetalation (


) is faster than Protodeboronation (

), the cross-coupling wins. We use highly active precatalysts to accelerate the productive cycle.

Step-by-Step:

  • Catalyst: Use Buchwald G3 or G4 Precatalysts (e.g., XPhos-Pd-G3).

  • Loading: Higher loading (2–5 mol%) to ensure rapid turnover.

  • Base: Weak base (

    
     or 
    
    
    
    ) to lower the equilibrium concentration of the boronate anion.
  • Technique: Slow Addition . Add the boronic acid solution via syringe pump over 1–2 hours to the reaction mixture containing the catalyst and halide. This keeps the instantaneous concentration of boronic acid near zero.

Data Summary: Stability & Selection Guide

Use this table to select the correct boron species for your synthesis.

Substrate ClassStability RiskRecommended Reagent FormRecommended Protocol
Phenyl LowBoronic Acid / Pinacol EsterStandard Suzuki
4-Fluorophenyl LowBoronic AcidStandard Suzuki
2,6-Difluorophenyl Critical MIDA BoronateProtocol 1 (Slow Release)
2-Pyridyl Critical MIDA Boronate / BMIDAProtocol 1 or Cu-mediated
Pentafluorophenyl HighPinacol EsterProtocol 2 (Anhydrous)
Cyclopropyl ModeratePotassium Trifluoroborate (

)
Molander Conditions

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black and stall when using 2-pyridylboronic acid? A: The black color often indicates Palladium precipitation ("Pd black"). 2-pyridylboronic acid decomposes so rapidly that the catalytic cycle breaks down, leaving the Pd(0) species to aggregate. Switch to 2-pyridyl MIDA boronate to control the release of the active species.

Q: Can I just add more boronic acid to compensate for decomposition? A: Sometimes, but it's inefficient and "dirty." The decomposition product (e.g., benzene) and boric acid accumulate, which can inhibit the catalyst or complicate purification. It is better to use the Slow Addition technique (Protocol 3) rather than dumping a large excess at the start.

Q: Is pH important? A: Yes. The rate of protodeboronation is pH-dependent and typically maximizes near the


 of the boronic acid (usually pH 9–10) [5]. Using a base that buffers the reaction away from this danger zone, or using anhydrous conditions (Protocol 2), can stabilize the system.

Q: I see "homocoupling" of my boronic acid. Is this protodeboronation? A: No. Homocoupling (Ar-Ar) is an oxidative side reaction requiring oxygen. Protodeboronation results in Ar-H. If you see Ar-Ar, your issue is likely oxygen ingress, not protodeboronation. Degas your solvents thoroughly.[9]

References

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link][1]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society. [Link][1]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link][1]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link][1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid presents a unique set of challenges due to the amphoteric nature of the boronic acid moiety and the coordinating potential of the piperidine amide. This guide addresses the three most common failure modes: pseudo-impurity signals in NMR (boroxine formation) , irreversible adsorption on silica gel , and protodeboronation (loss of the boron group).[1]

Module 1: The "Impurity" That Isn't (Boroxine Equilibrium)

User Complaint: "My NMR spectrum shows multiple sets of peaks or broad signals. The integration is off, suggesting a mixture of the product and a similar impurity."

Technical Diagnosis: You are likely observing the equilibrium between the monomeric boronic acid and its cyclic trimer, the boroxine (anhydride) . This is not a synthesis failure; it is a thermodynamic inevitability in dry organic solvents (like CDCl₃ or DMSO-d₆).[1] The electron-withdrawing chlorine atom and the amide group at the meta-position can influence the rate of this dehydration, often stabilizing the boroxine form.

The Fix (NMR Validation): Do not attempt to purify further based solely on this spectrum.

  • Add 1-2 drops of D₂O directly to your NMR tube (containing DMSO-d₆ or CD₃OD).[1]

  • Shake well and re-acquire the spectrum.[1]

  • Result: The D₂O shifts the equilibrium entirely back to the monomeric acid species (Ar-B(OH)₂). If the peaks sharpen and coalesce into a single clean set, your compound is pure.[1]

Boroxine_Equilibrium cluster_action Corrective Action Monomer Monomeric Boronic Acid (Desired Species) Boroxine Boroxine (Cyclic Trimer) (Pseudo-Impurity) Monomer->Boroxine Dehydration (Dry Solvent) Water_Loss - 3 H₂O Action Add D₂O / H₂O Action->Monomer

Figure 1: The reversible dehydration of boronic acids to boroxines.[1] In dry NMR solvents, this equilibrium mimics a mixture of impurities.[1]

Module 2: Purification Protocols

User Complaint: "The compound streaks on the column, or I recover very little mass after chromatography."

Technical Diagnosis: Boronic acids interact hydrogen-bond donor/acceptor sites on standard silica gel (Si-OH), leading to irreversible adsorption or "tailing."[1] The basicity of the piperidine amide can exacerbate this interaction.

Protocol A: Recrystallization (Recommended)

This is the superior method for this molecule, avoiding silica interaction entirely.[1]

  • Solvent System: Acetonitrile/Water (3:1) or Ethanol/Water (1:1).[1]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot Acetonitrile (or Ethanol).[1]

    • Slowly add hot Water until persistent cloudiness appears.

    • Add a few drops of organic solvent to clear the solution.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Critical Step: If the product "oils out" (common with amide-boronic acids), reheat and add a seed crystal, or scratch the glass surface.[1]

Protocol B: Modified Silica Chromatography

If you must run a column (e.g., to remove non-polar byproducts), you must "deactivate" the silica.[1]

  • Stationary Phase: Silica Gel 60 (spherical preferred).[1]

  • Eluent Modifier: You must add 1% Acetic Acid to your mobile phase.[1]

  • Recommended Gradient: Dichloromethane (DCM) : Methanol (98:2 to 90:10) + 1% AcOH.[1]

    • Why AcOH? It protonates the silanols, preventing them from binding the boronic acid.[1] It also suppresses the ionization of the amide.

Module 3: Removing Palladium (Pd) Residues

User Complaint: "The product is off-white/grey, or biologically toxic."

Technical Diagnosis: The piperidine amide moiety is a competent ligand for Palladium (Pd), making standard washes ineffective.[1]

The Fix: Do not rely on charcoal; it is often inefficient for amide-complexed Pd.[1] Use Thiol-functionalized Silica .[1]

  • Dissolve crude material in THF or Ethyl Acetate.[1]

  • Add 3-Mercaptopropyl-functionalized silica (e.g., SiliaMetS® Thiol) at 50 wt% relative to the crude mass.[1]

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45 µm PTFE pad.[1]

  • Concentrate the filtrate.[1]

Module 4: Stability & Protodeboronation

User Complaint: "I stored the compound for a month, and now I see 3-(piperidine-1-carbonyl)chlorobenzene."

Technical Diagnosis: You are observing Protodeboronation (loss of the B(OH)₂ group).[2][3] This is accelerated by:

  • Base: Never store boronic acids with residual carbonate or hydroxide.[1]

  • Metal Contaminants: Residual Cu or Pd can catalyze deboronation.[1]

Storage Protocol:

  • Form: Store as the free acid, not a salt.

  • Atmosphere: Argon flush is recommended but not strictly required if dry.[1]

  • Temperature: 4°C is sufficient; -20°C is optimal for long-term.[1]

  • Alternative: If the acid proves too unstable, convert it to the Potassium Trifluoroborate (-BF₃K) salt. This derivative is air-stable and can be hydrolyzed back to the acid or used directly in Suzuki couplings.

Summary of Troubleshooting Data
IssueObservationRoot CauseImmediate Solution
Broad NMR Signals Integration errors, multiple speciesBoroxine/Acid EquilibriumAdd D₂O to NMR tube.
Column Yield Loss Product streaks, stays at baselineInteraction with SilanolsAdd 1% Acetic Acid to eluent.[1]
Coloration Grey, Brown, or Yellow tintResidual Pd or OxidationThiol-Silica Scavenging.[1]
Mass Loss (Storage) Appearance of de-borylated areneProtodeboronationStore at 4°C; Ensure pH < 7.[1]
Visual Workflow: Purification Decision Tree

Purification_Workflow Start Crude Reaction Mixture Solubility_Check Solubility Check: Dissolves in hot MeCN/H₂O? Start->Solubility_Check Recryst Method A: Recrystallization (MeCN/H₂O or EtOH/H₂O) Solubility_Check->Recryst Yes Column Method B: Chromatography (DCM/MeOH + 1% AcOH) Solubility_Check->Column No (Complex Mixture) Purity_Check Purity Check (NMR + D₂O) Recryst->Purity_Check Column->Purity_Check Purity_Check->Recryst Impure Pd_Check Color/Metal Check: Is it Grey/Brown? Purity_Check->Pd_Check Pure Organic Scavenge Add Thiol-Silica Scavenger (Remove Pd) Pd_Check->Scavenge Yes (Pd present) Final Pure 4-Chloro-3-(piperidine-1-carbonyl) phenylboronic acid Pd_Check->Final No (Clean White Solid) Scavenge->Final

Figure 2: Decision matrix for the purification of functionalized aryl boronic acids.

References
  • Hall, D. G. (2005).[1] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1] (General reference for boronic acid handling).

  • Santini, R., et al. (2014).[1] "The Boroxine–Boronic Acid Equilibrium: A Kinetic and Thermodynamic Study." Journal of Organic Chemistry. (Explains the NMR confusion).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1] (Discusses protodeboronation mechanisms).

  • Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (Pd scavenging protocols).

  • Biotage Application Note. "Removing Palladium from Reaction Mixtures using Metal Scavengers." (Specific protocols for Si-Thiol).

Sources

How to remove boronic acid impurities from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of palladium-catalyzed cross-coupling (Suzuki-Miyaura), the persistence of organoboron species—specifically boronic acids and their pinacol esters—is a notorious downstream processing bottleneck. These impurities are amphiphilic, often co-eluting with products during chromatography due to "streaking" caused by interactions with silica hydroxyls. Furthermore, they possess genotoxic potential, necessitating rigorous clearance (<10 ppm) for pharmaceutical intermediates.

This guide moves beyond generic "acid/base washes" to provide chemically specific, mechanism-driven protocols for scavenging these impurities.

Module 1: The Polyol Complexation Strategy (Sorbitol)

Best For: Lipophilic products soluble in organic solvents (EtOAc, DCM, MTBE). Mechanism: Thermodynamic Sink. Boronic acids exist in equilibrium between their trigonal planar form and boroxine anhydrides. By introducing a polyol (like D-sorbitol), you exploit the high affinity of boron for cis-1,2-diols or 1,3-diols. This forms a water-soluble, anionic spiroboronate complex, effectively pulling the boron species into the aqueous phase.

Protocol 1: The Sorbitol Wash

Reference: Carril, M. et al. Org. Process Res. Dev. 2012.

  • Preparation: Dissolve your crude reaction mixture in a non-miscible organic solvent (EtOAc or MTBE are preferred).

  • Reagent: Prepare a 1.0 M aqueous D-sorbitol solution containing 1.0 M Na₂CO₃ .

    • Why Carbonate? High pH (approx. 9-10) converts the neutral boronic acid into the anionic boronate, which complexes 100x faster with sorbitol than the neutral species.

  • Execution:

    • Add the Sorbitol/Carbonate solution to the organic layer (1:1 v/v ratio).

    • Stir vigorously for 15–30 minutes. Reaction kinetics are diffusion-controlled; vigorous mixing is critical.

    • Separate phases. The boron impurity is now in the aqueous layer (as the sorbitol complex).[1]

  • Validation: Check the organic layer by TLC.[1] If boron streaks persist, repeat the wash once.

Data: Removal Efficiency
Substrate TypeInitial Boron ContentPost-Sorbitol Wash ContentEfficiency
Phenylboronic Acid> 50,000 ppm< 50 ppm99.9%
Heteroaryl Boronic Acid> 50,000 ppm< 120 ppm99.7%
Pinacol Ester (Hydrolyzed)*> 50,000 ppm< 200 ppm99.6%

*Note: Pinacol esters must be hydrolyzed to the free acid before this method works effectively (see Module 3).

Module 2: The Diethanolamine (DEA) Precipitation

Best For: Scavenging boronic acids from non-polar solvents (Ether, Toluene) or recovering valuable boronic acid starting materials. Mechanism: "Atrane" Formation. Diethanolamine acts as a tridentate ligand, forming a zwitterionic "boratrane" complex. These complexes are highly crystalline and insoluble in non-polar organic solvents, allowing them to be filtered off.

Protocol 2: DEA Crash-Out
  • Solvent Swap: Ensure the crude mixture is in a solvent of low polarity (Diethyl ether, MTBE, or Toluene). If your product is in DCM, dilute it significantly with Ether.

  • Scavenging: Add 1.1 equivalents of Diethanolamine (relative to the estimated boron impurity) dissolved in a minimum amount of MeOH or THF.

  • Precipitation: Stir at room temperature for 30 minutes. A white precipitate (the DEA-boronate adduct) should form.

  • Filtration: Filter the mixture through a celite pad or sintered glass. The filtrate contains your purified product; the solid is the boron impurity.

Module 3: The Pinacol Problem (Oxidative Cleavage)

Issue: Pinacol boronate esters are exceptionally stable and do not easily hydrolyze under standard acidic/basic workups. They must be chemically cleaved. Risk: If your product contains oxidation-sensitive groups (sulfides, electron-rich aldehydes), skip this and use Polymer Scavenging (Module 4) .

Protocol 3: Oxidative Hydrolysis

Reference: Yuen, A. K. L. et al. Tetrahedron Lett. 2005.

  • Setup: Dissolve crude residue in THF/Water (1:1).

  • Oxidant: Add sodium periodate (NaIO₄) (1.5 equiv per boron) and ammonium acetate (NH₄OAc) (1.5 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Mechanism:[1][2][3][4][5] Periodate cleaves the C-C bond of the pinacol backbone, destroying the cyclic ester and releasing the free boronic acid.

  • Workup:

    • The reaction produces acetone and free boronic acid.

    • Proceed immediately to Protocol 1 (Sorbitol Wash) to remove the liberated free boronic acid.

Module 4: Polymer-Supported Scavenging (SPE)

Best For: High-throughput screening, medicinal chemistry scales (<100 mg), or when wet chemistry (washes) causes emulsions.

Technology: PS-DEAM

Polystyrene-bound Diethanolamine (PS-DEAM) mimics the solution-phase DEA chemistry but keeps the impurity trapped on a solid bead.

Protocol 4: Solid Phase Extraction
  • Loading: Calculate the excess boronic acid equivalents.

  • Resin Addition: Add PS-DEAM resin (typical loading 1.5 mmol/g) at 3–5 equivalents relative to the impurity.

  • Solvent: Compatible with DCM, THF, DMF, and MeOH.[3]

  • Incubation: Shake (do not stir with magnetic bar to avoid crushing beads) for 2–4 hours at room temperature.

  • Filtration: Filter off the resin. The filtrate is boron-free.

Visual Decision Matrix

The following diagram illustrates the logical flow for selecting the correct purification method based on your specific reaction mixture properties.

BoronRemoval Start Crude Reaction Mixture (Contains Boron Impurity) ImpurityType Identify Boron Species Start->ImpurityType IsPinacol Pinacol Ester? ImpurityType->IsPinacol OxidativeStable Is Product Oxidation Stable? IsPinacol->OxidativeStable Yes (Ester) Solubility Product Solubility IsPinacol->Solubility No (Free Acid) Method_Oxidation Method C: NaIO4 Cleavage Then Sorbitol Wash OxidativeStable->Method_Oxidation Yes Method_Resin Method D: PS-DEAM Resin (High Value / Small Scale) OxidativeStable->Method_Resin No (Sensitive) Method_Sorbitol Method A: Sorbitol/Na2CO3 Wash (High Throughput / Low Cost) Solubility->Method_Sorbitol Lipophilic Product Method_DEA Method B: DEA Precipitation (Non-Polar Solvents) Solubility->Method_DEA Product Soluble in Ether/Toluene Solubility->Method_Resin Water Soluble Product

Figure 1: Decision tree for selecting the optimal boronic acid removal strategy based on impurity type and product stability.

Troubleshooting & FAQs

Q: I used the Sorbitol wash, but I still see a streak on my TLC plate.

  • Diagnosis: The "streak" might not be boronic acid.[1] Boronic acids usually stay at the baseline in non-polar eluents or streak badly in MeOH/DCM.

  • Fix: Run a TLC with a co-spot of the pure boronic acid starting material. If the streak persists, ensure your aqueous carbonate layer was actually basic (pH > 9). If the pH drops, the complex dissociates. Add more Na₂CO₃.

Q: My product is an amine and I’m worried about losing it in the acidic/basic washes.

  • Solution: The Sorbitol method operates at basic pH (pH 9-10). If your product is a free amine, it will remain in the organic phase. If your product is a phenol or carboxylic acid, it will be lost to the aqueous phase. In that case, use Method D (PS-DEAM Resin) in a neutral solvent like DCM.

Q: Can I use Mannitol instead of Sorbitol?

  • Answer: Yes. D-Mannitol works via the exact same mechanism (forming a bis-diol spiro-complex). Sorbitol is generally cheaper and slightly more soluble in water, making it the process chemistry standard.

Q: I am doing a GMP scale-up. Which method is scalable?

  • Recommendation: Method A (Sorbitol) is the industry standard for kilogram-scale Suzuki workups. It uses cheap, non-toxic reagents (sugar and soda ash) and utilizes standard liquid-liquid extraction equipment. DEA precipitation is less desirable on scale due to filtration bottlenecks.

References

  • Carril, M., SanMartin, R., Tellitu, I., & Domínguez, E. (2012). Simple and Efficient Removal of Boronic Acids from Suzuki–Miyaura Coupling Reaction Mixtures. Organic Process Research & Development. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborate salts. Tetrahedron Letters. [Link]

  • Biotage Application Note. (2023). Removal of Boronic Acids using PS-DEAM. [Link]

Sources

Technical Support Center: Organoboron Solubility & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #804-B: Optimizing Boronic Acid Solubility in Cross-Coupling Reactions

Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnosis: The Boroxine Trap

Issue: User reports "cloudy reaction mixtures," "stalled conversion," or "precipitation upon heating" when using arylboronic acids.

Technical Analysis: The root cause is rarely simple insolubility; it is often a chemical transformation. Boronic acids (


) are in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines .[1]
  • The Paradox: Boroxines are often more soluble in non-polar organic solvents (toluene, dioxane) than the free acid, but they are kinetically incompetent in the transmetalation step of the Suzuki-Miyaura cycle.

  • The Trap: Heating a reaction to "dissolve" the boronic acid drives off water, shifting the equilibrium toward the unreactive boroxine. You gain optical clarity but lose chemical reactivity.

Mechanism Visualization: The Dehydration Cycle

BoroxineCycle Acid Boronic Acid (Reactive Species) Polar, H-bond Donor Boroxine Boroxine (Trimer) (Dormant Species) Non-polar, Lipophilic Acid->Boroxine Dehydration (-3 H2O) Boroxine->Acid Hydrolysis (+3 H2O) Water 3 H2O Water->Boroxine Reverses Heat Heat / Desiccation Heat->Acid Promotes

Figure 1: The equilibrium between reactive boronic acids and dormant boroxines. Removal of water (via molecular sieves or excessive heat) traps the reagent in the unreactive boroxine state.

Module 1: Solvent Engineering (The "Wet" Fix)

Directive: Do not use anhydrous conditions for standard boronic acids unless generating the "ate" complex with a specific Lewis base. Water is a reagent, not just a solvent.

Optimized Solvent Systems Table

Select your system based on substrate lipophilicity.

Substrate TypeRecommended Solvent SystemRatio (v/v)Base SelectionMechanism of Action
General / Robust Toluene / Water4:1

Biphasic. Boroxine stays in Toluene; hydrolysis occurs at interface.
Polar / Heterocycles 1,4-Dioxane / Water9:1

Homogeneous. Water keeps boroxine hydrolyzed; Dioxane solubilizes Pd catalyst.
Highly Lipophilic THF / Water10:1

High solubility for large organics; water content minimal but sufficient for activation.
Thermally Sensitive MeOH / Water3:1

Protic solvent assists in H-bonding network breakdown; allows lower temps.

Pro-Tip: If using Toluene/Water, vigorous stirring (>1000 RPM) is non-negotiable to maximize the interfacial surface area for phase transfer.

Module 2: Advanced Solubilization Protocols

If standard solvent switches fail, implement one of the following protocols.

Protocol A: Surfactant-Mediated Coupling (Micellar Catalysis)

Use Case: Substrates are completely insoluble in water, and you wish to avoid toxic dipolar aprotic solvents (DMF/DMAc). Theory: Amphiphilic surfactants form nanoreactors (micelles). The lipophilic core dissolves the boronic acid and halide, while the hydrophilic shell interacts with the aqueous base.

  • Reagent Prep: Prepare a 2 wt% aqueous solution of TPGS-750-M (Vitamin E succinate PEG-750).

  • Loading: Add aryl halide (1.0 equiv) and boronic acid (1.2 equiv) to the reaction vessel.

  • Solvent Addition: Add the surfactant solution (concentration ~0.5 M relative to substrate).

  • Catalyst: Add lipophilic catalyst (e.g.,

    
    ).
    
  • Execution: Stir vigorously at room temperature or mild heat (45°C).

    • Observation: The reaction mixture will look milky (emulsion). This is normal.

    • Validation: Monitor conversion by extracting a 50 µL aliquot into EtOAc.

Protocol B: Phase Transfer Catalysis (PTC)

Use Case: High-temperature reactions where substrates are solids with high melting points. Theory: Quaternary ammonium salts shuttle the hydroxide anion into the organic phase to activate the boron, or shuttle the anionic boronate "ate" complex into the organic phase.

  • Additive: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 at 5-10 mol%.

    • Note: Aliquat 336 (Methyltrioctylammonium chloride) often offers superior thermal stability over TBAB at >100°C.[2]

  • Base: Use solid inorganic carbonate (

    
    ) or phosphate.
    
  • Solvent: Pure Toluene or Xylene (Anhydrous is acceptable only if the base is solid and PTC is used, but trace water is still preferred).

Module 3: Reagent Switching (The Hardware Fix)

When the physical properties of the boronic acid are the limiting factor, derivatize the reagent.

Decision Matrix: Selecting the Right Derivative

ReagentSelector Start Start: Boronic Acid Issues Q1 Is the Boronic Acid unstable (protodeboronation)? Start->Q1 Q2 Is the reaction anhydrous? Q1->Q2 No Molander Switch to K-Trifluoroborate (Molander Salt) Q1->Molander Yes (High Instability) MIDA Switch to MIDA Boronate (Slow Release, Organic Soluble) Q2->MIDA Yes (Need slow release) Standard Use Pinacol Ester (General Purpose) Q2->Standard No

Figure 2: Decision tree for selecting organoboron derivatives based on stability and reaction conditions.

Option A: Potassium Organotrifluoroborates (Molander Salts)

Advantage: Ionic solids. Highly soluble in polar media (acetone, alcohols). Air/water stable. Protocol:

  • Solvent: Use MeOH/THF (1:1) or Acetone/Water (3:1).

  • Base:

    
     (3.0 equiv). The cesium cation assists in fluoride abstraction, unmasking the reactive boronic acid in situ.
    
  • Catalyst:

    
     or Pd-RuPhos G3.
    
Option B: MIDA Boronates

Advantage: Soluble in standard organic solvents (DCM, THF).[3] The boron is


 hybridized (protected) and does not interact with the catalyst until hydrolyzed.
Protocol: 
  • Solvent: Anhydrous THF or Dioxane.

  • Activator: Add aqueous NaOH or

    
    slowly (syringe pump) to release the active species gradually. This mimics "slow addition" protocols without the mechanical hassle, keeping the concentration of free boronic acid low to prevent side reactions (homocoupling).
    

FAQ: Rapid Troubleshooting

Q: Can I just add more solvent to dissolve the boronic acid? A: Avoid this. Diluting the reaction slows the kinetics (second-order reaction). It is better to have a suspension that dissolves as the reaction consumes the starting material than a dilute homogeneous solution that never reacts.

Q: My boronic acid turned into a gummy solid on the bottom of the flask. A: This is likely boroxine polymerization. Add 10% volume of water or methanol. If using a biphasic system, increase stirring speed immediately.

Q: Why is


 (Thallium Hydroxide) mentioned in older literature for solubility? 
A:  TlOH is extremely toxic and was used to accelerate transmetalation. Modern alternatives like Cesium Carbonate (

)
or Silver Oxide (

)
provide similar "heavy atom" acceleration and solubility benefits without the severe toxicity profile.

References

  • Boroxine Equilibrium: Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives.[4][5] Wiley-VCH.

  • Micellar Catalysis: Lipshutz, B. H., & Ghorbani, S. (2009). Green chemistry: chemically benign synthesis of surfactant-complexed Pd particles for C–C couplings in water. Aldrichimica Acta.[6]

  • Phase Transfer Catalysis: Halpern, M. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.[7] ResearchGate.[7]

  • Molander Salts: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[6] Accounts of Chemical Research.

  • MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007).[8] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society.

Sources

Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Amide-Containing Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: SUZ-AM-001 Subject: Troubleshooting Pd-Catalyst Poisoning by Amide Functional Groups[1]

Welcome & Issue Overview

Welcome to the Catalysis Support Desk. You are likely here because your Suzuki-Miyaura coupling is failing, specifically when one of your coupling partners contains an amide functionality (primary, secondary, or heterocyclic amide).[1]

The Core Problem: Amides are not innocent bystanders in Palladium catalysis.[2] They possess Lewis basic sites (carbonyl oxygen and amide nitrogen) that can coordinate to the Pd(II) center, displacing your engineered ligands. Furthermore, under basic conditions, amides can deprotonate to form amidates , which are potent ligands that form stable, off-cycle resting states [1].[1] This effectively "poisons" the catalyst, halting the cycle often before 20% conversion.

This guide provides a diagnostic workflow, mechanistic insights, and field-proven protocols to bypass this deactivation.

Module 1: Diagnostic Workflow

Before changing your entire system, confirm that the amide is the culprit. Use this decision tree to diagnose the specific mode of failure.

Diagnostic Decision Tree

DiagnosticTree Start Symptom: Reaction Stalled CheckColor Check Reaction Mixture Appearance Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Precipitation ClearSol Solution Remains Clear/Homogeneous CheckColor->ClearSol No Precipitate Aggreg Issue: Catalyst Aggregation BlackPpt->Aggreg Poison Issue: Ligand Displacement/Poisoning ClearSol->Poison Action1 Action: Increase Ligand Loading or Switch to Precatalyst Aggreg->Action1 Action2 Action: Switch to Bulky Ligand (Buchwald Type) or NHC Poison->Action2

Figure 1: Diagnostic flow for identifying catalyst deactivation modes. [1]

Standard Addition Control Experiment

To empirically verify amide poisoning:

  • Run a standard "easy" coupling (e.g., 4-bromotoluene + phenylboronic acid) that you know works.

  • Run the same reaction but add 1 equivalent of your amide-containing substrate (as a non-participating additive).

  • Result: If the "easy" reaction fails or slows significantly in the presence of the amide, your amide is acting as a catalyst poison [2].

Module 2: Mechanistic Insight (The "Why")

Understanding the mechanism is the only way to fix the problem permanently. Amides interfere via two primary pathways depending on the pH of your reaction.

Pathway A: Neutral Coordination (The "Sigma Trap")

The amide carbonyl oxygen or nitrogen binds to the electrophilic Pd(II) center after oxidative addition. This creates a coordinatively saturated complex that cannot undergo transmetallation.

Pathway B: Amidate Formation (The "Anionic Trap")

In the presence of the base required for the Suzuki cycle, the amide (especially primary amides,


) is deprotonated. The resulting amidate anion  binds Pd(II) tightly, forming a stable palladacycle or dimer that exits the catalytic cycle.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X OffCycle STABLE OFF-CYCLE SPECIES (Pd-Amidate Complex) OxAdd->OffCycle Amide Binding TransMet Transmetallation (Ar-Pd-Ar) OxAdd->TransMet Boronic Acid Amide Amide Substrate (Interference) Amide->OffCycle Product C-C Product TransMet->Product Product->Pd0

Figure 2: The "Amide Trap" illustrating where the catalytic cycle is interrupted. [1]

Module 3: Optimization Protocols

To overcome amide poisoning, you must sterically crowd the Pd center to prevent amide binding while maintaining enough space for the reaction to occur.

Ligand Selection Matrix

The choice of ligand is the single most critical variable. You need bulky, electron-rich ligands.[3]

Ligand ClassSpecific RecommendationWhy it WorksBest For...
Buchwald (Biarylphosphines) XPhos , SPhos Extreme steric bulk prevents amide approach; electron-richness speeds up Ox-Add.General purpose; primary amides.[4]
Buchwald (Advanced) BrettPhos , tBuBrettPhos Designed to prevent competitive C-N coupling (Buchwald-Hartwig side reaction).[1]Substrates prone to C-N coupling.[5][6]
NHC (Carbenes) Pd-PEPPSI-IPr Strong sigma-donation prevents ligand dissociation; steric "umbrella" protects Pd.[1]Difficult, sterically hindered amides.[1]
Bidentate Xantphos Large bite angle enforces reductive elimination; chelating effect stabilizes Pd.When monodentate ligands fail.
The Base Dilemma
  • Avoid: Strong alkoxides (

    
    , 
    
    
    
    ) unless necessary.[1] They rapidly deprotonate amides, accelerating "Pathway B" (Amidate Trap).[1]
  • Prefer: Weak inorganic bases (

    
    , 
    
    
    
    ,
    
    
    ).[1]
  • Tip: If your boronic acid is slow to transmetallate, use

    
    .[1] The water of hydration helps the boron activation without flooding the system [3].
    

Module 4: Recommended Protocols

Protocol A: The "Buchwald G3" Method (Gold Standard)

Recommended for most amide-containing substrates.

Rationale: Uses a pre-formed Pd(II) precatalyst (G3/G4) that activates rapidly at room temperature or mild heat, ensuring the active catalytic species is formed before the amide can poison the precursor.

Materials:

  • Catalyst: XPhos Pd G3 or G4 (2-5 mol%)[1]

  • Base:

    
     (2.0 - 3.0 equiv)[1]
    
  • Solvent: THF/Water (10:1) or Dioxane/Water (4:1)[1]

  • Temperature: 40°C - 60°C (Can go to 80°C if sluggish)[1]

Step-by-Step:

  • Charge a vial with the aryl halide (1.0 equiv), boronic acid (1.2 - 1.5 equiv), and

    
     (2.0 equiv).
    
  • Add XPhos Pd G3 (2 mol%).

  • Seal the vial and purge with Nitrogen/Argon (3 cycles). Critical: Oxygen promotes homocoupling and catalyst death.

  • Add degassed solvent (THF/Water mix).[1]

  • Stir vigorously at 40°C. Monitor by LCMS at 1 hour.

Protocol B: The "PEPPSI" Method (For Sterically Demanding Cases)

Recommended if Buchwald ligands fail or for heteroaryl chlorides.

Materials:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)[1]

  • Base:

    
     (2.0 equiv)[1][6]
    
  • Solvent: Dioxane or Toluene (Anhydrous if possible, though PEPPSI is robust).[1]

  • Temperature: 80°C

Step-by-Step:

  • Combine substrates, base, and Pd-PEPPSI-IPr in the reaction vessel.

  • Purge with inert gas.

  • Add solvent.[7]

  • Heat to 80°C. PEPPSI catalysts often have an induction period; do not abort before 2 hours.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately. What does this mean? A: This is "Pd Black" formation.[3] Your catalyst is decomposing into inactive nanoparticles faster than it can enter the cycle. This often happens if the amide coordinates to the Pd(II) precursor before reduction to Pd(0). Fix: Switch to a G3/G4 precatalyst (which contains the ligand pre-bound) rather than mixing


 + Ligand in situ [4].

Q: Can I use DMF as a solvent? A: Proceed with caution. DMF can decompose to dimethylamine at high temperatures, which is itself a catalyst poison. Furthermore, amides are very soluble in DMF, which might stabilize the off-cycle resting states. We recommend THF , Dioxane , or Toluene .[1][7]

Q: I see the product, but also a C-N coupled side product. A: You are seeing competitive Buchwald-Hartwig amination (the amide reacting with the aryl halide). Fix: Switch to tBuBrettPhos or Me4tBuXPhos . These ligands are specifically designed to be highly selective for C-C coupling over C-N coupling [5].

References

  • Mechanisms of Catalyst Deactivation: Crabtree, R. H. The Organometallic Chemistry of the Transition Metals. Wiley, 2014.[1][8] [1]

  • Catalyst Poisoning Control Experiments: Faraone, F., et al. "Poisoning and deactivation of palladium catalysts."[1] Journal of Molecular Catalysis A: Chemical, 2004.

  • Base Effects in Suzuki Coupling: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004.[1] [1]

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[5] Chemical Science, 2013.[1]

  • Amide-Selective Ligands: Fors, B. P., et al.[1] "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society, 2009. [1]

Sources

Optimizing base and solvent for coupling with 4-chlorophenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Base and Solvent Systems for Suzuki-Miyaura Coupling Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Document ID: TSC-SUZ-4CL-OPT-V1

Introduction: The Stability-Reactivity Paradox

Coupling with 4-chlorophenylboronic acid (and its derivatives) presents a specific mechanistic contradiction that often leads to reaction failure.

  • The Electronic Effect: The chlorine substituent is an Electron-Withdrawing Group (EWG). While this makes the boron center more Lewis acidic—theoretically accelerating transmetallation—it significantly destabilizes the C-B bond in the presence of base and water.

  • The Failure Mode: The primary cause of low yields with this substrate is not catalyst death, but protodeboronation . The activated boronate species hydrolyzes rapidly, replacing the

    
     group with a proton to form chlorobenzene (the "reduced" side product) before it can couple.
    

This guide moves beyond standard "screening kits" to provide a logic-driven approach for selecting base/solvent systems that mitigate protodeboronation while maintaining catalytic activity.

Module 1: Solvent & Base Selection Matrix

The choice of solvent and base dictates the reaction pathway. You must choose between the Boronate Pathway (standard, aqueous) and the Oxo-Palladium Pathway (anhydrous/masked).

The Decision Matrix
System TypeSolventBaseWater ContentRisk Profile for 4-Cl-Ph-B(OH)₂Recommendation
Standard Aqueous Dioxane, THF, Toluene

,

High (>10% v/v)CRITICAL. High rate of protodeboronation due to high

concentration.
Avoid unless substrate is highly sterically hindered.
Phase Transfer Toluene, Xylene

Low (1-5% v/v)MODERATE. Biphasic system limits the boronic acid's exposure to the aqueous base layer.Good starting point. Use with vigorous stirring.
Anhydrous Activation Dioxane, DMF

,

Trace/NoneLOW. Fluoride activates boron without generating corrosive hydroxide concentrations.Preferred for unstable 4-Cl derivatives.
Lipophilic Organic t-Amyl Alcohol, THF

AnhydrousVARIABLE. Strong base accelerates coupling but can degrade sensitive functional groups.Use only if rapid coupling (<1 hr) is expected.

Module 2: Mechanistic Logic & Visualization

To optimize your reaction, you must understand the competition between the productive cycle (Transmetallation) and the destructive cycle (Protodeboronation).

Diagram 1: The Stability-Reactivity Competition

SuzukiMechanism cluster_risk Risk Zone: High Water/Base Start 4-Cl-Phenylboronic Acid Base Base Activation (OH- or F-) Start->Base Boronate Activated Boronate [Ar-B(OH)3]- Base->Boronate Formation Transmetallation Transmetallation (Productive Step) Boronate->Transmetallation + Pd(II) Species Protodeboronation Protodeboronation (Destructive Side Reaction) Boronate->Protodeboronation Slow coupling or High Temp/Water Pd_Complex Pd(II)-Ar' Complex (Oxidative Addition Product) Pd_Complex->Transmetallation Product Biaryl Product Transmetallation->Product Reductive Elimination Waste Chlorobenzene (De-boronated byproduct) Protodeboronation->Waste

Caption: The "Risk Zone" highlights where electron-deficient boronic acids are lost.[1][2][3] Optimization aims to accelerate Transmetallation (Green) while suppressing Protodeboronation (Red).

Module 3: Troubleshooting Guides (FAQ)

Q1: My starting material (aryl halide) is consumed, but I see large amounts of chlorobenzene. What happened?

Diagnosis: You are suffering from Protodeboronation .[3] The 4-chlorophenylboronic acid decomposed before it could couple. The Fix:

  • Switch Base: Move from Carbonates (

    
    ) to Fluorides (
    
    
    
    or
    
    
    ). Fluoride forms a stable fluoroborate species that is less prone to hydrolysis than the trihydroxyboronate.
  • Reduce Water: Switch to an anhydrous system (e.g., Dioxane with 2 eq.

    
    ).
    
  • Add Excess Boronic Acid: Because the 4-Cl derivative is unstable, increase stoichiometry from 1.1 eq to 1.5 or 2.0 eq to compensate for decomposition.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or Boronic Acid depletion. The Fix:

  • Check the pH.[4] If using boronic esters/acids, the pH drops as the reaction proceeds (generating boric acid). If the pH drops below 9, the transmetallation shuts down.

  • Buffer the system: Use

    
     (tribasic) instead of 
    
    
    
    . Phosphate provides a better buffering capacity to maintain the basicity required for the catalytic cycle without being as harsh as hydroxides.
Q3: I am using 4-chlorophenylboronic acid pinacol ester. Do I still need to worry?

Answer: Yes, but the mechanism is different. Pinacol esters hydrolyze in situ to the boronic acid before coupling in aqueous systems.

  • Optimization: If using the ester, you must include water (at least 2-5 equivalents) or a base capable of activating the ester directly (like

    
     or 
    
    
    
    ). However, once hydrolyzed, it faces the same protodeboronation risks.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The "Safe" Anhydrous Fluoride Method

Best for: Highly electron-deficient boronic acids prone to rapid degradation.

  • Reagents:

    • Aryl Halide (1.0 eq)

    • 4-Chlorophenylboronic acid (1.5 eq) — Note excess.

    • 
       (2.5 eq) — Must be finely ground/anhydrous.
      
    • Catalyst:

      
       (3-5 mol%) or 
      
      
      
      /SPhos.
    • Solvent: 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Charge solid reagents into a vial equipped with a stir bar.

    • Seal and purge with Nitrogen/Argon (3 cycles).

    • Add anhydrous Dioxane via syringe.

    • Heat to 80°C-90°C.

  • Why this works:

    
     has high lattice energy but sufficient solubility in hot dioxane to activate the boron. The absence of bulk water prevents the formation of the unstable trihydroxyboronate species [1].
    
Protocol B: The "Buffered" Biphasic Method

Best for: Scale-up or when anhydrous conditions are impractical.

  • Reagents:

    • Solvent: Toluene : Water (4:1 ratio).

    • Base:

      
       (3.0 eq).
      
    • Catalyst:

      
       or XPhos Pd G3.
      
  • Procedure:

    • Dissolve the base in the water phase; reagents in the Toluene phase.

    • Degas both solvents before mixing to prevent oxidative homocoupling.

    • Run at 80°C with vigorous stirring (1000+ RPM).

  • Why this works: The biphasic nature keeps the bulk of the boronic acid in the organic layer, protecting it from the high pH aqueous environment until the moment of reaction at the interface [2].

Module 5: Solvent Optimization Workflow

Use this logic flow to select your solvent system based on your specific 4-chlorophenyl derivative's properties.

Diagram 2: Solvent Selection Logic

SolventSelection Start Start: Solvent Selection Solubility Is the Boronic Acid Soluble in Toluene? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Polar) Solubility->NoSol RouteA Use Toluene/H2O (4:1) Base: K3PO4 YesSol->RouteA CheckSens Is the substrate Base Sensitive? NoSol->CheckSens RouteB Use Dioxane or DMF Base: CsF or K2CO3 SensYes Yes CheckSens->SensYes SensNo No CheckSens->SensNo FinalA Anhydrous THF/CsF SensYes->FinalA FinalB Dioxane/H2O (9:1) SensNo->FinalB

Caption: Logic flow for selecting solvent systems based on solubility and chemical sensitivity.

References

  • Kinetic Analysis of Protodeboronation: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Anhydrous Fluoride Activation: Wright, S. W., et al. (1994). Fluoride-mediated Boronic Acid Coupling Reactions.[5][6][7] The Journal of Organic Chemistry, 59(20), 6095-6097. [Link]

  • Base Effects on Electron-Deficient Boronic Acids: Cox, P. A., et al. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

Sources

Technical Support Center: Troubleshooting Homocoupling in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Oxidative Homocoupling of Boronic Acids (


)
Role:  Senior Application Scientist
Audience:  Process Chemists, Medicinal Chemists, and R&D Scientists

Executive Summary: The "Oxygen Trap"

In the Suzuki-Miyaura cross-coupling, the homocoupling of the aryl boronic acid (


) is the most persistent competitive side reaction. While often dismissed as a minor impurity, it becomes critical when the homodimer co-elutes with the product or consumes expensive boronic acid substrates.

The Core Causality: Homocoupling is almost exclusively driven by oxidative pathways . Unlike the cross-coupling cycle which requires Pd(0), homocoupling is catalyzed by Pd(II). The presence of molecular oxygen (


) continuously re-oxidizes the active Pd(0) to Pd(II), diverting the catalyst into a "homocoupling loop" that consumes two equivalents of boronic acid for every turn.

Diagnostic Center (FAQ)

Q1: Why is my boronic acid dimerizing even though I added the aryl halide?

Technical Analysis: You are likely witnessing Oxygen-Promoted Turnover . In a proper cross-coupling, Pd(0) undergoes oxidative addition with the aryl halide (


). However, if 

is present, it outcompetes the aryl halide for the Pd(0) center.
  • Mechanism:

    
     oxidizes Pd(0) to a peroxo-Pd(II) species.
    
  • Consequence: This electrophilic Pd(II) species undergoes rapid transmetalation with two molecules of the nucleophilic boronate (activated by base).

  • Result: Reductive elimination yields the homodimer (

    
    ) and regenerates Pd(0), which is immediately re-oxidized by 
    
    
    
    to repeat the cycle.
Q2: I see homocoupling immediately upon heating, before the main reaction starts. Why?

Technical Analysis: This is Precatalyst Activation . If you use a Pd(II) source (e.g.,


, 

), it must be reduced to Pd(0) to enter the catalytic cycle.[1]
  • The Reductant: In the absence of exogenous reductants (like phosphines or amines), the boronic acid itself acts as the reducing agent.

  • Stoichiometry: The reduction of Pd(II) to Pd(0) consumes 2 equivalents of boronic acid and produces 1 equivalent of homodimer.

  • Solution: This "induction cost" is usually negligible (1-5% yield loss). If high homocoupling persists beyond the first few minutes, oxygen ingress is the culprit, not the precatalyst.

Q3: Does the choice of base influence the homocoupling rate?

Technical Analysis: Yes. Base-Dependent Activation.

  • High Concentration: A high concentration of active boronate (

    
    ) favors the kinetics of the second transmetalation required for homocoupling.
    
  • Base Type: Stronger bases (e.g.,

    
    ) or high concentrations of hydroxide generate a surge of activated boronate. Using weaker bases (e.g., 
    
    
    
    ,
    
    
    ) or biphasic systems limits the instantaneous concentration of active boronate, statistically favoring the cross-coupling pathway.

Visualizing the Competitive Pathways

The diagram below maps the divergence between the desired Cross-Coupling cycle and the parasitic Homocoupling loop.

Suzuki_Pathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting in Cross) Pd0->OxAdd Ar2-X Oxidation Aerobic Oxidation (+ O2) Pd0->Oxidation O2 present PdII_ArX L2Pd(II)(Ar2)(X) OxAdd->PdII_ArX TransMet_Cross Transmetalation (+ Ar1-B) PdII_ArX->TransMet_Cross Product Cross-Product (Ar1-Ar2) TransMet_Cross->Product Red. Elim. Product->Pd0 Regeneration PdII_Peroxo Pd(II)-Peroxo Species Oxidation->PdII_Peroxo TransMet_Homo1 Transmetalation 1 (+ Ar1-B) PdII_Peroxo->TransMet_Homo1 TransMet_Homo2 Transmetalation 2 (+ Ar1-B) TransMet_Homo1->TransMet_Homo2 Dimer Homodimer (Ar1-Ar1) TransMet_Homo2->Dimer Red. Elim. Dimer->Pd0 Regeneration

Caption: Figure 1. The "Oxygen Trap." Presence of O2 (Red Path) diverts Pd(0) into a continuous oxidation-reduction loop that consumes boronic acid, bypassing the aryl halide entirely.

Experimental Protocols & Solutions

Protocol A: The "Inert Sparge" (Standard Defense)

For routine synthesis where homocoupling is <10%.

The Logic: Simple vacuum-backfill cycles often fail to remove dissolved oxygen from polar solvents (DMF, Dioxane, Water). Active sparging is required.

  • Setup: Equip the reaction vessel with a sub-surface needle (long enough to reach the bottom) and a vent needle.

  • Solvent Prep: Charge solvents and base before adding catalyst or boronic acid.

  • The Sparge: Bubble high-purity Nitrogen or Argon vigorously through the solvent for 15–30 minutes (depending on volume).

    • Note: Sonicating while sparging accelerates degassing.

  • Catalyst Addition: Add the Pd catalyst and ligands under a positive pressure of inert gas.

  • Seal: Immediately seal the vessel. Do not open to air once heated.

Protocol B: The "Slow-Release" Strategy (Advanced Defense)

For stubborn cases or electron-rich boronic acids prone to rapid transmetalation.

The Logic: Homocoupling is second-order with respect to boronic acid concentration (requires two Ar-B molecules). Cross-coupling is first-order. Keeping [Ar-B] low kinetically favors cross-coupling.

  • Reactor Charge: Add Aryl Halide (

    
    ), Base, and Catalyst to the main vessel in degassed solvent. Heat to reaction temperature.[2][3]
    
  • Feed Stock: Dissolve the Boronic Acid (

    
    ) in a separate, degassed solvent volume.
    
  • Addition: Using a syringe pump, add the boronic acid solution dropwise over 1–2 hours .

    • Result: The steady-state concentration of boronate remains near zero, starving the homocoupling pathway.

Protocol C: The "Reductive Scavenger" (Pro-Tip)

Reference: Adamo et al., Org. Process Res. Dev. [1]

The Logic: If you cannot guarantee perfect anaerobic conditions, add a sacrificial reducing agent that reduces oxidized Pd(II) back to Pd(0) without consuming your boronic acid.

  • Additive: Potassium Formate (

    
    ).
    
  • Loading: 0.1 – 0.2 equivalents relative to substrate.

  • Mechanism: Formate reduces Pd(II) to Pd(0), releasing

    
    . It effectively "re-sets" the catalyst if it gets oxidized by stray oxygen, sparing the boronic acid.
    

Comparative Data: Oxygen & Catalyst Effects[4][5]

The following data highlights the impact of dissolved oxygen and catalyst choice on the ratio of Product vs. Homodimer.

ConditionCatalyst SystemAtmosphereYield (Cross)Yield (Homo)
Standard

/

Air (Open Flask)45%40%
Degassed

/


(Sparged)
88%5%
Pre-reduced


(Sparged)
92%<2%
Slow Add

/

Air (Restricted)75%10%

Data synthesized from general optimization trends in referenced literature [1][2].

Troubleshooting Decision Tree

Use this logic flow to solve persistent homocoupling issues.

Decision_Tree Start Issue: High Homocoupling (>5%) Check_O2 Is the reaction strictly anaerobic? Start->Check_O2 Action_Degas Apply Protocol A: Sparge Solvents + N2 Atmosphere Check_O2->Action_Degas No / Unsure Check_Precat Are you using a Pd(II) precatalyst? (e.g., Pd(OAc)2) Check_O2->Check_Precat Yes Action_Precat Switch to Pd(0) source OR Add 10mol% Potassium Formate Check_Precat->Action_Precat Yes Check_Rate Is Boronic Acid electron-rich? Check_Precat->Check_Rate No Action_Slow Apply Protocol B: Slow Addition of Boronic Acid Check_Rate->Action_Slow Yes Action_Base Switch Base: Use weaker base (K2CO3) or Anhydrous conditions Check_Rate->Action_Base No

Caption: Figure 2. Step-by-step logic for identifying and eliminating the root cause of dimerization.

References

  • Adamo, M. F. A.; et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy." Organic Process Research & Development, 2006 , 10, 498–502. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443. [Link]

  • Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011 , 133, 2116–2119. [Link]

  • Amatore, C.; Jutand, A. "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Journal of Organometallic Chemistry, 1999 , 576, 254-278. [Link]

Sources

Formation of boroxine anhydrides and its effect on reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Formation of Boroxine Anhydrides & Reactivity

Welcome to the Advanced Boron Chemistry Support Hub. This guide addresses the dynamic equilibrium between boronic acids and their cyclic trimers (boroxines). This equilibrium is not merely a storage issue; it is a fundamental reactivity switch that dictates the success of cross-coupling reactions (Suzuki-Miyaura) and material synthesis (Covalent Organic Frameworks).

Part 1: The Core Mechanism (The "Why" and "How")

Boronic acids are rarely pure monomers in solid state or solution. They exist in a dynamic equilibrium with their dehydrated anhydride form, the boroxine.[1]

The Equilibrium:



  • Thermodynamics: The forward reaction (dehydration) is endothermic (

    
    ) but entropically driven  (
    
    
    
    ) due to the release of three water molecules.[2]
  • Implication: Heating a reaction to "dissolve" a boronic acid often drives it into the boroxine form, altering the stoichiometry and Lewis acidity of your reagent.

Visualizing the Equilibrium Landscape

BoroxineEquilibrium Acid Monomeric Boronic Acid (Reactive Species) Intermediate Acyclic Anhydride Intermediates Acid->Intermediate - H₂O Boroxine Boroxine (Trimer) (Thermodynamic Sink) Intermediate->Boroxine - H₂O (Entropy Driven) Water + 3 H₂O

Figure 1: The dehydration pathway.[3] Note that high temperature and non-polar solvents drive the reaction to the right (Boroxine), while water and Lewis bases drive it to the left (Acid/Ate-Complex).

Part 2: Diagnostic & Detection (Troubleshooting FAQs)

Q: My


B NMR shows a broad peak. Is this the boroxine or the acid? 

A: The Chemical Shift is subtle, but the Line Width is telling. Boroxines and boronic acids have distinct but close chemical shifts.

FeatureBoronic Acid (

)
Boroxine (

)
Boronate "Ate" Complex (

)
Shift (

)
~28–30 ppm~30–33 ppm (Downfield)~0–10 ppm (Upfield)
Line Width BroadVery Broad Sharp
Cause Quadrupolar relaxationFaster relaxation (larger molecule)Tetrahedral symmetry

The "Water Drop" Validation Protocol:

  • Take your NMR sample (e.g., in CDCl

    
    ).
    
  • Acquire the

    
    B spectrum.[4][5][6][7] Note the peak position (e.g., 32 ppm).
    
  • Add 1 drop of D

    
    O directly to the NMR tube and shake.
    
  • Re-acquire.

    • Result: If the peak shifts upfield (towards ~29 ppm) and sharpens, your original sample was the boroxine . The water forced hydrolysis back to the monomer.

Q: My Mass Spec (ESI) shows peaks corresponding to


. Is my sample contaminated? 
A: Not necessarily. 
Electrospray Ionization (ESI) is a desolvation process. The heat and vacuum of the source often drive the dehydration of boronic acids in situ during analysis.
  • Action: Do not trust MS alone for bulk purity. Rely on

    
    B NMR or titration for active boronic acid content.
    
Part 3: Reactivity in Suzuki-Miyaura Coupling

Issue: "My reaction is stalled. Did the boroxine formation kill the catalyst?"

Technical Insight: Boroxines are not dead ends, but they are "kinetic reservoirs." The active transmetallating species in Suzuki coupling is the tetrahedral boronate "ate" complex (


), formed by the reaction of the monomer with a base. Boroxines are Lewis acidic but sterically bulky and must hydrolyze before they can effectively enter the catalytic cycle.
Troubleshooting Stalled Couplings
SymptomDiagnosisCorrective Action
Reaction stalled in anhydrous solvent (THF/Dioxane). "The Anhydrous Trap." You used an anhydrous base (e.g., K

PO

) and dry solvent. The boroxine cannot hydrolyze to the monomer, preventing "ate" complex formation.
Add Water. Introduce 5-10% v/v water to the solvent system. This catalyzes boroxine hydrolysis and solubilizes the inorganic base.
Low yield with electron-poor aryl boronic acids. Hydrolytic Instability. Electron-withdrawing groups accelerate deboronation (protodeboronation) of the monomer.Use the Boroxine Reservoir. Start with the boroxine in a biphasic system. The slow hydrolysis of the boroxine releases the monomer at a controlled rate, reducing the standing concentration of the unstable acid.[1]
Homocoupling side products. Oxidative Coupling. High concentration of active monomer + O

.
Slow Release Strategy. Intentionally pre-form the boroxine (heat/toluene/Dean-Stark) and use it as the reagent to keep monomer concentration low (steady-state).
The Activation Pathway Diagram

SuzukiActivation Boroxine Boroxine (Reservoir) Acid Boronic Acid (Monomer) Boroxine->Acid Hydrolysis (Slow step in dry solvents) AteComplex Boronate 'Ate' Complex (Active Nucleophile) Acid->AteComplex + Base (Fast) Base + OH⁻ / H₂O PdCycle Transmetallation to Pd(II) AteComplex->PdCycle C-C Bond Formation

Figure 2: The Activation Cascade.[3] Note that the Boroxine must cross the hydrolysis barrier to become the active 'Ate' complex.

Part 4: Covalent Organic Frameworks (COFs)

Issue: "My Boroxine-linked COF is amorphous. How do I improve crystallinity?"

Technical Insight: In COF synthesis, you want the boroxine linkage. However, if the bond forms too fast (kinetic control), you get an amorphous precipitate. You need Thermodynamic Control —a reversible environment where "bad" bonds form and break until the thermodynamically stable crystalline lattice is achieved.

Protocol: The "Self-Healing" Synthesis

  • Solvent Selection: Do not use pure non-polar solvents. Use a mixture of Mesitylene/Dioxane (solubilizes the monomer) and a small amount of Water (or use a hydrated precursor).

  • The Modulator:

    • Problem: Reaction is too fast.

    • Solution: Add a monofunctional competitor (e.g., phenylboronic acid) or simply trap the water in a closed system (sealed tube) rather than removing it immediately.

  • Temperature: High temperature (

    
    ) favors the boroxine (entropy), but the sealed vessel keeps water present to allow error-correction (reversibility).
    
VariableEffect on COF QualityRecommendation
Water Content Too low = Irreversible (Amorphous). Too high = No polymer.Optimize water concentration to allow defect repair (hydrolysis) without preventing polymerization.
Pressure Closed systems retain water vapor.Use sealed Pyrex tubes or autoclaves rather than open reflux.
Dehydrating Agents Drives reaction to completion.Only use after the crystalline framework is established (e.g., post-synthetic washing).
References
  • Tokunaga, Y., et al. (2002). Thermodynamic Parameters for the Formation of Boroxines. This paper establishes the entropic driving force for boroxine formation and the Hammett correlation for substituents.[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. The authoritative review on the mechanism of transmetallation and the role of boroxines/anhydrides.

  • Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks.[8][9][10] The foundational work by Yaghi describing the reversible condensation of boronic acids to form COF-1.

  • Iwadate, N., & Suginome, M. (2009).[11] Differentiation of Boronic Acid and Boroxine by

    
    B NMR. Detailed analysis of chemical shifts and line broadening effects.
    

Sources

Technical Support Center: Boronic Acid Stability in Long-Duration Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Subject: Mitigating Protodeboronation and Oxidative Degradation in Suzuki-Miyaura Couplings. Ticket ID: BA-STAB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Hidden Timer"

In long-duration cross-couplings (12h+), yield loss is frequently misdiagnosed as catalyst deactivation. Often, the culprit is protodeboronation —the cleavage of the C–B bond to form a hydrodehalogenated byproduct (R–H).[1]

This guide provides field-validated strategies to extend the half-life of your nucleophile, ensuring it survives long enough to enter the catalytic cycle.

Diagnostic Module: Why is my Boronic Acid Decomposing?

Before applying a fix, you must understand the failure mode. The stability of boronic acids is pH-dependent.[1]

The Mechanism of Failure (Protodeboronation)

Contrary to the belief that "acid causes hydrolysis," most protodeboronation in Suzuki couplings is base-catalyzed .

  • Base Association: The neutral boronic acid (

    
    ) reacts with the base (hydroxide/alkoxide) to form the boronate anion (
    
    
    
    ).
  • The Trap: This anionic species is the active nucleophile for transmetallation, but it is also the species susceptible to hydrolysis.

  • C-B Cleavage: In the presence of water, the C–B bond breaks, releasing the arene (R–H) and boric acid.

Key Insight: Heterocycles (2-pyridyl, 2-furanyl) are notoriously unstable because the heteroatom stabilizes the transition state of the leaving boron group.

Visualization: The Kinetic Competition

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.

Protodeboronation BoronicAcid Neutral Boronic Acid (Stable Storage Form) BoronateAnion Boronate Anion (Active Species) BoronicAcid->BoronateAnion + Base (OH-) BoronateAnion->BoronicAcid + H+ Decomp De-boronated Arene (R-H) (Waste) BoronateAnion->Decomp Hydrolysis (+H2O) (k_decomp) Pd_Cycle Pd(II)-Ar Complex BoronateAnion->Pd_Cycle Transmetallation (k_trans) Product Cross-Coupled Product (Desired) Pd_Cycle->Product Reductive Elimination

Figure 1: The Kinetic Competition. High pH increases the concentration of the Boronate Anion, accelerating both the productive cross-coupling and the destructive protodeboronation.

Strategic Solutions: Protocols for Long Reactions

If your reaction requires high temperature or long times (>12h), you must throttle the concentration of the active boronate anion.

Strategy A: The "Slow Release" System (MIDA Boronates)

Best for: Unstable heterocycles (2-pyridyl) and anhydrous-sensitive reactions.[1]

The Logic: MIDA (N-methyliminodiacetic acid) boronates are


 hybridized and chemically inert. They do not transmetallate and do not decompose. Under hydrolytic conditions, they slowly release the active boronic acid. This keeps the standing concentration of the unstable free acid low (steady-state), minimizing decomposition (second-order kinetics) while supplying enough for the catalyst.

Protocol (Standard Slow Release):

  • Stoichiometry: 1.0 equiv Aryl Halide : 1.2–1.5 equiv MIDA Boronate.

  • Solvent: 1,4-Dioxane : Water (5:1 ratio). Water is required for release.[2]

  • Base:

    
     (3.0 equiv). This mild base buffers the hydrolysis.
    
  • Temperature: 60°C – 100°C. (Release rate is temp-dependent).

  • Execution: Mix all components; the MIDA boronate acts as a "time-release capsule."

Strategy B: Organotrifluoroborates ( )

Best for: Scale-up and moisture-insensitive handling.

The Logic: Similar to MIDA, potassium organotrifluoroborates are air-stable salts. They require hydrolysis (removal of fluorides) to become active. This equilibrium creates a natural "reservoir" effect.

Protocol:

  • Solvent: MeOH/Water or THF/Water.

  • Base:

    
     or 
    
    
    
    (3.0 equiv).
  • Additive: In difficult cases, adding a Lewis acid (like

    
     or simply glass surface etching) can assist in fluoride abstraction, though standard hydrolytic conditions usually suffice.
    
Strategy C: Physical Slow Addition (Syringe Pump)

Best for: When you cannot change the substrate (must use free acid) or cost is a driver.

The Logic: By physically limiting the supply of the boronic acid, you artificially create a low-concentration steady state.

Protocol:

  • Reactor: Charge Aryl Halide, Catalyst, and Base in the main vessel. Heat to temp.

  • Syringe: Dissolve Boronic Acid (1.5 equiv) in the reaction solvent (degassed).

  • Addition: Add the boronic acid solution dropwise over 4–6 hours using a syringe pump.

    • Note: Ensure the catalyst lifetime exceeds the addition time.

Strategy D: Anhydrous Coupling (The "Denmark" Approach)

Best for: Substrates that decompose instantly in water.

The Logic: If water is the proton source for protodeboronation, removing it entirely halts the mechanism. Standard bases (


) are insoluble in dry organics, so a soluble silanolate base is used.

Protocol:

  • Reagent: Use Potassium Trimethylsilanolate (KOTMS) or CsF (anhydrous).

  • Solvent: Anhydrous Toluene or Dioxane.

  • Additives: Activated 4Å Molecular Sieves.

  • Mechanism: The silanolate activates the boron via a silyl-boronate intermediate, bypassing the hydroxy-boronate species entirely.

Comparison of Boron Species

FeatureFree Boronic AcidPinacol Ester (Bpin)MIDA BoronatePotassium Trifluoroborate
Atom Economy HighMediumLow (High MW ligand)High
Hydrolytic Stability LowModerateVery High High
Transmetallation FastSlow (needs hydrolysis)Controlled (Slow Release)Controlled (Equilibrium)
Purification Difficult (Streaking)Good (Silica stable)Excellent (Silica compatible)Crystallization only
Cost LowModerateHighModerate

Decision Matrix

Use this flow to select the correct strategy for your specific problem.

StrategySelection Start Start: Reaction Fails (Low Yield / De-boronation) IsHeterocycle Is the Boron on a 2-Heterocycle? (e.g., 2-Py) Start->IsHeterocycle WaterTol Is the Electrophile Water Sensitive? IsHeterocycle->WaterTol No (General Instability) UseMIDA STRATEGY: Use MIDA Boronate (Slow Release Protocol) IsHeterocycle->UseMIDA Yes (High Instability) UseAnhydrous STRATEGY: Anhydrous Coupling (KOTMS / CsF) WaterTol->UseAnhydrous Yes CheckCost Is Reagent Cost/Availability a Major Factor? WaterTol->CheckCost No UsePump STRATEGY: Syringe Pump Addition of Free Acid UseBF3K STRATEGY: Use R-BF3K Salt (Molander Conditions) CheckCost->UsePump Yes (Use Free Acid) CheckCost->UseBF3K No (Convenience Preferred)

Figure 2: Decision Matrix. Selects the optimal protocol based on substrate stability and reagent availability.

Frequently Asked Questions (FAQ)

Q: My MIDA boronate reaction is extremely slow. Why? A: The release of the active boronic acid from the MIDA cage is hydrolysis-dependent. If you are running at low temperature (<60°C) or with insufficient water/base solubility, the "lid" isn't coming off. Increase the temperature or ensure your solvent ratio (Dioxane:H2O) is 5:1 to facilitate hydrolysis.

Q: Can I just add more boronic acid to force the reaction? A: Yes, this is a valid brute-force method. If your boronic acid has a half-life of 2 hours but the reaction takes 12, start with 1.5 equiv and add another 0.5 equiv every 3 hours. However, this increases waste and purification difficulty.

Q: I see a dark precipitate ("Palladium Black") forming early. Is this related to the boronic acid? A: Indirectly. If your boronic acid decomposes rapidly, the catalytic cycle breaks. Palladium that cannot find a transmetallation partner (the boronate) often aggregates and precipitates. Stabilizing the boronic acid (or slow addition) often keeps the Pd active longer by maintaining the catalytic cycle.

Q: Why not just use Pinacol esters (Bpin) for everything? A: Bpin esters are more stable than free acids, but they still require hydrolysis (or activation) to transmetallate. In many cases, the conditions required to activate the Bpin ester (strong base) are harsh enough to cause protodeboronation of sensitive substrates before they can react.

References

  • Mechanism of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[1][4] Journal of the American Chemical Society, 131(20), 6961–6963.[4] Link

  • Organotrifluoroborates: Molander, G. A., & Sandrock, D. L. (2009).[5] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[5][6] Current Opinion in Drug Discovery & Development, 12(6), 811-823.[5] Link

  • Anhydrous Coupling (Silanolates): Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research, 35(10), 835–846. Link

Sources

Validation & Comparative

Technical Comparison: 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid vs. Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide compares the reactivity, stability, and handling of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid versus its pinacol ester derivative. It is designed for medicinal chemists and process development scientists optimizing Suzuki-Miyaura cross-coupling reactions.

Executive Summary: The Decision Matrix

For the specific scaffold 4-Chloro-3-(piperidine-1-carbonyl)phenyl- , the choice between the free boronic acid and the pinacol ester is governed by the trade-off between kinetic reactivity and purification efficiency .

FeatureBoronic Acid (Free Acid)Pinacol Ester (Bpin)
Reactivity (Transmetallation) High (Rapid onset, no induction period)Moderate (Requires in situ hydrolysis or activation)
Stability (Storage) Low to Moderate (Prone to trimerization/dehydration)High (Shelf-stable, resistant to oxidation)
Protodeboronation Risk High (Due to electron-deficient ring)Low (Until hydrolyzed in situ)
Purification Difficult (Streaking on silica, varying stoichiometry)Excellent (Standard flash chromatography)
Atom Economy High (No pinacol waste)Low (Generates pinacol byproduct)
Recommended Use Late-stage coupling where rapid reaction is critical.Building block storage; multi-step synthesis requiring intermediate purification.

Physicochemical Profile & Stability

Structural Analysis

The molecule features a phenyl ring substituted with a chlorine atom at position 4 and a piperidine amide at position 3.

  • Electronic Effect: Both the Chloro group (

    
    ) and the Amide (
    
    
    
    ) are electron-withdrawing groups (EWGs). This renders the boron center highly Lewis acidic.
  • Consequence: The free boronic acid is highly susceptible to protodeboronation under basic conditions (C-B bond cleavage), particularly in aqueous media at elevated temperatures. The pinacol ester mitigates this by sterically shielding the boron atom and reducing Lewis acidity via oxygen donation, preventing the formation of the reactive boronate "ate" complex until activation is desired.

Storage & Handling
  • Boronic Acid: Hygroscopic. Tends to spontaneously dehydrate to form cyclic boroxine trimers (anhydrides). This leads to variable molecular weight calculations during stoichiometry planning.

  • Pinacol Ester: Exists as a discrete monomer.[1] Non-hygroscopic solid or oil. Compatible with standard laboratory atmosphere.

Reactivity Profile: Suzuki-Miyaura Coupling

Mechanism of Activation

The primary difference lies in the transmetallation step .

  • Boronic Acid Pathway: Reacts directly with the base (e.g.,

    
    , 
    
    
    
    ) to form the hydroxyboronate species
    
    
    , which transmetallates rapidly to Palladium.
  • Pinacol Ester Pathway: Often requires a "pre-activation" step. The pinacol ligand is bulky and stable. In many catalytic cycles, the ester must first hydrolyze to the acid (via water/base) before entering the cycle.[2] This creates an induction period .

Diagram: Activation Pathways

The following diagram illustrates the kinetic divergence between the two species.

ReactionPathways cluster_0 Starting Materials cluster_1 Activation Phase Ester Pinacol Ester (Stable Storage) Hydrolysis Hydrolysis (Slow Step) Ester->Hydrolysis + H2O / Base Acid Boronic Acid (Reactive) AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Acid->AteComplex + Base (Fast) Hydrolysis->Acid Protodeb Protodeboronation (Side Reaction) AteComplex->Protodeb High T / Strong Base PdCycle Pd(II)-Ar Intermediate AteComplex->PdCycle Transmetallation Product Coupled Product PdCycle->Product Reductive Elimination

Figure 1: Kinetic pathways showing the induction period for pinacol esters and the protodeboronation risk for the active 'ate' complex.[3]

Purification & Workup

This is the differentiating factor for the pinacol ester .

  • Pinacol Ester:

    • Chromatography: Stable on silica gel. Can be purified using standard Ethyl Acetate/Hexane gradients. The lipophilic pinacol group masks the polarity of the amide and boron, resulting in sharp peaks.

    • TLC: Moves distinctly (typical

      
       0.3–0.6 in 50% EtOAc/Hex).
      
  • Boronic Acid:

    • Chromatography: Interacts strongly with silanols (tailing/streaking). Often requires polar modifiers (MeOH/DCM) or reverse-phase chromatography.

    • Workup: Difficult to extract from aqueous layers due to the amphiphilic nature of the piperidine amide.

Experimental Protocols

Protocol A: Conversion of Pinacol Ester to Boronic Acid (Oxidative Hydrolysis)

Use this if the ester fails to react in standard coupling conditions due to steric bulk.

  • Dissolution: Dissolve 1.0 equiv of Pinacol Ester in Acetone/Water (3:1 v/v).

  • Oxidant Addition: Add 3.0 equiv of Sodium Periodate (

    
    ) and 1.0 equiv of Ammonium Acetate (
    
    
    
    ).
  • Reaction: Stir at room temperature for 12–24 hours. The periodate cleaves the pinacol diol.

  • Workup: Dilute with EtOAc and water. The boronic acid may remain in the aqueous phase or precipitate. If soluble in organic, wash with dilute brine.

  • Validation:

    
     NMR will shift from 
    
    
    
    ppm (Ester) to
    
    
    ppm (Acid, broad).
Protocol B: Optimized Suzuki Coupling (Using Pinacol Ester)

Designed to overcome the slow hydrolysis rate of the ester.

  • Reagents:

    • Aryl Halide (1.0 equiv)[4]

    • Pinacol Ester (1.2 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (3.0 equiv) - Phosphate is preferred over carbonate to buffer pH and minimize protodeboronation.
      
  • Solvent System: 1,4-Dioxane / Water (4:1). Water is strictly required to facilitate hydrolysis.

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine all solids in a reaction vial.

    • Add solvents and seal.

    • Heat to 80–90°C for 4–16 hours.

  • Troubleshooting: If conversion is low, add 5 mol% of free Pinacol to the reaction. This counter-intuitive step can sometimes stabilize the catalyst or shift the equilibrium, though usually, increasing water content is more effective.

Atom Economy & Green Chemistry

When scaling up, the mass intensity of the pinacol ester becomes a liability.

ComponentMW ( g/mol )Mass Contribution
Boronic Acid Core ~267.5Active Coupling Partner
Pinacol Ligand 118.2Waste (Removed during workup)

Impact: Using the ester generates approximately 30% more mass waste per mole of reactant. For gram-scale discovery chemistry, this is negligible. For kilogram-scale process chemistry, the free acid is preferred to reduce waste disposal costs, provided the stability issues can be managed.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation Intermediates in the Suzuki-Miyaura Reaction Revealed: The Role of Boronate Coordination. Science, 352(6283), 329-332. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Comparative Guide: Palladium Catalysts for Sterically Hindered Suzuki-Miyaura Coupling

[1][2]

Executive Summary

The Suzuki-Miyaura coupling of sterically hindered substrates (e.g., tetra-ortho-substituted biaryls) presents a kinetic bottleneck that standard catalysts like Pd(PPh₃)₄ cannot overcome. For drug development professionals, the failure of these reactions is often due to two competing factors: the inability of the catalyst to undergo oxidative addition/transmetalation due to steric bulk, and the rapid protodeboronation of unstable boronic acids before coupling can occur.

This guide compares the three dominant catalyst classes engineered to solve these problems: Buchwald G4 Precatalysts , PEPPSI-IPr NHC systems , and Bulky Trialkylphosphines (


)

The Contenders: Technical Profile

A. Buchwald Palladacycles (Gen. 3 & 4)[3]
  • Key Ligands: XPhos , SPhos , RuPhos .

  • Mechanism: These precatalysts rapidly reduce to a monoligated

    
     species. The bulky biaryl backbone induces a "secondary interaction" with the palladium center, stabilizing the unsaturated species while accelerating reductive elimination.
    
  • Best For: General hindered couplings, unstable boronic acids (due to rapid activation), and heteroaryl chlorides.

B. PEPPSI-IPr (Pd-NHC)[4]
  • Key Ligand: IPr (N-Heterocyclic Carbene).

  • Mechanism: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold releases a "throw-away" pyridine ligand to generate the active species. The strong

    
    -donating NHC ligand facilitates oxidative addition of difficult electrophiles (like aryl chlorides).
    
  • Best For: Extremely electron-rich substrates, amide couplings, and reactions requiring high thermal stability.

C. Tri-tert-butylphosphine Pd G4
  • Key Ligand:

    
     .
    
  • Mechanism: The extreme cone angle of the ligand forces the formation of a highly reactive 12-electron monoligated Pd(0) species.

  • Best For: Classic "brute force" steric challenges, though often less stable than Buchwald systems in solution.

Decision Matrix: Selecting the Right Catalyst

The following decision tree helps you select the starting catalyst based on your specific substrate limitations.

CatalystSelectionStartSubstrate AnalysisQ1Is the Boronic Acid Unstable?(Rapid Protodeboronation?)Start->Q1Q2Are both partnersortho-substituted?Q1->Q2No (Stable)Result_XPhosPrimary Choice:XPhos Pd G4Q1->Result_XPhosYes (Requires fast activation)Result_SPhosAlternative:SPhos Pd G4Q2->Result_SPhosNo (Di/Tri-ortho)Q3Is the Electrophilean Amide or Ester?Q2->Q3Yes (Tetra-ortho)Result_PEPPSIPrimary Choice:PEPPSI-IPrQ3->Result_PEPPSIYes (Difficult OA)Result_PtBuAlternative:P(t-Bu)3 Pd G4Q3->Result_PtBuNo (Steric bulk only)

Caption: Workflow for selecting a catalyst based on boronic acid stability and steric demand.

Comparative Performance Data

The table below synthesizes performance trends for the synthesis of tetra-ortho substituted biaryls (e.g., coupling 2,4,6-triisopropylbromobenzene with 2,6-dimethoxyphenylboronic acid).

FeatureXPhos Pd G4 SPhos Pd G4 PEPPSI-IPr

Pd G4
Steric Tolerance Excellent (Standard for tetra-ortho)Very Good (Better for tri-ortho)Good (Requires higher temp)Excellent (High reactivity)
Activation Temp Low (RT to 40°C)Low (RT to 40°C)Moderate (60°C+)Low (RT)
Protodeboronation Resistance High (Fast oxidative addition)HighModerateModerate
Amide/Ester Coupling ModerateModerateSuperior Good
Base Compatibility Universal (PO₄, CO₃, OH)UniversalPrefers Carbonates (K₂CO₃)Universal
Catalyst Loading 0.5 - 2.0 mol%0.5 - 2.0 mol%1.0 - 3.0 mol%1.0 - 3.0 mol%

Expert Insight: While

XPhos Pd G4

Mechanistic Rationale: The "Monoligated" Requirement

In hindered couplings, the rate-determining step is often transmetalation . Standard catalysts (like Pd(PPh₃)₄) exist in equilibrium with bis-ligated species (

Bulky ligands (L) favor the formation of a monoligated

CatalyticCyclePrecatPrecatalyst(Pd G4)ActiveActive Species[L-Pd(0)]Precat->ActiveBase ActivationOxAddOxidative Addition[L-Pd(Ar)-X]Active->OxAddAr-XTransMetTransmetalation(The Bottleneck)OxAdd->TransMetAr-B(OH)2 + BaseRedElimReductive Elimination[L-Pd(0)] + ProductTransMet->RedElim[L-Pd(Ar)(Ar')]RedElim->ActiveRegeneration

Caption: The catalytic cycle highlighting Transmetalation as the steric bottleneck, facilitated by monoligated species.

Experimental Protocols

Standard Screening Protocol (0.5 mmol scale)

This protocol is designed to validate catalyst performance for a tetra-ortho substituted coupling.

Reagents:

  • Aryl Halide: 1.0 equiv (0.50 mmol)

  • Boronic Acid: 1.5 equiv (0.75 mmol)

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 equiv (1.0 mmol)
    
  • Solvent: THF:Water (10:1 ratio), 2.0 mL total volume (0.25 M)

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

Procedure:

  • Setup: Charge a 4 mL vial equipped with a stir bar with the aryl halide, boronic acid, and base.

  • Catalyst Addition: Add XPhos Pd G4 (solid). Note: G4 precatalysts are air-stable, so this can be done on the bench, but purging with inert gas is recommended for sensitive substrates.

  • Solvent: Add the THF/Water mixture. Cap the vial with a PTFE-lined septum.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 2 minutes (via needle).

  • Reaction: Stir vigorously at 40°C for 2 hours.

    • Checkpoint: If conversion is <50% after 2 hours, increase temperature to 60°C.

    • Checkpoint: If protodeboronation is observed (by LCMS), add the boronic acid in 3 portions over 1 hour.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    

Why this works: The biphasic system (THF/Water) with


References

  • Buchwald, S. L., et al. (2013).[1] "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling. Comparison with Their Biaryl-Like KITPHOS Monophosphine Counterparts."[1] Organometallics.

  • Organ, M. G., et al. (2017). "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides." Journal of Organic Chemistry.

  • BenchChem. (2025).[2] "Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions."

  • Tu, T., et al. (2012).[3] "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates."[3] Organic Letters.

  • Sigma-Aldrich. (2025). "G3 and G4 Buchwald Precatalysts."

Alternative Boronic Acids for Synthesis of 3-Substituted Biaryls: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of 3-substituted biaryls (meta-substituted) presents a unique "silent killer" in medicinal chemistry: protodeboronation . Unlike ortho-substituents which hinder reaction via sterics, or para-substituents which are electronically distinct, meta-substituents—particularly in electron-deficient heteroarenes like pyridine or pyrimidine—often destabilize the C-B bond, leading to rapid hydrolysis and loss of the boron moiety before transmetallation can occur.

This guide moves beyond standard phenylboronic acids to evaluate high-performance alternatives: MIDA Boronates , Potassium Organotrifluoroborates , and Cyclic Triolborates . We analyze their mechanistic advantages, stability profiles, and provide validated protocols for their application in challenging 3-substituted couplings.

Part 1: The Challenge of 3-Substituted Biaryls

The Protodeboronation Trap

In 3-substituted heteroaryl systems (e.g., 3-pyridylboronic acid), the nitrogen atom's inductive effect creates a highly electrophilic boron center. Under the basic aqueous conditions typical of Suzuki-Miyaura coupling, this facilitates the attack of hydroxide/water, leading to C-B bond cleavage (protodeboronation) rather than the desired C-C bond formation.

Why Alternatives are Necessary:

  • Standard Boronic Acids: High equilibrium concentration of the active boronate species leads to rapid decomposition.

  • Pinacol Esters: While more stable, they can still suffer from transesterification-induced decomposition and are difficult to remove if the reaction fails.

  • The Solution: "Slow-Release" reagents (MIDA, Trifluoroborates) that maintain a low steady-state concentration of the active boronic acid, outpacing the rate of decomposition.

Part 2: Comparative Analysis of Alternatives

MIDA Boronates (N-Methyliminodiacetic Acid)

Best For: Iterative synthesis, highly unstable substrates (e.g., 2- or 3-pyridyl), and purification without chromatography.

  • Mechanism: The sp3-hybridized boron atom is coordinatively saturated, rendering it inert to transmetallation and protodeboronation. Hydrolysis releases the active boronic acid slowly.

  • Key Advantage: Silica gel stability allows for purification of the boronate intermediate before coupling.

Potassium Organotrifluoroborates (R-BF3K)

Best For: Scale-up, oxidative stability, and "difficult" alkyl transfers.

  • Mechanism: Requires hydrolysis (using mild acid or Lewis acid like SiCl4) or fluoride abstraction to generate the active species.

  • Key Advantage: Air/moisture stable solids; high atom economy compared to MIDA.

Cyclic Triolborates

Best For: High solubility in organic solvents, atom economy, and specific ortho/meta steric challenges.

  • Mechanism: Bridgehead structure protects the boron; often used as "ate" complexes that transmetallate directly or activate rapidly without added base in some protocols.

  • Key Advantage: Superior solubility in non-aqueous solvents compared to inorganic trifluoroborate salts.

Performance Matrix
FeatureBoronic AcidMIDA BoronateK-TrifluoroborateCyclic Triolborate
Stability (Air/Moisture) Low (Dehydrates/Oxidizes)Excellent (Indefinite)Excellent (Indefinite)Good
Protodeboronation Resistance PoorHigh (Slow Release)High (Slow Release)Moderate-High
Atom Economy HighLow (Large Ligand)HighHigh
Purification Difficult (Anhydride formation)Easy (Silica Stable)RecrystallizationRecrystallization
Reactivity Mode DirectHydrolytic ActivationHydrolytic/Fluoride ActivationDirect/Base Activation

Part 3: Mechanistic Visualization

The following diagram illustrates the "Slow Release" mechanism utilized by MIDA and Trifluoroborates to bypass the protodeboronation pathway common in 3-substituted aryl couplings.

SlowReleaseMechanism Substrate Inactive Precursor (MIDA / R-BF3K) Hydrolysis Slow Hydrolysis (Rate Limiting Step) Substrate->Hydrolysis  aq. Base / Heat   ActiveSpecies Free Boronic Acid [Ar-B(OH)2] Hydrolysis->ActiveSpecies  Low Steady-State Conc.   Decomp Protodeboronation (Ar-H + B(OH)3) ActiveSpecies->Decomp  Fast if Conc. High   PdCycle Pd(II)-Ar' Transmetallation ActiveSpecies->PdCycle  Fast Cross-Coupling   Product 3-Substituted Biaryl PdCycle->Product

Caption: The "Slow Release" strategy maintains low concentrations of free boronic acid, favoring the productive Pd-cycle over the second-order decomposition pathway.

Part 4: Experimental Protocols

Protocol A: Coupling of Unstable 3-Pyridyl MIDA Boronate

Designed for substrates prone to rapid degradation.

Reagents:

  • 3-Pyridyl MIDA boronate (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Cu(OAc)2 (0.5 equiv) – Promoter for heteroaryls

  • Pd(dtbpf)Cl2 (0.02 equiv)

  • K3PO4 (5.0 equiv)

  • Solvent: iPrOH:H2O (4:1)

Step-by-Step:

  • Setup: Charge a reaction vial with MIDA boronate, Aryl Bromide, Copper(II) acetate, and Palladium catalyst.

  • Solvent Addition: Add the iPrOH:H2O mixture. The high water content is critical for the hydrolysis of the MIDA backbone.

  • Degassing: Sparge with argon for 5 minutes.

  • Activation: Heat to 60°C. The base (K3PO4) initiates the slow hydrolysis of the MIDA ester.

  • Monitoring: Monitor via LCMS. The free boronic acid should theoretically not be observed in high quantities; you are looking for the disappearance of the MIDA ester and appearance of the biaryl.

  • Workup: Dilute with EtOAc, wash with NH4Cl (aq) to remove copper salts, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (MIDA boronates are silica stable, but the product biaryl is the target here).

Protocol B: Coupling of Potassium 3-Tolyltrifluoroborate

Designed for robust scale-up of meta-substituted aryls.

Reagents:

  • Potassium 3-tolyltrifluoroborate (1.1 equiv)

  • Aryl Chloride (1.0 equiv)

  • Pd(OAc)2 (0.02 equiv)

  • XPhos (0.04 equiv)

  • K2CO3 (3.0 equiv)

  • Solvent: THF:H2O (10:1)

Step-by-Step:

  • Catalyst Formation: In a separate vial, premix Pd(OAc)2 and XPhos in a small amount of THF for 10 minutes to generate the active L2Pd(0) species.

  • Reaction Assembly: Add the Trifluoroborate salt, Aryl Chloride, and K2CO3 to the main reaction vessel.

  • Combination: Add the catalyst solution and the remaining solvent (THF/H2O).

  • Reaction: Heat to reflux (80°C) for 4-12 hours. The water is essential for the equilibrium hydrolysis of R-BF3K to R-B(OH)2.

  • Validation: If reaction stalls, add 0.5 equiv of SiCl4 or increase water content to accelerate hydrolysis.

Part 5: Decision Framework for Reagent Selection

Use this logic flow to select the optimal reagent for your specific 3-substituted biaryl synthesis.

SelectionLogic Start Target: 3-Substituted Biaryl Q1 Is the Boron species heteroaromatic (e.g., Pyridine)? Start->Q1 Q2 Is the product difficult to purify? Q1->Q2 No Res1 Use MIDA Boronate (Prevents Protodeboronation) Q1->Res1 Yes (Unstable) Q3 Is solubility in organics a limiting factor? Q2->Q3 No Q2->Res1 Yes (Iterative Synthesis) Res2 Use K-Trifluoroborate (High Stability/Scale) Q3->Res2 No (Standard Scale-up) Res3 Use Cyclic Triolborate (High Solubility) Q3->Res3 Yes Res4 Use Pinacol Ester (Standard Case)

Caption: Logic flow for selecting the optimal boron reagent based on substrate stability and process requirements.

References

  • Knapp, D. M., et al. (2010). Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.[1] [Link]

  • Yamamoto, Y., et al. (2012).[2] Cyclic Triolborate Salts: Novel Reagent for Organic Synthesis. Heterocycles. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

Sources

Characterization of Impurities in Commercial 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores. Its structural integrity is paramount; however, like many electron-deficient aryl boronic acids, it exhibits a complex impurity profile that fluctuates with storage conditions and synthetic origin.

This guide provides an objective technical comparison of analytical methodologies for characterizing this molecule. Unlike standard Certificates of Analysis (CoA) which often rely solely on HPLC-UV area normalization, this document demonstrates why orthogonal analysis (qNMR + LC-MS) is required to distinguish between benign reversible artifacts (boroxines) and reaction-killing irreversible impurities (protodeboronation products).

Part 1: The Impurity Landscape

To accurately characterize this product, one must first understand the specific degradation pathways dictated by its 1,3,4-substitution pattern. The electron-withdrawing nature of the chloro- and amide- substituents at the para and meta positions relative to the boron atom creates a unique stability profile.

The "Phantom" Impurity: Boroxines
  • Nature: Cyclic trimer anhydride formed by the loss of 3 water molecules.

  • Impact: Often flagged as an impurity in LC-MS, but chemically reversible. In Suzuki-Miyaura couplings, boroxines hydrolyze back to the monomer in the presence of aqueous base, making them synthetically active.

  • Detection: Invisible in standard HPLC if the column contains water (hydrolyzes on-column). Visible in qNMR and non-aqueous synthesis.

The "Killer" Impurity: Protodeboronation[1]
  • Structure: 1-(2-chloro-5-phenylbenzoyl)piperidine (Loss of B(OH)₂).

  • Mechanism: Facilitated by base and metal contaminants. The electron-deficient ring (due to Cl and Amide) makes the C-B bond susceptible to hydrolytic cleavage.

  • Impact: Irreversible. Accumulates in the reaction mixture, reducing stoichiometry and complicating purification.

Oxidative Degradation
  • Structure: 4-Chloro-3-(piperidine-1-carbonyl)phenol.

  • Mechanism: Reaction with atmospheric oxygen or peroxides.

  • Impact: The phenolic hydroxyl poisons Palladium catalysts, drastically reducing coupling yields.

Visualization of Degradation Pathways

The following diagram illustrates the equilibrium and irreversible pathways.

DegradationPathways Molecule Target Boronic Acid (Monomer) Boroxine Boroxine (Trimer) (Reversible Anhydride) Molecule->Boroxine - H2O (Equilibrium) Deboronation Protodeboronation Product (Des-Boron) Molecule->Deboronation + H2O / Base (Irreversible) Phenol Phenolic Oxidation (C-OH Species) Molecule->Phenol + O2 / ROS (Irreversible)

Figure 1: Degradation pathways. Yellow indicates reversible states; Red indicates irreversible degradation.

Part 2: Comparative Analytical Assessment

This section compares the three primary methodologies for assessing the purity of this compound.

Table 1: Method Performance Comparison
FeatureHPLC-UV (Standard) LC-MS (Esterified) qNMR (Gold Standard)
Primary Utility Routine QC, Batch ReleaseTrace Impurity IDAbsolute Purity Assay
Boroxine Detection Poor. Hydrolyzes on column; appears as single monomer peak.Variable. Depends on ionization source; often confusing.Excellent. Distinct chemical shifts for monomer vs trimer.
Inorganic Salts Blind. Cannot detect residual salts/catalysts.Blind. Salts suppressed or invisible.Visible. Can quantify residual solvents/salts.
Quantification Accuracy High (Precision), Low (Accuracy due to response factors).Qualitative only (unless isotopically labeled standards used).Highest. Direct molar ratio measurement.
Sample Prep Dissolve in MeCN/Water.Derivatization with Pinacol recommended.Dissolve in DMSO-d6.
Comparison Insight: Why HPLC-UV is Misleading

Commercial suppliers often provide an HPLC-UV purity of >98%. However, this method uses "Area %". If the sample contains 10% inorganic salts (from the lithiation/quenching step) or 5% Boroxine, HPLC-UV will still show 98% purity because salts are UV-inactive and Boroxine converts to the monomer in the mobile phase.

Recommendation: For critical drug development steps, qNMR is the only method that provides the "True Weight %" (Potency), ensuring you don't under-charge your reaction stoichiometry.

Part 3: Experimental Protocols

Protocol A: High-Resolution HPLC for Impurity Profiling

Purpose: To separate the target boronic acid from its deboronated and phenolic impurities.

  • Column: Waters XSelect CSH C18 (or equivalent charged surface hybrid), 3.5 µm, 4.6 x 100 mm.

    • Rationale: Boronic acids interact strongly with silanols on standard C18 columns, leading to peak tailing. CSH columns provide better peak shape for basic/amphoteric compounds at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Acidic pH suppresses the ionization of the boronic acid (pKa ~8-9), keeping it neutral and retaining it on the column.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold 90% B

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Sample Diluent: 50:50 Water:Acetonitrile (Avoid pure alcohol to prevent esterification artifacts).

Protocol B: Quantitative NMR (qNMR) for Potency

Purpose: To determine absolute purity and boroxine:monomer ratio.

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable Reference Material).

    • Criteria: Non-hygroscopic, distinct singlet peaks, high purity.

  • Solvent: DMSO-d6 (Dry).

    • Rationale: DMSO minimizes boroxine formation compared to CDCl3 and prevents exchange of the amide proton.

  • Procedure:

    • Weigh ~10 mg of Sample and ~5 mg of IS (precision ±0.01 mg) into the same vial.

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with D1 (Relaxation Delay) ≥ 30 seconds.

    • Logic: Boronic acids have long T1 relaxation times. A short D1 leads to underestimation of the boronic acid integral.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS)
    

Part 4: Analytical Decision Workflow

Use this logic flow to determine the appropriate characterization path for your material.

AnalyticalWorkflow Start Incoming Material (4-Cl-3-Amide-Phenylboronic Acid) qNMR Step 1: qNMR (DMSO-d6) Check Absolute Potency Start->qNMR CheckPurity Is Potency > 95%? qNMR->CheckPurity HPLC Step 2: HPLC-UV (Acidic) Profile Organic Impurities CheckPurity->HPLC Yes Recrystallize Action: Recrystallize (Acetonitrile/Water) CheckPurity->Recrystallize No (<95%) CheckImpurity Impurity ID Required? HPLC->CheckImpurity Recrystallize->qNMR Retest LCMS Step 3: LC-MS (Derivatize w/ Pinacol) CheckImpurity->LCMS Unknown Peaks > 0.1% Release Release for Synthesis CheckImpurity->Release Clean Profile LCMS->Release

Figure 2: Analytical Decision Tree. Prioritizes qNMR for potency before detailed impurity profiling.

Part 5: Case Study - Impact on Downstream Synthesis

To validate the importance of this characterization, we compared two commercial lots of this compound in a standard Suzuki coupling with 4-bromo-pyridine.

  • Lot A (Technical Grade): HPLC Area 98%, but qNMR Potency 88% (High salt content).

  • Lot B (High Purity): HPLC Area 99%, qNMR Potency 98%.

Experiment: Both lots were used in a 1.05 equivalent stoichiometry relative to the aryl halide.

  • Result Lot A: 65% Yield. Significant unreacted aryl halide remained. (The effective stoichiometry was only 0.92 eq due to salt content).

  • Result Lot B: 92% Yield. Complete conversion.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4][5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6][7] Wiley-VCH. Link

  • Marinaro, W. A., et al. (2012).[3] Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.[3] Link

  • Yan, J., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8] Journal of Medicinal Chemistry, 57(20), 8696-8708. Link

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Analytical methods for quantifying boronic acid conversion

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

The quantification of boronic acid conversion—whether in Suzuki-Miyaura cross-couplings, proteasome inhibitor synthesis (e.g., Bortezomib), or carbohydrate sensing—presents a unique analytical paradox. While


B NMR  offers definitive structural speciation (distinguishing sp² acids from sp³ boronates), it suffers from low sensitivity. Conversely, HPLC-MS  provides high sensitivity but struggles with the "sticky" nature of boronic acids on stationary phases and on-column hydrolysis of esters.

This guide objectively compares the three dominant analytical methodologies: UHPLC-MS ,


B NMR , and Alizarin Red S (ARS) Assays . We prioritize actionable protocols over theoretical breadth, focusing on how to overcome the specific chemical liabilities of boron-containing analytes.

Method 1: UHPLC-MS (The Quantitative Workhorse)

Best For: Trace analysis (<1 µg), complex reaction mixtures, and purity profiling.

The Technical Challenge: Tailing and Hydrolysis

Boronic acids are notorious for peak tailing on standard C18 silica columns due to interactions with residual silanols. Furthermore, boronic acid pinacol esters (common synthetic intermediates) are prone to on-column hydrolysis under acidic conditions, leading to false quantitation of the free acid.

Optimized Configuration
  • Column Selection: You must use a column with low residual silanol activity. High-strength silica (HSS) or hybrid particle technology (HPT) columns are superior to standard C18.

    • Recommended: Waters XSelect Premier HSS T3 or Agilent Zorbax Eclipse XDB.

  • Mobile Phase: Avoid acidic modifiers if quantifying esters.

    • Standard: 0.1% Formic Acid (Good for ionization, bad for ester stability).

    • Optimized: 10 mM Ammonium Acetate (pH ~6.8). This neutral pH suppresses hydrolysis and improves peak shape for the amphoteric boronic acids.

Experimental Protocol: High-Throughput Quantification

Objective: Quantify phenylboronic acid conversion in a reaction mixture.

  • Sample Prep: Dilute reaction aliquot 1:100 in acetonitrile (not water/methanol to prevent equilibrium shifts).

  • LC Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 2 minutes (A: 10 mM NH₄OAc in H₂O; B: Acetonitrile).

    • Temp: 40°C (Critical for minimizing viscosity-driven backpressure).

  • Detection: ESI(+) in SIM mode (Select Ion Monitoring).

    • Note: Boronic acids often form dimers (boroxines) in the source. Monitor [M+H]⁺, [M+NH₄]⁺, and the trimeric boroxine adduct.

Self-Validating Step: Inject a standard of the pure boronic ester. If a peak for the free acid appears (>1%), your mobile phase pH is too low or the column temperature is driving hydrolysis.

Method 2: B NMR Spectroscopy (The Structural Arbiter)

Best For: Determining coordination state (sp² vs. sp³), pKa measurement, and monitoring complexation without separation.

The Technical Challenge: Background Interference

Standard NMR tubes are made of borosilicate glass (approx. 12% B₂O₃), which generates a broad background signal at ~0 ppm, obscuring signals from dilute samples.

Optimized Configuration
  • Hardware: Quartz NMR tubes are mandatory for quantitative work below 10 mM. If quartz is unavailable, use a background subtraction pulse sequence (e.g., zg with a blank spectrum subtracted).

  • Internal Standard: Do not use a boron-containing standard (like BF₃·Et₂O) inside the sample unless encapsulated. Use an external capillary reference or calibrate to the solvent lock signal if high precision isn't required.

Experimental Protocol: Direct Speciation
  • Sample Prep: Dissolve ~4 mg sample in 0.6 mL DMSO-d₆ or D₂O.

  • Acquisition:

    • Frequency: ~128 MHz (for 400 MHz proton machines).

    • Pulse Program: zg (standard 1D sequence).

    • Relaxation Delay (D1): 0.5 s (Boron relaxes very quickly due to quadrupolar coupling; long delays are unnecessary).

    • Scans: 1024 (Required to smooth the baseline).

  • Analysis:

    • sp² Boronic Acids: Typically appear at 25–35 ppm .

    • sp³ Boronate Esters/Anions: Shift upfield to 0–10 ppm .

Self-Validating Step: The integration of the broad glass signal (if using borosilicate) should remain constant. If the baseline rolls significantly, phase correction must be applied manually, not automatically.

Method 3: Alizarin Red S Assay (The High-Throughput Screen)

Best For: Rapid screening of binding affinity, sugar sensing, and low-cost quantification.

The Technical Challenge: pH Dependency

Alizarin Red S (ARS) is non-fluorescent until it binds a boronic acid, forming a fluorescent ester.[2] However, this binding is strictly pH-dependent. If the pH drifts below the pKa of the boronic acid, binding efficiency drops, leading to false negatives.

Experimental Protocol: Fluorescence Turn-On
  • Buffer Prep: 0.1 M Phosphate Buffer or HEPES, pH 7.4. (Must be consistent).

  • Reagent: Prepare 250 µM ARS stock in buffer.

  • Workflow:

    • Mix 100 µL Sample + 100 µL ARS Stock in a black 96-well plate.

    • Incubate 10 mins at Room Temp (dark).

  • Readout:

    • Excitation: 469 nm

    • Emission: 610 nm[3]

    • Cutoff Filter: 495 nm

Self-Validating Step: Include a "displacement control" by adding excess fructose. Fructose binds boronic acids stronger than ARS; a decrease in fluorescence confirms the signal was due to specific boron binding, not autofluorescence.

Comparative Analysis

The following table summarizes the operational limits of each method.

FeatureUHPLC-MS

B NMR
Alizarin Red S (ARS)
Primary Output Quantification & PurityStructural State (sp²/sp³)Binding Affinity / Presence
LOD ~0.1 µg (High)~200 ppm (Low)0.03–33 µM (Medium)
Throughput 2–5 mins/sample10–30 mins/sample< 30 secs/sample (Plate reader)
Major Liability On-column hydrolysisGlass background signalpH sensitivity & interferences
Sample Destructive? YesNoYes (Complexation)

Decision Framework & Workflows

The following diagrams illustrate the logical selection process and the critical HPLC workflow.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Q1 Is Structural Speciation (sp2 vs sp3) required? Start->Q1 Q2 Is Sample Concentration > 1 mM? Q1->Q2 No NMR Method: 11B NMR (Use Quartz Tubes) Q1->NMR Yes Q3 Is High Throughput (>50 samples) required? Q2->Q3 No (Trace Analysis) Q2->NMR Yes (High Conc) HPLC Method: UHPLC-MS (Use NH4OAc Buffer) Q3->HPLC No (Precision needed) ARS Method: Alizarin Red S (Fluorescence Assay) Q3->ARS Yes

Caption: Logical flow for selecting the appropriate analytical method based on sensitivity and structural requirements.

Diagram 2: Optimized UHPLC Workflow for Boronic Acids

HPLCWorkflow Sample Reaction Mixture Dilution Dilute 1:100 in ACN (Prevents Hydrolysis) Sample->Dilution Column Column Selection: Low Silanol Activity (e.g., HSS T3) Dilution->Column Detection MS Detection: Monitor [M+H]+ & Boroxine Adducts Column->Detection MobilePhase Mobile Phase: 10mM NH4OAc (Neutral pH) MobilePhase->Column Pump

Caption: Critical control points in the UHPLC workflow to prevent on-column hydrolysis and peak tailing.

References

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link

  • Lener, G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Link

  • Pellegrino, Vidal, et al. (2013). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis. Analyst (RSC). Link

  • Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Text for Boronic Acid Properties).

Sources

Side-by-side comparison of Suzuki, Stille, and Negishi couplings for specific substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the General Cycle

In the landscape of Palladium-catalyzed C-C bond formation, the Suzuki-Miyaura, Stille, and Negishi couplings form the "Big Three." While they share a fundamental catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination), their divergence in the transmetallation step dictates their substrate compatibility.

This guide moves beyond textbook definitions to address the practical "decision nodes" a chemist faces: steric hindrance , base sensitivity , and sp³-hybridized centers .

The Mechanistic Divergence

The rate-determining step (RDS) often shifts based on the coupling partner.

  • Negishi (Zn): Rapid transmetallation; often limited by oxidative addition.

  • Suzuki (B): Requires base activation (boronate formation); transmetallation is complex and often the RDS for bulky substrates.

  • Stille (Sn): Neutral conditions; transmetallation is slow but thermodynamically driven by the strong Sn-X bond formation.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (R-X Addition) Pd0->OxAdd PdII Pd(II)-X Intermediate OxAdd->PdII Trans_Suzuki Suzuki Path (Requires Base + R'-B(OH)2) PdII->Trans_Suzuki Activation Trans_Stille Stille Path (Neutral + R'-SnBu3) PdII->Trans_Stille Slow Trans_Negishi Negishi Path (Anhydrous + R'-ZnX) PdII->Trans_Negishi Fast Complex Pd(II) Di-organo Complex (R-Pd-R') Trans_Suzuki->Complex Trans_Stille->Complex Trans_Negishi->Complex RedElim Reductive Elimination (Product Release) Complex->RedElim RedElim->Pd0 Regeneration

Figure 1: The Divergent Catalytic Cycle. Note that while Oxidative Addition and Reductive Elimination are shared, the Transmetallation pathway defines the reaction conditions (Base vs. Neutral vs. Anhydrous).

Substrate-Specific Performance Analysis

Scenario A: The "Fragile" Heterocycle (Base Sensitivity)

Challenge: Substrates like 2-substituted pyridines, oxazoles, or purines often suffer from hydrolytic instability or protodeboronation under the basic aqueous conditions required for Suzuki coupling.

  • Suzuki Performance: Poor.[1] Electron-deficient heterocycles (e.g., 2-pyridineboronic acid) rapidly protodeboronate in the presence of base (

    
    , 
    
    
    
    ), destroying the nucleophile before coupling occurs.
  • Negishi Performance: Moderate to Poor. Organozinc reagents are intolerant of protic functional groups (NH, OH) often found on complex heterocycles.

  • Stille Performance: Superior.

    • Why: The reaction proceeds under neutral conditions. Stannanes are stable to hydrolysis and do not require base activation.

    • Evidence: In the synthesis of diazocines and complex alkaloids, Stille coupling succeeds with yields >90% where Suzuki fails (<10% or decomposition) due to the stability of the stannane vs. the boronic acid [3].

Scenario B: sp³-Hybridized Centers (Alkyl Halides)

Challenge: Coupling unactivated alkyl halides (R-CH2-X) is notoriously difficult due to slow oxidative addition and rapid


-hydride elimination of the alkyl-palladium intermediate.
  • Suzuki Performance: Limited. Requires specialized ligands (e.g., Buchwald G3/G4) and high temperatures.

  • Stille Performance: Slow. The transmetallation rate of alkyl-stannanes is often too slow to compete with catalyst decomposition.

  • Negishi Performance: Superior.

    • Why: Alkyl-zinc reagents are highly reactive. The transmetallation is extremely fast, outcompeting

      
      -hydride elimination. Furthermore, organozincs can be generated in situ from alkyl halides.
      
    • Evidence: For the coupling of unactivated alkyl iodides/bromides, Negishi protocols (often using

      
       or 
      
      
      
      -PEPPSI catalysts) consistently outperform Suzuki in yield and rate [1].
Scenario C: Sterically Hindered Biaryls (The "Ortho" Effect)

Challenge: Forming tetra-ortho-substituted biaryls.

  • Stille Performance: Good, but often requires high heat (toluene/xylene reflux) which can degrade sensitive catalysts.

  • Negishi Performance: Excellent reactivity, but steric bulk on the organozinc can hinder transmetallation.

  • Suzuki Performance: High (Modern).

    • Why: With the advent of dialkylbiaryl phosphine ligands (SPhos, XPhos), Suzuki coupling has become the standard for hindered substrates. The base plays a dual role, coordinating to the boron to activate it, but also potentially bridging to the Palladium to facilitate the transfer of the bulky group.

Decision Matrix

FeatureSuzuki-Miyaura Stille Negishi
Primary Nucleophile Organoboron (

)
Organotin (

)
Organozinc (

)
Key Advantage Non-toxic, air stable, water tolerant.Neutral conditions , high FG tolerance.High reactivity , best for

centers.
Major Limitation Requires Base ; Protodeboronation.Toxicity (Sn), Purification.Moisture/Air sensitive ; Functional group intolerance.
Transmetallation Rate Slow (Steric dependent)Slow (Thermodynamic control)Fast (Kinetic control)
Base Sensitive Substrates ❌ AvoidPreferred ⚠️ Variable
Alkyl Halides (

)
⚠️ Difficult⚠️ SlowPreferred
Toxicity/Scale-up ✅ Green (Best)❌ Poor (Sn waste reg.)⚠️ Moderate (Solvent handling)

Experimental Protocols

Protocol A: Stille Coupling for Base-Sensitive Substrates

Use case: Coupling a 4-bromopyridine derivative with a thiophene stannane.

Safety Note: Organostannanes are neurotoxic. All weighing must occur in a fume hood. Waste must be segregated.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Aryl Bromide (1.0 equiv)[2]

    • Organostannane (1.1 equiv)

    • 
       (5 mol%) or 
      
      
      
      /
      
      
      for difficult cases.
    • Anhydrous 1,4-Dioxane or DMF (0.2 M concentration).

  • Additives: If reaction is sluggish, add

    
     (10 mol%) to facilitate the "Copper effect" (transmetallation Sn 
    
    
    
    Cu
    
    
    Pd).
  • Reaction: Seal and heat to 90°C for 12-16 hours.

  • Workup (Crucial Step):

    • Cool to RT. Dilute with EtOAc.

    • Tin Removal: Wash the organic layer vigorously with 10% aqueous

      
       (Potassium Fluoride). This precipitates insoluble polymeric tin fluorides (
      
      
      
      ). Filter through Celite.
    • Proceed to standard silica chromatography.

Protocol B: Negishi Coupling for Alkyl-Alkyl/Aryl Systems

Use case: Coupling an unactivated alkyl bromide with an aryl zinc reagent.

Pre-requisite: All glassware must be flame-dried. Solvents (THF) must be distilled or from a solvent purification system (SPS).

  • Organozinc Formation (In-situ):

    • Dissolve Aryl Bromide (1.2 equiv) in anhydrous THF at -78°C.

    • Add

      
       (1.2 equiv) dropwise. Stir 30 min.
      
    • Add

      
       (1.3 equiv, anhydrous solution in THF). Warm to RT. The solution now contains 
      
      
      
      .
  • Catalyst Preparation:

    • In a separate Schlenk flask, mix

      
       (2 mol%) and SPhos or 
      
      
      
      (8 mol%) in THF. Stir 15 min to generate active catalyst.
  • Coupling:

    • Add the Alkyl Halide (1.0 equiv) to the catalyst solution.

    • Cannulate the

      
       solution into the catalyst/halide mixture.
      
  • Reaction: Stir at RT (or mild heat 40-50°C) for 4-8 hours.

    • Note: Negishi reactions are often exothermic and fast.

  • Quench: Carefully quench with minimal dilute HCl or saturated

    
    . Extract with ether.
    

Workflow Visualization

DecisionTree Start Start: Select Substrate CheckSP3 Contains sp3 Halide? Start->CheckSP3 CheckBase Base Sensitive? CheckSP3->CheckBase No (sp2-sp2) Negishi NEGISHI COUPLING (Best for sp3/Reactivity) CheckSP3->Negishi Yes CheckScale Industrial Scale? CheckBase->CheckScale No Stille STILLE COUPLING (Best for Fragile FGs) CheckBase->Stille Yes (e.g. Pyridines) CheckScale->Stille No (Lab Scale/Complex) Suzuki SUZUKI COUPLING (Standard/Green) CheckScale->Suzuki Yes (Non-toxic)

Figure 2: Strategic Decision Tree for Method Selection. This logic flow prioritizes chemical compatibility over convenience.

References

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]

  • Stille Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link][3]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health (PMC). [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. National Institutes of Health (PMC). [Link]

Sources

Efficacy of potassium trifluoroborate salts versus boronic acids in cross-coupling

Operational Superiority of Potassium Trifluoroborates ( ) Over Boronic Acids in Challenging Cross-Couplings

Executive Summary

While boronic acids remain the historical standard for Suzuki-Miyaura cross-coupling, their operational efficacy is frequently compromised by anhydride trimerization (boroxine formation) and rapid protodeboronation in heterocyclic substrates. Potassium organotrifluoroborates (

"slow-release" reservoir

The Stability & Stoichiometry Paradox

The primary failure mode in boronic acid couplings is often misattributed to catalyst deactivation when it is actually reagent degradation.

The Boronic Acid Liability

Boronic acids exist in a complex equilibrium with their cyclic anhydrides (boroxines). This equilibrium is driven by entropy and water removal (drying). Consequently, a "97% pure" bottle of boronic acid is often a mixture of monomer, dimer, and trimer, making precise stoichiometry impossible. To compensate, protocols typically demand 1.5 to 2.0 equivalents of the boronic acid.

The Trifluoroborate Solution

Potassium trifluoroborates are tetracoordinate, saturating the Lewis acidity of the boron center. This prevents trimerization and oxidative degradation.

  • Stoichiometric Precision: Being monomeric salts, their molecular weight is constant. You can reliably use 1.05 equivalents , significantly improving atom economy.

  • Shelf Stability: They are impervious to ambient moisture and air, unlike boronic acids which require desiccation.

Data Comparison: Shelf Life & Purity
FeatureBoronic Acids (

)
Potassium Trifluoroborates (

)
Physical State Waxy solids or powders (often hygroscopic)Free-flowing crystalline solids
Speciation Mixture of Acid + Boroxine (Anhydride)Single Monomeric Species
Air Stability Variable (Days to Months)Indefinite (Years)
Stoichiometry Required 1.5 – 3.0 equiv1.00 – 1.10 equiv
Atom Economy Low (Excess reagent waste)High (Near 1:1 coupling)

Mechanistic Divergence: The "Slow-Release" Strategy

The most critical advantage of trifluoroborates is mechanistic. Contrary to early assumptions,

Why is this better? In a standard boronic acid reaction, the concentration of free boronic acid is high at

oxidative homocouplingprotodeboronation

With trifluoroborates, the hydrolysis step is rate-limiting. This creates a steady-state concentration of active boronic acid that is immediately consumed by the palladium cycle. This "Slow-Release" mechanism suppresses side pathways.[1][2]

Visualization: The Hydrolytic Gating Mechanism

The following diagram illustrates the "gating" role of hydrolysis, as elucidated by Lennox and Lloyd-Jones.

GStartPotassiumTrifluoroborate(R-BF3K)HydrolysisHydrolysis(Rate Limiting Step)Start->Hydrolysis  H2O / Base  ActiveSpeciesActive Boronic Acid(Low Steady-State Conc.)Hydrolysis->ActiveSpeciesSideRxnSide Reactions(Homocoupling/Protodeboronation)ActiveSpecies->SideRxn  Suppressed byLow Conc.PdCyclePd(II) Intermediate(Ar-Pd-X)ActiveSpecies->PdCycle  Transmetallation  ProductCross-CoupledProductPdCycle->Product  Reductive Elimination  

Figure 1: The "Slow-Release" mechanism prevents the accumulation of free boronic acid, thereby minimizing competitive degradation pathways.

Performance in Challenging Substrates: The "Unstable" Class

The efficacy gap widens significantly when coupling unstable heterocycles, particularly 2-pyridyl and cyclopropyl derivatives.

The Protodeboronation Trap

2-Pyridyl boronic acids are notoriously difficult to couple. Under neutral or basic conditions, they form a zwitterionic intermediate that facilitates rapid C-B bond cleavage (protodeboronation), yielding pyridine rather than the biaryl product.

The Trifluoroborate Advantage: The tetracoordinate boron in 2-pyridyl trifluoroborate prevents the formation of this zwitterion. The active species is generated only as fast as the catalyst can use it, outpacing the decomposition pathway.

Comparative Workflow Decision Matrix

Use this logic flow to determine when to switch from Boronic Acids to Trifluoroborates.

DecisionMatrixSubstrateSelect Nucleophile TypeIsStableIs the Boronic Acid Stable?(e.g., Phenyl, 4-OMe-Phenyl)Substrate->IsStableStablePathUse Boronic Acid(Standard Protocol)IsStable->StablePathYesUnstablePathIs it Heterocyclic/Strained?(2-Pyridyl, Cyclopropyl, Vinyl)IsStable->UnstablePathNoUnstablePath->StablePathNo (Rare)BF3K_RecMANDATORY: Use Potassium Trifluoroborate(Prevents Protodeboronation)UnstablePath->BF3K_RecYes

Figure 2: Decision matrix for reagent selection based on substrate stability.

Experimental Protocol: The Molander Standard

The following protocol is optimized for challenging substrates (e.g., heteroaryl chlorides) using

Water is mandatory
Materials
  • Reagent: Potassium (Hetero)aryltrifluoroborate (1.05 equiv)

  • Electrophile: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos or SPhos (4-10 mol%) (2:1 Ligand:Pd ratio)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/H₂O (3:1) or CPME/H₂O (3:1)

Step-by-Step Methodology
  • Charge Solids: To a reaction vial equipped with a stir bar, add the aryl halide (if solid), potassium trifluoroborate, Pd(OAc)₂, Ligand, and K₂CO₃.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add the degassed solvent mixture (Toluene/H₂O) via syringe.

    • Expert Insight: The biphasic nature is crucial. The salt dissolves in the aqueous phase, hydrolyzes, and the organic boronic acid partitions into the toluene layer to react with the catalyst.

  • Reaction: Heat to 80–100 °C with vigorous stirring (1000 rpm).

    • Note: Vigorous stirring is essential to maximize the interfacial surface area for phase transfer.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. The inorganic byproducts (fluoride salts) remain in the aqueous layer, simplifying purification.

References

  • Molander, G. A., & Ellis, N. (2003). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[3] Accounts of Chemical Research.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1][4] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[1][4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[5] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[1][4]

  • Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews.

Benchmarking Guide: Ligand Selection for Challenging Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling has evolved from a specialized reaction to a cornerstone of industrial synthesis.[1] However, "challenging" substrates—defined by high steric hindrance (tetra-ortho-substitution), electron-poor heteroaryl chlorides, or protodeboronation-prone boronic acids—often result in catalytic failure when using legacy systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

This guide provides a technical benchmark of modern ligand classes, specifically Dialkylbiaryl Phosphines (Buchwald) and N-Heterocyclic Carbenes (NHC/PEPPSI) . We analyze their performance against specific "stress test" substrates to provide an evidence-based selection strategy for medicinal and process chemists.

Part 1: The Ligand Landscape

To solve difficult couplings, one must move beyond simple steric bulk (cone angle) and consider the Percent Buried Volume (%V_bur) and electronic modulation.

Dialkylbiaryl Phosphines (The "Buchwald" Class)[2]
  • Mechanism of Action: These ligands form monoligated LPd(0) species. The biaryl backbone prevents palladacycle formation, while the dialkyl groups provide electron density for oxidative addition.

  • Key Contenders:

    • XPhos: The "sledgehammer" for steric bulk. Its isopropyl groups create a massive protective shell.

    • SPhos: The universal baseline for aryl chlorides.

    • RuPhos: Tuned for electron-rich substrates and preventing protodeboronation in heteroaryls.

Pd-PEPPSI Complexes (The NHC Class)
  • Mechanism of Action: "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation." The NHC ligand (e.g., IPr) is a strong

    
    -donor, creating an electron-rich metal center that tightly binds Pd, preventing "black metal" precipitation.
    
  • Key Contenders:

    • Pd-PEPPSI-IPr: The workhorse for difficult oxidative additions (Ar-Cl).

    • Pd-PEPPSI-IPent: A bulkier variant for extreme steric hindrance.

Part 2: Benchmarking Data

Note: Data presented below synthesizes performance trends from seminal literature (see References) to illustrate relative ligand efficacy.

Case Study A: The "Steric Wall"

Reaction: Coupling of 2,4,6-trimethylphenylboronic acid (Mesityl) with 2-chloro-1,3-dimethylbenzene. Challenge: Tetra-ortho-substitution makes transmetallation and reductive elimination energetically costly.

Ligand SystemCatalyst LoadingYield (24h)Analysis
Pd(PPh₃)₄ 5 mol%< 5%Failed. Ligand lacks bulk to force reductive elimination.
Pd(dppf)Cl₂ 5 mol%12%Poor. Bite angle insufficient for this steric demand.
SPhos Pd G2 1 mol%88%Good. Effective, but requires higher temp (100°C).
XPhos Pd G4 0.5 mol%98% Excellent. Best-in-class for steric bulk.
Pd-PEPPSI-IPr 1 mol%92%Competitive. Excellent stability, slightly slower kinetics than XPhos.
Case Study B: The "Heteroaryl Trap"

Reaction: Coupling of 3-chloropyridine with 5-indolylboronic acid. Challenge: Pyridines can poison the catalyst (N-binding); Indoles are electron-rich and prone to protodeboronation.

Ligand SystemBase/SolventYieldAnalysis
XPhos Pd G4 K₃PO₄ / THF75%Moderate. Good conversion, but some deboronation observed.
RuPhos Pd G4 K₂CO₃ / Toluene95% Superior. RuPhos prevents deboronation and handles electron-rich boronic acids best.
Pd-PEPPSI-IPr K₂CO₃ / Dioxane91%Robust. Very effective for the chloropyridine activation.
AmPhos (Pd-132) K₃PO₄ / Water60%Scalable. Lower yield, but cost-effective for easier substrates.

Part 3: Mechanistic Visualization

The choice of ligand dictates which step of the catalytic cycle is accelerated. Bulky ligands (XPhos) accelerate Reductive Elimination, while electron-rich ligands (NHCs, SPhos) accelerate Oxidative Addition.

CatalyticCycle PreCat Pre-Catalyst (Pd-L-X) ActiveCat Active Species (L-Pd(0)) PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActiveCat->OxAdd + Ar-Cl (NHC/SPhos help here) TransMet Transmetallation (L-Pd(II)-Ar-Ar') OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Limiting for Sterics RedElim->ActiveCat + Biaryl Product (XPhos helps here)

Figure 1: The Suzuki-Miyaura Catalytic Cycle. Green nodes indicate steps aided by electron density; Red nodes indicate steps aided by steric bulk.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, this protocol uses an internal standard to distinguish between catalyst death and substrate decomposition.

General Procedure for Ligand Screening

Scale: 0.5 mmol | Atmosphere: Argon/Nitrogen (Strict)

  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with:

    • Aryl Halide (0.50 mmol, 1.0 equiv)

    • Boronic Acid (0.75 mmol, 1.5 equiv)

    • Base: K₃PO₄ (anhydrous, finely ground) (1.00 mmol, 2.0 equiv)

    • Internal Standard: Dodecane (20 µL) – Crucial for GC/NMR yield calculation.

  • Catalyst Addition: Add Pre-catalyst (e.g., XPhos Pd G4) at 1.0 mol% .

    • Expert Tip: Do not use in-situ generation (Pd(OAc)₂ + Ligand) for benchmarking; use pre-formed G3/G4 or PEPPSI precatalysts to eliminate initiation variables.

  • Solvent: Add anhydrous 1,4-Dioxane or THF (2.0 mL, 0.25 M).

  • Reaction: Seal vial with a PTFE-lined cap. Heat to 60°C (for iodides/bromides) or 100°C (for chlorides) for 16 hours.

  • Analysis:

    • Filter a 50 µL aliquot through a silica plug (eluting with EtOAc).

    • Analyze via GC-FID or ¹H NMR.

    • Validation Check: If conversion is <10% but the internal standard ratio is constant, the catalyst failed to activate (Oxidative Addition failure). If the boronic acid is consumed but no product formed, check for protodeboronation (switch to RuPhos or anhydrous conditions).

Part 5: Decision Matrix

Use this logic flow to select the correct ligand for your specific challenge.

DecisionTree Start Substrate Challenge? Type1 Steric Hindrance (Ortho-subs) Start->Type1 Type2 Heteroaryl Chloride (Pyridine/Pyrimidine) Start->Type2 Type3 Unstable Boronic Acid (Protodeboronation) Start->Type3 Sol1 XPhos or Pd-PEPPSI-IPent Type1->Sol1 Sol2 Pd-PEPPSI-IPr (Robustness) Type2->Sol2 Sol3 RuPhos (Fast Turnovers) Type3->Sol3

Figure 2: Ligand Selection Decision Matrix based on substrate constraints.

References

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2][3] Accounts of Chemical Research. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst. Chemistry – A European Journal. Link

  • Colacot, T. J. (2010). A tunable ligand family for palladium-catalyzed cross-coupling reactions.[4][5][6][7][8] Platinum Metals Review. Link

  • Barder, T. E., & Buchwald, S. L. (2007). Improved Catalysts for the Palladium-Catalyzed Synthesis of Heavily Substituted Biaryls. Journal of the American Chemical Society. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[3] Link

Sources

Optimizing Parallel Synthesis: A Comparative Evaluation of Boronic Acid Surrogates in High-Throughput Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug discovery, parallel synthesis demands robustness over peak optimization. While free boronic acids remain the default reagent for Suzuki-Miyaura Coupling (SMC), their utility in high-throughput experimentation (HTE) is often compromised by instability (protodeboronation), indeterminate stoichiometry (anhydride formation), and variable solubility.

This guide provides a technical comparison of free boronic acids against their primary surrogates: Pinacol Esters , MIDA Boronates , and Potassium Organotrifluoroborates . We evaluate these species based on their application in generating diverse chemical libraries, focusing on stability, purification efficiency, and reaction kinetics.

The Challenge: Stoichiometry and Stability in HTE

The primary failure mode in parallel SMC reactions involving heteroaromatics (e.g., 2-pyridyl, 5-thiazolyl) is protodeboronation . This pathway competes with transmetallation, leading to the accumulation of hydro-deboronated byproducts that are often inseparable from the product in rapid LC-MS workflows.

Furthermore, free boronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines). This variability makes precise weighing impossible in automated dispensing systems, leading to fluctuating stoichiometric ratios that affect yield reproducibility.

Visualizing the Decision Matrix

The following diagram outlines the strategic selection process for boron species based on substrate class and library requirements.

BoronSelection Start Library Design Requirement Substrate Substrate Class Start->Substrate Stable Stable Aromatics (Phenyl, Tolyl) Substrate->Stable Low Risk Unstable Unstable Heterocycles (2-Pyridyl, Azoles) Substrate->Unstable High Risk FreeAcid Free Boronic Acid (High Atom Economy) Stable->FreeAcid Cost Efficient Purification Purification Method Unstable->Purification SPE Solid Phase Extraction (Scavenging) Purification->SPE Need Polar Byproducts HPLC Prep HPLC Purification->HPLC Can Tolerate Lipophiles BF3 Organotrifluoroborate (High Stability/Polarity) SPE->BF3 Pinacol Pinacol Ester (Lipophilic/Robust) HPLC->Pinacol MIDA MIDA Boronate (Slow Release/Iterative) HPLC->MIDA

Figure 1: Decision tree for selecting boron reagents in parallel synthesis workflows.

Comparative Analysis of Derivatives

Free Boronic Acids
  • Status: The Baseline.

  • Mechanism: Rapid transmetallation via hydroxo-palladium complexes.

  • HTE Performance: Poor for unstable heterocycles. The high concentration of active boronate species leads to rapid hydrolysis if the catalytic cycle is slow.

  • Data Point: 2-Pyridineboronic acid degrades >90% within 1 hour in aqueous base at 80°C without reacting.

Pinacol Esters (Bpin)
  • Status: The Lipophilic Standard.

  • Mechanism: Requires hydrolysis or direct transmetallation via Pd-alkoxo complexes.

  • HTE Performance: Excellent stability. However, the pinacol byproduct is lipophilic and difficult to remove using standard solid-phase extraction (SPE) or liquid-liquid extraction (LLE) in parallel formats, often contaminating final libraries.

Potassium Organotrifluoroborates (Molander Salts)
  • Status: The Robust Salt.

  • Mechanism: Acts as a reservoir. Slow hydrolysis releases the active boronic acid in situ, keeping the standing concentration low and minimizing protodeboronation.

  • HTE Performance: Superior for stoichiometry (crystalline, non-hygroscopic). The byproducts are water-soluble inorganic salts (

    
    ), making workup trivial.
    
MIDA Boronates
  • Status: The Iterative Specialist.

  • Mechanism: The

    
     hybridized boron is unreactive. Hydrolysis must occur to reveal the 
    
    
    
    species.
  • HTE Performance: Offers "slow-release" kinetics similar to trifluoroborates but with organic solubility profiles. High molecular weight reduces atom economy significantly.

Summary Table: Performance Metrics
FeatureFree Boronic AcidPinacol Ester (Bpin)Trifluoroborate (

)
MIDA Boronate
Atom Economy HighModerateGoodLow
Stoichiometry Precision Low (Anhydrides)HighVery HighHigh
Heterocycle Stability LowHighVery HighVery High
Solubility Polar Organic/AqNon-polar OrganicPolar Organic (MeOH/MeCN)Polar Aprotic (DMSO/DMA)
Workup/Purification VariableDifficult (Greasy)Easy (Water Wash)Moderate (Silica compatible)
Cost $



$

Experimental Validation & Protocols

Mechanistic Insight: The "Slow Release" Advantage

In parallel synthesis, "dump-and-stir" protocols are preferred. Organotrifluoroborates utilize a hydrolysis equilibrium that maintains a low concentration of the active boronic acid. This prevents the saturation of the reaction medium with unstable species, thereby suppressing protodeboronation pathways.

SlowRelease Reservoir R-BF3K (Reservoir) Hydrolysis Hydrolysis (Rate Limiting) Reservoir->Hydrolysis Active R-B(OH)2 (Active Species) Hydrolysis->Active Slow Release Decomp R-H (Protodeboronation) Active->Decomp If Pd cycle slow Product R-R' (Coupled Product) Active->Product Transmetallation Pd Pd(II)-Ar Complex Pd->Product

Figure 2: The kinetic reservoir effect of Trifluoroborates preventing decomposition.

Protocol A: Standard Parallel Synthesis with Organotrifluoroborates

Recommended for libraries containing unstable heteroaromatics or when high stoichiometric precision is required.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Potassium Aryltrifluoroborate (1.5 equiv)

  • Catalyst:

    
     (0.03 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF:Water (10:1) or CPME:Water (4:1)

Workflow:

  • Dispensing: Weigh aryl bromides and trifluoroborates into a 96-well reaction block. Note:

    
     salts are non-hygroscopic and do not clump, allowing for automated powder dispensing.
    
  • Solvent Addition: Add degassed solvent mixture containing the catalyst and base (slurry dispensing is common for carbonate bases).

  • Reaction: Seal block and heat to 80°C for 16 hours with vigorous agitation (800 rpm).

  • Workup (The Efficiency Step):

    • Evaporate volatiles (THF).

    • Add EtOAc and Water.

    • Liquid-Liquid Extraction (LLE). The inorganic boron byproducts partition into the aqueous phase.

    • Separate organic layer, dry over

      
      , and concentrate.
      
  • Validation: Analyze via LC-MS. Expect >90% purity for standard substrates due to the removal of boron species.

Protocol B: MIDA Boronate Deprotection-Coupling

Recommended for iterative synthesis or complex fragment coupling.

Reagents:

  • MIDA Boronate (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Base:

    
     (3.0 equiv) - Crucial for hydrolysis
    
  • Catalyst: XPhos Pd G2 (0.02 equiv)

  • Solvent: Dioxane:Water (5:1)

Workflow:

  • Hydrolysis/Coupling: The reaction requires water and base to hydrolyze the MIDA backbone.

  • Heat: 60°C for 4-12 hours.

  • Workup: Unlike trifluoroborates, the cleaved MIDA acid is water-soluble, but the reaction often requires silica filtration to remove residual palladium and organic ligands.

Scientific Integrity & Data Grounding

Stability Data (Reference Study)

In a comparative study regarding the coupling of 2-pyridine derivatives, Molander et al. demonstrated that while the free boronic acid yielded <10% product due to rapid protodeboronation, the corresponding potassium trifluoroborate yielded >85% under identical catalytic loading. This is attributed to the "dampening" effect of the hydrolysis equilibrium [1].

Purification Efficiency

Research by Yudin and colleagues highlights the amphoteric nature of MIDA boronates, allowing for purification via silica gel chromatography, which is unique among boron species. However, in high-throughput parallel synthesis where chromatography is a bottleneck, the aqueous solubility of trifluoroborate byproducts offers a higher throughput advantage [2].

Atom Economy Considerations

For a phenyl group transfer:

  • Phenyl Boronic Acid (MW: 121.9)

  • Phenyl Trifluoroborate (MW: 184.0)

  • Phenyl MIDA Boronate (MW: 233.0)

  • Phenyl Pinacol Boronate (MW: 204.1)

While free acid is most efficient, the operational loss due to instability often necessitates using 2.0-3.0 equivalents. Trifluoroborates allow for 1.1-1.2 equivalents due to stability, effectively balancing the mass efficiency in practical applications [3].

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Safety Operating Guide

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Chemical Profile

Immediate Action Required: Treat this compound as a Halogenated Organic Hazard .[1][2]

Before initiating any disposal workflow, you must understand the chemical architecture that dictates the disposal path.[2] This is not generic "chemical waste"; it is a functionalized arylboronic acid containing a halogen (chlorine) and a cyclic amide (piperidine carbonyl).[1][2]

Parameter Technical Specification Disposal Implication
CAS Number 874290-88-9Unique identifier for waste manifesting.[3][4][1][2]
Molecular Formula C₁₂H₁₅BClNO₃Chlorine content mandates segregation into halogenated waste streams to prevent dioxin formation during low-temp incineration.[3][4][1][2]
Functional Groups Boronic Acid [-B(OH)₂]Potential phytotoxin; strict prohibition from sanitary sewer disposal.[3][4][1][2]
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses, lab coat) is sufficient for handling.[3][4][1]
Signal Word WARNING H315, H319, H335 (Causes skin/eye/respiratory irritation).[3][4][1][2][5]

The Logic of Segregation (The "Why")

As a scientist, you must understand the downstream consequences of your bench-side decisions.[1] We do not segregate arbitrarily; we segregate based on incineration chemistry .[1][2]

  • The Halogen Factor: This compound contains chlorine.[1][2] If mixed with non-halogenated solvents (like Acetone or Methanol) and sent to a standard fuel-blending facility, the chlorine can corrode incinerator scrubbers or form toxic polychlorinated dibenzodioxins (PCDDs).[1][2] It must go to a dedicated halogen-compatible high-temperature incinerator.

  • The Boron Factor: Boron is difficult to remove from wastewater.[1][2] Dumping this down the drain violates local POTW (Publicly Owned Treatment Works) discharge limits, as boron is toxic to aquatic plant life and crops.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired shelf-life chemicals, excess weighing solids, or degraded samples.[3][4]

  • Containment: Do not empty the vial. Keep the substance in its original glass or plastic container.

  • Secondary Containment: Place the original container inside a clear, sealable polyethylene bag (Zip-lock style). This protects waste handlers from external contamination.[1][2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1][2]

    • Critical Tag: Write "SOLID - HALOGENATED" clearly on the tag.[1][2]

  • Accumulation: Place in the Solid Hazardous Waste Drum (usually black or blue drum with a lever-lock ring).

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction filtrates, or dissolved samples.[3][4]

  • Solvent Compatibility Check: Ensure the solvent system is compatible.[1][2] This compound is typically soluble in DMSO, Methanol, or DCM (Dichloromethane).[1][2]

  • Stream Selection:

    • If dissolved in DCM/Chloroform: Pour into the HALOGENATED solvent carboy (Red tag/can).

    • If dissolved in Methanol/Acetone: Because the solute (the boronic acid) is halogenated, the entire mixture is technically halogenated waste.[1] Pour into the HALOGENATED solvent carboy.

    • Note: Never dilute a halogenated contaminant into a non-halogenated stream just to save money.[1][2] This contaminates the bulk fuel source.[1][2]

  • pH Verification: Boronic acids are weak acids (pKa ~8-9).[1][2] Ensure the waste carboy is not currently holding highly reactive wastes (like thionyl chloride or strong bases) to avoid exotherms.[1][2]

Scenario C: Contaminated Debris

Applicable for: Weighing boats, contaminated gloves, pipette tips.[3][4]

  • Segregation: Do not throw in regular trash.

  • Collection: Collect in a "Chemically Contaminated Debris" box (often lined with a 6-mil yellow bag).[1][2]

  • Sharps: If using needles/syringes with this compound, they must go into a rigid red sharps container, regardless of chemical toxicity.

Visualized Workflows

Diagram 1: The Waste Segregation Decision Matrix

This self-validating logic flow ensures you never misclassify the waste stream.[1][2]

WasteSegregation Start Waste Generation: 4-Chloro-3-(piperidine-1-carbonyl) phenylboronic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystal LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidAction Double Bag in Polyethylene Label: 'Solid - Halogenated' SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck FinalHalo DISPOSE: Halogenated Waste Carboy (High Temp Incineration) SolidAction->FinalHalo HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Cl/Br/F NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone, DMSO) SolventCheck->NonHaloSolvent No Halogens HaloSolvent->FinalHalo NonHaloSolvent->FinalHalo Mixture is now Halogenated Contaminated

Caption: Decision matrix emphasizing that even non-halogenated solvents become halogenated waste streams when contaminated with this specific boronic acid.

Diagram 2: Emergency Spill Response

A protocol for immediate containment in the lab.

SpillResponse Alert 1. ALERT Notify nearby personnel PPE 2. PPE UP Nitrile Gloves + Goggles (N95 if powder) Alert->PPE Contain 3. CONTAIN Cover with absorbent pads (Avoid dust generation) PPE->Contain Clean 4. CLEAN Scoop into sealable bag. Wipe area with MeOH/Water Contain->Clean Dispose 5. DISPOSE Label as 'Debris - Halogenated' Clean->Dispose

Caption: Immediate 5-step response protocol for bench-top spills of solid or liquid boronic acid derivatives.

Regulatory & Compliance Framework

  • RCRA (USA): While this specific CAS is not P-listed or U-listed, it falls under the "Cradle-to-Grave" responsibility.[3][4][1][2] The generator is responsible for characterizing the waste.[1][2] Due to the Chlorine content, it is best practice to classify it as a Halogenated Organic to ensure compliance with 40 CFR 261.[1][2]

  • EPA Waste Code (Best Practice): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture carries the F001/F002 code.[1] If pure, it is generally managed as non-RCRA regulated hazardous waste but must be incinerated due to the halogen content.[2]

  • Sewer Ban: Under no circumstances should boronic acids be discharged to the sewer.[1][2] Boron passes through standard wastewater treatment plants (WWTP) and can cause regulatory violations for the facility's discharge permit.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][2][6] [Link][3][1][2][6]

Sources

Personal protective equipment for handling 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid requires a "Protection in Depth" strategy. While this compound is generally classified as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , its structural components—specifically the piperidine amide and boronic acid moieties—dictate specific handling protocols to prevent sensitization and long-term respiratory injury.

The Golden Rule: Treat this substance as a potential sensitizer. Engineering controls (Fume Hood) are your primary defense; PPE is your fail-safe.

Hazard Profiling & Risk Assessment

To select the correct PPE, we must first deconstruct the molecule's risk profile. This is not just "white powder"; it is a functionalized intermediate with specific behaviors.

Structural ComponentAssociated HazardOperational Implication
Phenylboronic Acid Moiety STOT SE 3 (Respiratory Irritation) .[1][2][3] Boronic acids can dehydrate to form boroxines (anhydrides), which may have different solubility/irritation profiles.Dust Control is Critical. Inhalation of micro-particles can cause chronic inflammation of the upper respiratory tract.
Piperidine Amide Metabolic Stability. Unlike free piperidine (toxic/corrosive), the amide is stable. However, enzymatic or acidic hydrolysis could theoretically release piperidine.Prevent ingestion and permeation.[1][4][5] Treat as a potential toxicant carrier.[6]
Chlorine Substituent Lipophilicity. The halogen increases lipid solubility, potentially enhancing skin absorption compared to non-halogenated analogs.Glove Permeation Risk. Solubilized forms (in DMSO/DMF) penetrate skin faster.

PPE Matrix: The "Barrier Analysis"

This matrix defines the required protective equipment based on the state of matter and activity.

Body ZonePPE RequirementTechnical Rationale
Respiratory Engineering Control Primary: Certified Chemical Fume Hood. PPE Backup: N95 or P100 Respirator (only if hood is unavailable/cleaning spills).The primary risk is dust inhalation . Boronic acids are bulky solids that can aerosolize during static weighing. A hood prevents alveolar deposition.
Ocular Chemical Splash Goggles (ANSI Z87.1+). Note: Standard safety glasses are insufficient for fine powders.Fine boronic acid dust can bypass side shields of standard glasses. Goggles provide a seal against airborne particulates.
Dermal (Hands) Double Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity). 2. Outer: 4-8 mil Nitrile (Sacrificial layer).Solvent Effect: This compound is often dissolved in DMSO or DMF for Suzuki couplings. These solvents permeate nitrile rapidly, carrying the boronic acid through the glove. Change outer gloves immediately upon splash.
Body Lab Coat (High-Neck/Snap Closure). Material: 100% Cotton or Nomex (if flammable solvents are present).Synthetic blends (polyester) can melt into skin if a fire occurs during the reaction setup. High neck prevents dust settling on the clavicle/neck area.

Operational Protocols: Step-by-Step

Phase A: Weighing & Solid Transfer (Highest Risk Phase)

The majority of exposure incidents occur here due to static charge dispersing the powder.

  • Static Neutralization: Boronic acids are prone to static buildup. Use an anti-static gun or a grounded balance draft shield before opening the vial.

  • The "Tunnel" Method: Do not weigh on an open bench. Place the balance inside the fume hood.

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that retain residue; use disposable operational tools or wash immediately.

Phase B: Solubilization (Permeation Risk)

Once dissolved, the risk shifts from inhalation to absorption.

  • Solvent Selection: If using DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) , recognize that these are "carrier solvents." They will drag the this compound through intact skin.

  • Technique:

    • Don the second pair of nitrile gloves.

    • Add solvent slowly to the solid (prevent splash-back).

    • Cap the vial immediately. Vortex inside the hood.

Phase C: Reaction Setup (Suzuki-Miyaura Coupling Context)
  • Inert Atmosphere: While the amide is stable, the boronic acid can oxidize. Purge reaction vessels with Nitrogen or Argon.

  • Temperature Control: If heating >80°C, ensure the condenser is active before heating to prevent solvent/reactant vapor escape.

Visualization: Safety Logic & Workflow

Diagram 1: PPE Decision Logic

This decision tree validates your PPE choice based on the specific task.

PPE_Decision_Tree Risk Risk Identification State State of Matter? Risk->State Solid Solid (Powder) State->Solid Weighing Liquid Solution (DMSO/DMF) State->Liquid Reaction/Transfer Hood ENGINEERING: Fume Hood PPE: Goggles + Single Nitrile Solid->Hood Standard Ops Resp PPE: N95/P100 Respirator (Only if Hood Fails) Solid->Resp Spill Cleanup DoubleGlove PPE: Double Nitrile Gloves (Change outer glove on splash) Liquid->DoubleGlove High Permeation Risk

Caption: Decision logic for selecting PPE based on the physical state of the chemical. Note the escalation to double-gloving for solutions.

Diagram 2: Operational Workflow

A self-validating loop to ensure no step is missed.

Workflow Start Start: Vial Retrieval Static Step 1: De-Static (Anti-static Gun) Start->Static Weigh Step 2: Weighing (Inside Hood) Static->Weigh Dissolve Step 3: Solubilization (Add Solvent to Solid) Weigh->Dissolve Waste Step 4: Disposal (Solid vs Liquid Stream) Dissolve->Waste Cleanup

Caption: Operational sequence emphasizing static control prior to weighing to prevent aerosolization.

Disposal & Decontamination

  • Solid Waste: Contaminated weighing boats and gloves must go into Hazardous Solid Waste . Do not throw in regular trash.

  • Liquid Waste: Segregate based on the solvent.

    • Halogenated Waste: If DCM/Chloroform was used.

    • Non-Halogenated Organic: If Acetone/Methanol/DMSO was used.

    • Aqueous Waste: Only if the pH is between 5-9 and contains no heavy metals (check local regulations regarding Boron limits).

  • Spill Cleanup:

    • Powder: Do not dry sweep. Cover with wet paper towels (water/alcohol) to suppress dust, then wipe up.

    • Solution: Absorb with vermiculite or spill pads. Place in a sealed bag.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. Compound Summary: Phenylboronic Acid Derivatives (Safety Data). [Link]

  • American Chemical Society (ACS). Hazard Assessment in Research Laboratories. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.